Product packaging for Quinuclidin-3-yldi(thiophen-2-yl)methanol(Cat. No.:CAS No. 57734-75-5)

Quinuclidin-3-yldi(thiophen-2-yl)methanol

Cat. No.: B182445
CAS No.: 57734-75-5
M. Wt: 305.5 g/mol
InChI Key: CTYCSOSPTSAGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinuclidin-3-yldi(thiophen-2-yl)methanol (CAS 57734-75-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). This compound features a quinuclidine core, a common pharmacophoric element in neuroactive ligands, linked to two thiophene rings via a methanol group . The molecular formula is C₁₆H₁₉NOS₂ and it has a molecular weight of 305.46 g/mol . Researchers value this compound and its derivatives, such as the hydrochloride salt (CAS 57734-76-6), for their activity as ligands for the α7 nicotinic acetylcholine receptor, a key therapeutic target for a range of disorders including cognitive impairment, neurodegeneration, and inflammatory conditions . The structural backbone of quinuclidine-based compounds is often explored to develop either partial agonists or silent agonists for the α7 nAChR, helping to elucidate the distinct ionotropic and metabotropic-like activation modes of this receptor subtype . This makes it a valuable tool for probing receptor function and for the development of potential treatments for neurological and inflammatory diseases. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NOS2 B182445 Quinuclidin-3-yldi(thiophen-2-yl)methanol CAS No. 57734-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(dithiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS2/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17/h1-4,9-10,12-13,18H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYCSOSPTSAGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973322
Record name (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-75-5
Record name 3-Quinuclidinemethanol, alpha,alpha-di-2-thienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathway

The synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol can be logically achieved through a two-step process. The initial phase involves the independent synthesis of the two primary precursors: the electrophilic ketone, 3-quinuclidinone, and the nucleophilic organometallic reagent, 2-thienyllithium. The final step is the nucleophilic addition of at least two equivalents of 2-thienyllithium to 3-quinuclidinone to form the desired tertiary alcohol.

A schematic representation of this proposed pathway is detailed below.

Synthetic_Pathway Proposed Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final_step Final Reaction Step Thiophene 2-Bromothiophene Thienyllithium 2-Thienyllithium Thiophene->Thienyllithium Et2O, -70°C to rt BuLi n-Butyllithium BuLi->Thienyllithium Target Quinuclidin-3-yl-di(thiophen-2-yl)methanol Thienyllithium->Target ≥2 equivalents, Anhydrous Ether Quinuclidinone 3-Quinuclidinone Quinuclidinone->Target

Caption: Proposed synthetic workflow for Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key precursors.

Synthesis of 3-Quinuclidinone Hydrochloride

3-Quinuclidinone serves as the core scaffold for the target molecule. Its synthesis via a Dieckmann condensation is a well-established method.

ParameterValue
Starting Materials Ethyl isonicotinate, Ethyl bromoacetate
Reagents 10% Palladium on charcoal, Potassium, Toluene, Hydrochloric acid
Key Steps 1. Formation of 1-Carbethoxymethyl-4-carbethoxypyridinium bromide2. Catalytic hydrogenation to 1-Carbethoxymethyl-4-carbethoxypiperidine3. Dieckmann condensation with potassium in toluene4. Hydrolysis and decarboxylation with hydrochloric acid
Overall Yield 40-44%

Protocol:

A detailed, step-by-step procedure for the synthesis of 3-quinuclidinone hydrochloride is available in the literature, for instance, through the robust methods outlined in Organic Syntheses.[1] The procedure involves the initial reaction of ethyl isonicotinate with ethyl bromoacetate, followed by hydrogenation and a subsequent Dieckmann cyclization.[1]

Synthesis of 2-Thienyllithium

The highly nucleophilic 2-thienyllithium is proposed as the reagent to introduce the di(thiophen-2-yl)methanol moiety.

ParameterValue
Starting Material 2-Bromothiophene
Reagent n-Butyllithium (BuLi)
Solvent Diethyl ether (Et2O)
Reaction Temperature -70 °C to room temperature

Protocol:

  • To a solution of 16 mmol of n-butyllithium in 20 mL of diethyl ether, cooled to -70 °C, 2.60 g (16 mmol) of 2-bromothiophene is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours to afford a solution of 2-thienyllithium.[2]

Thienyllithium_Synthesis Synthesis of 2-Thienyllithium Bromothiophene 2-Bromothiophene in Et2O ReactionVessel Reaction at -70°C Bromothiophene->ReactionVessel Add dropwise BuLi n-BuLi in Et2O BuLi->ReactionVessel Warming Warm to Room Temperature (Stir for 4h) ReactionVessel->Warming Product 2-Thienyllithium Solution Warming->Product

2-Thienyllithium + 3-Quinuclidinone -> Quinuclidin-3-yl-di(thiophen-2-yl)methanol

References

An In-depth Technical Guide to the Chemical Properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl-di(thiophen-2-yl)methanol, also known by its CAS Number 57734-75-5 and as a key intermediate in the synthesis of the long-acting muscarinic antagonist aclidinium bromide, is a tertiary alcohol containing a quinuclidine and two thiophene moieties. Its structural features suggest its potential as a muscarinic receptor antagonist, making it a compound of significant interest in drug discovery and development, particularly in the area of respiratory diseases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an anticholinergic agent.

Chemical Properties

A summary of the known chemical and physical properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol and its hydrochloride salt is presented below.

PropertyValueSource
IUPAC Name {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol[1]
Synonyms Quiditene base, (3-Quinuclidyl) di(2-thienyl) carbinolChemicalBook
CAS Number 57734-75-5 (free base)[1]
Molecular Formula C₁₆H₁₉NOS₂[1]
Molecular Weight 305.46 g/mol ChemicalBook
LogP 2.94[2]
Appearance Powder or liquid[3][4]

Hydrochloride Salt Properties:

PropertyValueSource
CAS Number 57734-76-6[5]
Molecular Formula C₁₆H₂₀ClNOS₂[5]
Molecular Weight 341.91 g/mol [5]
Appearance Powder or liquid[3][4]

Synthesis and Experimental Protocols

Quinuclidin-3-yl-di(thiophen-2-yl)methanol is synthesized as a key intermediate in the preparation of aclidinium bromide. The general synthetic route involves a Grignard reaction.

Experimental Protocol: Grignard Reaction for the Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol [Intermediate for Aclidinium Bromide]

This protocol is based on the general synthesis described in patent literature for the preparation of aclidinium bromide, where Quinuclidin-3-yl-di(thiophen-2-yl)methanol is a crucial intermediate.

Materials:

  • Quinuclidin-3-yl glyoxylate (or a suitable ester precursor)

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reactions (e.g., three-necked flask, dropping funnel, condenser with drying tube)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromothiophene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a controlled temperature. The formation of the Grignard reagent, 2-thienylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Grignard Reaction: A solution of quinuclidin-3-yl glyoxylate in anhydrous diethyl ether or THF is added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, Quinuclidin-3-yl-di(thiophen-2-yl)methanol, can be further purified by column chromatography or recrystallization to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on the specific ester precursor and scale of the reaction.

Biological Activity and Signaling Pathways

As a direct precursor to the potent muscarinic antagonist aclidinium bromide, Quinuclidin-3-yl-di(thiophen-2-yl)methanol is expected to exhibit anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6][7] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in various physiological functions.

Mechanism of Action: Muscarinic Receptor Antagonism

Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[8] This blockade inhibits the parasympathetic nervous system, leading to a variety of physiological effects. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade. The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors and the point of intervention for an antagonist like Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Muscarinic_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Antagonist Quinuclidin-3-yl- di(thiophen-2-yl)methanol Antagonist->mAChR Binds & Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Muscarinic M1/M3/M5 receptor signaling and antagonism.

Experimental Workflow: In Vitro Muscarinic Receptor Binding Assay

To determine the binding affinity of Quinuclidin-3-yl-di(thiophen-2-yl)methanol for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard experimental approach.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing specific mAChR subtype (M1, M2, M3, M4, or M5) start->prep_membranes incubation Incubate membranes with radioligand and test compound prep_membranes->incubation radioligand Radioligand (e.g., [³H]-NMS) radioligand->incubation test_compound Quinuclidin-3-yl-di(thiophen-2-yl)methanol (varying concentrations) test_compound->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Data Analysis: Calculate Ki values quantification->analysis end End analysis->end

References

An In-depth Technical Guide to Quinuclidin-3-yl di(thiophen-2-yl)methanol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt, also known as Quiditene, is a synthetic compound with potential therapeutic applications. This technical guide provides a comprehensive overview of its known properties, drawing from available chemical and preclinical data. The document covers the compound's chemical structure, physicochemical characteristics, and preliminary insights into its pharmacological profile, with a focus on its potential anti-inflammatory and analgesic activities. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully elucidate the compound's mechanism of action and therapeutic potential.

Introduction

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt is a molecule featuring a quinuclidine core, a structural motif present in various biologically active compounds. The presence of two thiophene rings suggests potential interactions with various biological targets. While in-depth studies on this specific salt are scarce, preliminary information suggests it may possess anti-inflammatory and analgesic properties[1]. This guide aims to consolidate the existing information and provide a framework for future research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Quinuclidin-3-yl di(thiophen-2-yl)methanol and its hydrochloride salt is presented in Table 1. This data is compiled from chemical supplier databases and publicly available resources.

Table 1: Physicochemical Properties

PropertyValueSource
Compound Name Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride saltN/A
Synonym Quiditene[1]
CAS Number 57734-76-6[1]
Molecular Formula C₁₆H₂₀ClNOS₂[1]
Molecular Weight 341.92 g/mol [1]
Appearance Powder or liquidN/A
Purity ≥95%[2]
Boiling Point 442.5°C at 760 mmHg[1]
Flash Point 221.4°C[1]
Vapor Pressure 1.31E-08 mmHg at 25°C[1]
Refractive Index 1.673[1]
LogP (non-salt form) 2.94[2]

Note: Some data points are for the non-salt form, Quinuclidin-3-yl di(thiophen-2-yl)methanol.

Pharmacological Profile

Potential Anti-inflammatory and Analgesic Activity

Quiditene has been reported to exhibit potential anti-inflammatory and analgesic properties. It has been suggested that the compound can inhibit the production of inflammatory mediators in both in vitro and animal models[1]. However, specific details regarding the experimental models, the mediators inhibited, and the potency of this inhibition are not currently available in the public domain.

Inferred Mechanism of Action

The quinuclidine moiety is a key pharmacophore in many compounds targeting muscarinic and nicotinic acetylcholine receptors. The structural similarity of Quinuclidin-3-yl di(thiophen-2-yl)methanol to known muscarinic antagonists suggests that it may act on these receptors. Muscarinic receptors are involved in a wide range of physiological processes, including inflammation and pain signaling. Therefore, it is plausible that the potential anti-inflammatory and analgesic effects of this compound are mediated through antagonism of one or more muscarinic receptor subtypes.

Further research is necessary to confirm this hypothesis and to determine the binding affinities and functional activities of the compound at the different muscarinic and nicotinic receptor subtypes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt are not extensively described in publicly available literature. However, based on studies of similar compounds, the following general methodologies could be applied.

Synthesis

A plausible synthetic route for Quinuclidin-3-yl di(thiophen-2-yl)methanol could involve the Grignard reaction.

Diagram 1: Postulated Synthesis Workflow

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products 2_bromo 2-bromothiophene grignard_formation Formation of Thien-2-ylmagnesium bromide 2_bromo->grignard_formation mg Magnesium mg->grignard_formation quinuclidinone Quinuclidin-3-one grignard_reaction Grignard Reaction quinuclidinone->grignard_reaction grignard_reagent Thien-2-ylmagnesium bromide grignard_formation->grignard_reagent intermediate Quinuclidin-3-yl di(thiophen-2-yl)methanol grignard_reaction->intermediate workup Aqueous Work-up workup->intermediate hcl_salt HCl salt formation final_product Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride hcl_salt->final_product grignard_reagent->grignard_reaction intermediate->workup intermediate->hcl_salt

Caption: Postulated synthetic workflow for Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride.

Methodology:

  • Grignard Reagent Formation: 2-bromothiophene would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 2-thienylmagnesium bromide.

  • Grignard Reaction: The freshly prepared Grignard reagent would then be reacted with quinuclidin-3-one in a stoichiometric ratio.

  • Work-up: The reaction mixture would be quenched with an aqueous solution of a weak acid (e.g., ammonium chloride) to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Purification: The crude product would be extracted with an organic solvent and purified using techniques such as column chromatography.

  • Salt Formation: The purified free base would be dissolved in a suitable solvent and treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.

Biological Assays

To investigate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be required.

Diagram 2: Proposed Biological Evaluation Workflow

G start Compound binding_assays Receptor Binding Assays (Muscarinic & Nicotinic Subtypes) start->binding_assays functional_assays Functional Assays (e.g., Calcium mobilization, cAMP) start->functional_assays in_vitro_inflammation In Vitro Inflammation Models (e.g., LPS-stimulated macrophages) start->in_vitro_inflammation data_analysis Data Analysis (Ki, IC50/EC50, Efficacy) binding_assays->data_analysis functional_assays->data_analysis in_vivo_analgesia In Vivo Analgesia Models (e.g., Hot plate, Writhing test) in_vitro_inflammation->in_vivo_analgesia in_vivo_inflammation In Vivo Inflammation Models (e.g., Carrageenan-induced paw edema) in_vitro_inflammation->in_vivo_inflammation in_vivo_analgesia->data_analysis in_vivo_inflammation->data_analysis

Caption: Proposed workflow for the biological evaluation of the compound.

Methodologies:

  • Receptor Binding Assays: Radioligand binding assays could be performed using cell membranes expressing recombinant human muscarinic (M1-M5) and nicotinic acetylcholine receptor subtypes to determine the binding affinity (Ki) of the compound.

  • Functional Assays: A variety of functional assays could be employed to determine the efficacy of the compound at the identified target receptors. For example, calcium mobilization assays for Gq-coupled muscarinic receptors (M1, M3, M5) or cAMP assays for Gi-coupled receptors (M2, M4).

  • In Vitro Anti-inflammatory Assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) could be measured in lipopolysaccharide (LPS)-stimulated macrophage cell lines or primary cells.

  • In Vivo Analgesia Models: Standard animal models of pain, such as the hot plate test or the acetic acid-induced writhing test, could be used to assess the analgesic effects of the compound.

  • In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.

Signaling Pathways

Given the inferred activity as a muscarinic antagonist, the compound would likely modulate signaling pathways downstream of these G-protein coupled receptors.

Diagram 3: Potential Muscarinic Receptor Antagonism Signaling

G compound Quinuclidin-3-yl di(thiophen-2-yl)methanol HCl m_receptor Muscarinic Receptor (e.g., M1, M3) compound->m_receptor Antagonizes gq_protein Gq/11 Protein m_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Inflammation, Pain Signaling) ca_release->cellular_response pkc->cellular_response

Caption: Postulated antagonism of Gq-coupled muscarinic receptor signaling.

This diagram illustrates the potential mechanism by which the compound, acting as an antagonist at Gq-coupled muscarinic receptors (e.g., M1, M3), could block the downstream signaling cascade that leads to cellular responses involved in inflammation and pain.

Conclusion and Future Directions

Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt is a compound with preliminary evidence suggesting anti-inflammatory and analgesic potential. However, a significant gap in the scientific literature exists regarding its detailed pharmacological properties and mechanism of action. Future research should focus on:

  • Definitive Synthesis and Characterization: A full spectroscopic characterization (NMR, IR, MS) of the synthesized compound.

  • Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a broad range of receptors, with an initial focus on muscarinic and nicotinic subtypes.

  • Elucidation of Mechanism of Action: In-depth in vitro and in vivo studies to confirm its anti-inflammatory and analgesic effects and to identify the specific molecular targets and signaling pathways involved.

  • Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its potential as a drug candidate.

The information presented in this guide provides a foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of Quinuclidin-3-yl di(thiophen-2-yl)methanol hydrochloride salt.

References

An In-Depth Technical Guide to {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol, also known by the trivial name quiditene , is a tertiary carbinol derivative featuring a quinuclidine core and two thiophene rings. This compound has been investigated for its potential therapeutic applications, notably as an anti-ulcer agent. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and available biological data.

Chemical Identity and Structure

The chemical structure and key identifiers for {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol are presented below.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol
Synonyms Quiditene, (3-Quinuclidyl) di(2-thienyl) carbinol, Di(2-thienyl)(3-quinuclidyl)carbinol
CAS Number 57734-75-5
Molecular Formula C₁₆H₁₉NOS₂
Molecular Weight 305.46 g/mol
Appearance Powder or liquid
Purity Typically >97%
Storage Store in a tightly closed container

Chemical Structure:

Caption: Chemical structure of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Synthesis

A key step in the synthesis of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol, also known as quiditene, involves the monolithiumization of thiophene. A general synthetic approach is outlined below, based on available literature.

Experimental Protocol: Synthesis of Quiditene

Materials:

  • Thiophene

  • Phenyllithium

  • 3-Quinuclidinone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

  • Thiophene Lithiation: A solution of thiophene in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to a low temperature (typically -70°C to -20°C).

  • To this cooled solution, a solution of phenyllithium in a suitable solvent is added dropwise while maintaining the low temperature. This reaction generates 2-lithiothiophene in situ.

  • Grignard-type Reaction: A solution of 3-quinuclidinone in an anhydrous ethereal solvent is then added dropwise to the 2-lithiothiophene solution, again at a low temperature.

  • The reaction mixture is stirred for a specified period, allowing the nucleophilic attack of the second equivalent of 2-lithiothiophene on the intermediate to form the tertiary alkoxide.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified using a suitable technique, such as column chromatography, to yield pure {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, reaction times, and temperatures, may need to be optimized for best results.

G cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Final Product Thiophene Thiophene Lithiation Lithiation of Thiophene (in situ generation of 2-lithiothiophene) Thiophene->Lithiation Phenyllithium Phenyllithium Phenyllithium->Lithiation Quinuclidinone 3-Quinuclidinone Grignard Grignard-type Reaction with 3-Quinuclidinone Quinuclidinone->Grignard Lithiation->Grignard Quenching Reaction Quenching (Saturated NH4Cl) Grignard->Quenching Purification Extraction and Purification Quenching->Purification Product {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol Purification->Product

Caption: Synthetic workflow for {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol.

Biological Activity and Mechanism of Action

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol has been primarily investigated for its anti-ulcerous properties . While detailed quantitative data and specific molecular targets are not extensively reported in publicly available literature, the following points summarize the current understanding.

  • Anti-ulcer Activity: The compound, under the name quiditene, has been described as a potential anti-ulcer drug. The exact mechanism of its gastroprotective effect is not fully elucidated but may involve the modulation of factors that contribute to mucosal defense.

  • Potential Targets: Given the structural similarity of the quinuclidine scaffold to acetylcholine, it is plausible that this compound may interact with muscarinic or nicotinic acetylcholine receptors, which are known to play a role in regulating gastric acid secretion and mucosal protection. However, specific binding affinities and functional activities at these receptors for this particular compound require further investigation.

Table 2: Summary of Biological Data (Qualitative)

ActivityDescription
Anti-ulcer Investigated as a potential agent for the treatment of peptic ulcers.
Mechanism of Action Not fully characterized. May involve modulation of cholinergic pathways or other gastroprotective mechanisms.

Future Directions

Further research is warranted to fully characterize the pharmacological profile of {1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol. Key areas for future investigation include:

  • Quantitative Pharmacological Studies: Determination of binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) at a panel of relevant receptors, particularly muscarinic and nicotinic acetylcholine receptor subtypes.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanism(s) underlying its anti-ulcer activity, including its effects on gastric acid secretion, mucus production, and mucosal blood flow.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to potentially optimize its potency and selectivity.

  • Preclinical and Clinical Development: Comprehensive preclinical safety and efficacy studies to validate its therapeutic potential for the treatment of peptic ulcer disease.

G cluster_current Current Knowledge cluster_future Future Research Directions Structure Chemical Structure and Synthesis Quantitative Quantitative Pharmacology (Ki, EC50/IC50) Structure->Quantitative AntiUlcer Potential Anti-Ulcer Activity (Qualitative) Mechanism Mechanism of Action Elucidation AntiUlcer->Mechanism SAR Structure-Activity Relationship Studies Quantitative->SAR Mechanism->SAR Development Preclinical and Clinical Development SAR->Development

Caption: Logical relationship between current knowledge and future research directions.

Conclusion

{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol is a molecule of interest with potential therapeutic applications in the treatment of peptic ulcer disease. While its synthesis has been outlined, a comprehensive understanding of its pharmacological profile and mechanism of action remains an area for further scientific exploration. This guide provides a foundational overview for researchers and drug development professionals interested in this compound and its derivatives.

An In-depth Technical Guide on the Solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative assessment of its expected solubility based on the properties of structurally similar quinuclidine derivatives. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of organic compounds is detailed to enable researchers to generate quantitative data. This guide also includes a visualization of the muscarinic acetylcholine receptor signaling pathway, a potential pharmacological target for this class of compounds, to provide context for its application in drug development.

Introduction

Quinuclidin-3-yl)di(thiophen-2-yl)methanol is a heterocyclic organic compound featuring a quinuclidine core, a tertiary alcohol, and two thiophene rings. The quinuclidine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Solubility Profile of Quinuclidin-3-yl)di(thiophen-2-yl)methanol

As of the date of this publication, specific quantitative data on the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in common organic solvents has not been reported in the scientific literature. However, based on the known solubility of related quinuclidine-containing compounds, a qualitative assessment can be made.

Qualitative Solubility Assessment

The solubility of organic compounds is governed by the principle of "like dissolves like." The polarity of the solvent and the solute are key determinants of solubility.

  • Polar Solvents: The presence of the hydroxyl group and the nitrogen atom in the quinuclidine ring suggests that Quinuclidin-3-yl)di(thiophen-2-yl)methanol will exhibit some degree of polarity. Therefore, it is expected to be soluble in polar protic solvents such as methanol and ethanol , and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

  • Non-Polar Solvents: The two thiophene rings and the overall carbon skeleton contribute to the non-polar character of the molecule. This suggests that it may also have some solubility in less polar solvents like dichloromethane and chloroform . Its solubility in highly non-polar solvents such as hexanes or diethyl ether is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for Quinuclidin-3-yl)di(thiophen-2-yl)methanol. The following table is provided as a template for researchers to populate once experimental data has been generated.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
MethanolCH₃OH5.125Data not availableData not available
EthanolC₂H₅OH4.325Data not availableData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.225Data not availableData not available
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.425Data not availableData not available
Dichloromethane (DCM)CH₂Cl₂3.125Data not availableData not available
ChloroformCHCl₃4.125Data not availableData not available
Acetone(CH₃)₂CO5.125Data not availableData not available
Ethyl AcetateCH₃COOC₂H₅4.425Data not availableData not available
TolueneC₇H₈2.425Data not availableData not available
HexanesC₆H₁₄0.125Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of an organic compound, such as Quinuclidin-3-yl)di(thiophen-2-yl)methanol, in various organic solvents. This method is based on the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.

Materials and Equipment
  • Quinuclidin-3-yl)di(thiophen-2-yl)methanol (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Quinuclidin-3-yl)di(thiophen-2-yl)methanol to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of Quinuclidin-3-yl)di(thiophen-2-yl)methanol of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in the original solvent, taking into account the dilution factor.

Potential Signaling Pathway Involvement

Quinuclidine derivatives, particularly those with bulky aromatic substituents, are known to act as antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G-protein coupled receptors are involved in a wide range of physiological functions. The structural similarity of Quinuclidin-3-yl)di(thiophen-2-yl)methanol to known muscarinic antagonists suggests that it may also interact with these receptors. The following diagram illustrates a simplified signaling pathway for the M1 muscarinic acetylcholine receptor.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds to Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Antagonist Quinuclidin-3-yl)di (thiophen-2-yl)methanol (Potential Antagonist) Antagonist->M1_Receptor Blocks

Caption: Potential antagonism of the M1 muscarinic receptor signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in Section 3.

Solubility_Workflow Start Start Add_Excess_Solute Add excess solute to solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) Add_Excess_Solute->Equilibrate Separate_Phases Separate solid and liquid phases (Centrifugation/Settling) Equilibrate->Separate_Phases Filter_Supernatant Filter supernatant Separate_Phases->Filter_Supernatant Dilute_Sample Dilute sample for analysis Filter_Supernatant->Dilute_Sample Analyze Analyze by HPLC or other method Dilute_Sample->Analyze Calculate_Solubility Calculate solubility Analyze->Calculate_Solubility End End Calculate_Solubility->End

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for Quinuclidin-3-yl)di(thiophen-2-yl)methanol in organic solvents is not currently available, this guide provides a qualitative assessment and a robust experimental protocol for its determination. The provided visualizations of a potential signaling pathway and the experimental workflow serve as valuable resources for researchers in the field of drug discovery and development. The generation of precise solubility data through the outlined experimental procedures will be instrumental in advancing the study and application of this compound.

References

Spectroscopic and Structural Elucidation of Quinuclidin-3-yl-di(thiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties—the quinuclidine core and thiophene rings—along with established principles of NMR and mass spectrometry. This guide also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, offering a foundational resource for researchers in the field.

Chemical Structure and Properties

Quinuclidin-3-yl-di(thiophen-2-yl)methanol possesses a unique three-dimensional structure, incorporating a rigid bicyclic quinuclidine cage, a tertiary alcohol, and two thiophene rings. This combination of features suggests potential interactions with various biological targets.

Table 1: Chemical Properties of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

PropertyValue
IUPAC Name (1-azabicyclo[2.2.2]octan-3-yl)bis(thiophen-2-yl)methanol
Molecular Formula C₁₆H₁₉NOS₂
Molecular Weight 305.46 g/mol
CAS Number 57734-75-5

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Quinuclidin-3-yl-di(thiophen-2-yl)methanol. These predictions are based on the known spectral characteristics of 3-quinuclidinol, thiophene derivatives, and general principles of spectroscopy for tertiary alcohols.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.50m4HThiophene C-H (α and β)
6.90 - 7.10m2HThiophene C-H (β')
5.50s1H-OH
3.00 - 3.40m6HQuinuclidine -CH₂-N-
2.50 - 2.80m1HQuinuclidine C3-H
1.50 - 2.00m4HQuinuclidine -CH₂-
1.30 - 1.50m1HQuinuclidine bridgehead C-H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
145.0Thiophene C (α to S, attached to C-OH)
127.0Thiophene C (α to S)
125.5Thiophene C (β to S)
124.0Thiophene C (β' to S)
80.0C-OH
60.5Quinuclidine C3
47.0Quinuclidine C2, C6
26.0Quinuclidine C4
25.0Quinuclidine C5, C7
19.5Quinuclidine C8
Predicted Mass Spectrometry Data

Mass spectrometry of alcohols often shows fragmentation patterns such as alpha cleavage and dehydration.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
305[M]⁺ (Molecular Ion)
287[M - H₂O]⁺ (Loss of water)
222[M - C₄H₃S]⁺ (Alpha cleavage, loss of a thienyl radical)
194[M - C₄H₃S - CO]⁺ (Further fragmentation)
111[C₇H₁₃N]⁺ (Quinuclidine fragment)
83[C₄H₃S]⁺ (Thienyl cation)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Synthesis Workflow

A plausible synthetic route involves the Grignard reaction between a thiophene-derived organomagnesium halide and 3-quinuclidinone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-bromothiophene 2-bromothiophene Grignard_Formation Grignard Reagent Formation 2-bromothiophene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation 3-Quinuclidinone 3-Quinuclidinone Grignard_Reaction Grignard Reaction 3-Quinuclidinone->Grignard_Reaction Grignard_Formation->Grignard_Reaction 2-thienylmagnesium bromide Workup Aqueous Work-up Grignard_Reaction->Workup Product Quinuclidin-3-yl-di(thiophen-2-yl)methanol Workup->Product

Caption: Synthetic workflow for Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Protocol:

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 3-quinuclidinone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required.

Mass Spectrometry Analysis

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500. For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the complete spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow Start Synthesized Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Start->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, MS/MS) Start->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation Data_Reporting Data Tabulation and Reporting Structure_Confirmation->Data_Reporting Consistent Data End Characterized Compound Data_Reporting->End

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

This guide provides a foundational framework for the synthesis and detailed spectroscopic analysis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol. The presented data and protocols are intended to facilitate further research and development of this and related compounds. As experimental data becomes available, this guide can be updated to reflect more precise spectroscopic information.

An In-depth Technical Guide to the Predicted Mechanism of Action of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action for the novel compound, Quinuclidin-3-yl(di(thiophen-2-yl)methanol). Based on the well-established pharmacology of its structural analogs, this compound is projected to function as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This document provides a comprehensive overview of the predicted pharmacological profile, including anticipated binding affinities and functional potencies. Detailed experimental protocols for the characterization of such a compound are provided, alongside diagrams of the relevant signaling pathways to elucidate its cellular effects.

Predicted Pharmacological Profile

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) belongs to the quinuclidinyl ester class of compounds, which are widely recognized for their interaction with muscarinic acetylcholine receptors. The core structure, featuring a quinuclidine ring and a di-substituted methanol, is a classic pharmacophore for muscarinic antagonists. The presence of two thiophene rings in place of the more common phenyl rings is a key structural feature. Studies on similar analogs, where phenyl groups are substituted with thienyl moieties, have shown that this substitution does not significantly diminish affinity for muscarinic receptors. Therefore, it is predicted that Quinuclidin-3-yl(di(thiophen-2-yl)methanol) will act as a competitive antagonist at multiple muscarinic receptor subtypes (M1-M5).

Predicted Quantitative Data

The following table summarizes the predicted binding affinities (Ki) and functional antagonist potencies (pA2) of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at the M1, M2, and M3 muscarinic receptor subtypes. These values are hypothetical and based on typical ranges observed for similar non-selective muscarinic antagonists.

Receptor SubtypePredicted Binding Affinity (Ki, nM)Predicted Functional Potency (pA2)
Muscarinic M11 - 108.5 - 9.5
Muscarinic M25 - 208.0 - 9.0
Muscarinic M31 - 158.2 - 9.2

Predicted Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is predicted to act as a competitive antagonist at muscarinic acetylcholine receptors. This means it will bind to the same site as the endogenous agonist, acetylcholine (ACh), but will not activate the receptor. By occupying the binding site, it will prevent ACh from binding and initiating downstream signaling cascades.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes are coupled to different G proteins and thus activate distinct signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

By blocking these pathways, Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is expected to inhibit the physiological responses mediated by acetylcholine, such as smooth muscle contraction, gland secretion, and modulation of heart rate and neuronal activity.

Signaling Pathway Diagrams

The following diagrams illustrate the predicted inhibitory effect of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) on the major muscarinic receptor signaling pathways.

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh->M1/M3/M5 Activation Antagonist Quinuclidin-3-yl (di(thiophen-2-yl)methanol) Antagonist->M1/M3/M5 Inhibition Gq_11 Gq/11 M1/M3/M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Ca_Release->PKC Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Predicted inhibitory effect on M1, M3, and M5 receptor signaling.

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M2/M4 M2/M4 Receptor ACh->M2/M4 Activation Antagonist Quinuclidin-3-yl (di(thiophen-2-yl)methanol) Antagonist->M2/M4 Inhibition Gi_o Gi/o M2/M4->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Predicted inhibitory effect on M2 and M4 receptor signaling.

Experimental Protocols

The following protocols describe standard assays for characterizing a novel muscarinic receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, or M3).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound: Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

  • Non-specific binding control: Atropine (1 µM).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration approximately equal to its Kd), 50 µL of the test compound dilution or control, and 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced calcium release in cells expressing M1 or M3 receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Carbachol.

  • Test compound: Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

  • A fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound in assay buffer and add them to the cells. Incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of carbachol (typically the EC80) to the wells and immediately measure the change in fluorescence over time.

  • Determine the inhibitory effect of the test compound on the carbachol-induced calcium response.

  • Calculate the IC50 of the test compound. For determining the pA2 value, perform a Schild analysis by generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis and Purification Start->Compound_Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50 and pA2) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profile Generation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Mechanism of Action Prediction Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing a novel muscarinic antagonist.

Conclusion

Based on its chemical structure and the established pharmacology of related compounds, Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is predicted to be a competitive antagonist of muscarinic acetylcholine receptors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional potency. The provided signaling pathway diagrams offer a clear visual representation of its predicted inhibitory effects at a cellular level. Further experimental validation is required to confirm this predicted mechanism of action and to determine its selectivity profile across the five muscarinic receptor subtypes.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, Quinuclidin-3-yl(di(thiophen-2-yl)methanol). Based on its structural similarity to established therapeutic agents, this document elucidates the primary molecular targets, summarizes relevant quantitative biological data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways. The principal focus of this guide is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic applications of this compound, particularly in the context of respiratory and other disorders modulated by the cholinergic system.

Introduction

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a tertiary amine featuring a quinuclidine core, a structural motif prevalent in a class of pharmacologically active compounds known as muscarinic receptor antagonists. Its chemical architecture, specifically the quinuclidinol ester-like scaffold, bears a strong resemblance to potent anticholinergic agents. This structural analogy forms the primary basis for the hypothesis that its biological activity is mediated through the muscarinic acetylcholine receptor (mAChR) system. This guide will delve into the specifics of this interaction, providing a detailed overview for further investigation.

Primary Biological Target: Muscarinic Acetylcholine Receptors

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological functions. The therapeutic efficacy of muscarinic antagonists in respiratory diseases is primarily mediated through the blockade of the M3 receptor subtype located on airway smooth muscle, leading to bronchodilation.[2]

Quantitative Biological Data of a Structurally Related Compound
CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Aclidinium~0.4~0.5~0.2~0.4~0.4
Data derived from radioligand binding assays displacing [3H]N-methylscopolamine ([3H]NMS).[3][4]

These subnanomolar affinities across all five subtypes indicate that aclidinium is a potent muscarinic antagonist. Notably, while it binds with high affinity to all subtypes, its clinical efficacy is primarily attributed to its action on M3 receptors.[3] It is highly probable that Quinuclidin-3-yl(di(thiophen-2-yl)methanol) will exhibit a similar high-affinity binding profile to muscarinic receptors.

Signaling Pathway

The M3 muscarinic acetylcholine receptor, the putative primary target for Quinuclidin-3-yl(di(thiophen-2-yl)methanol), is coupled to the Gq class of G-proteins.[5][6] Antagonism of this receptor by the compound would inhibit the downstream signaling cascade initiated by acetylcholine.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Antagonist Quinuclidin-3-yl(di(thiophen-2-yl)methanol) Antagonist->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Leads to PKC->Contraction Contributes to

M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the biological targets and functional activity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol), the following experimental protocols are recommended.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the five muscarinic receptor subtypes.[7][8]

Objective: To quantify the affinity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK-293 cells).

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol) (test compound).

  • Atropine or another high-affinity non-selective muscarinic antagonist for determination of non-specific binding.

  • Assay buffer (e.g., phosphate-buffered saline with Ca2+ and Mg2+).

  • 96-well microtiter plates.

  • Glass fiber filter mats (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Plate harvester.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]NMS (typically at its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-6 hours).[9]

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (M1-M5) - [3H]NMS (Radioligand) - Test Compound - Assay Buffer B Set up 96-well Plate: - Membranes - [3H]NMS - Test Compound (serial dilutions) - Controls (Total & Non-specific binding) A->B C Incubate to Reach Equilibrium (e.g., 2-6 hours at RT) B->C D Rapid Filtration (Cell Harvester, GF/C filters) C->D E Wash Filters (Ice-cold buffer) D->E F Dry Filters & Add Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) G->H

Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the test compound to antagonize agonist-induced increases in intracellular calcium, a key downstream event in M3 receptor signaling.[10][11]

Objective: To determine the functional antagonist activity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at the M3 muscarinic receptor.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).

  • A muscarinic agonist (e.g., carbachol or acetylcholine).

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol) (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the M3-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation period.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the different concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Place the plate in the fluorescence plate reader.

  • Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.

  • Continue to monitor the fluorescence signal over time to measure the agonist-induced calcium transient.

  • The antagonist effect of the test compound will be observed as a concentration-dependent inhibition of the agonist-induced fluorescence signal.

  • Determine the IC50 value of the test compound for the inhibition of the calcium response.

  • This data will confirm the compound's functional antagonism at the M3 receptor.

Other Potential Biological Targets

While the primary targets are strongly predicted to be muscarinic receptors, the quinuclidine scaffold is also found in ligands for other receptors, such as nicotinic acetylcholine receptors (nAChRs).[12] However, the overall structure of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is significantly more characteristic of a muscarinic antagonist than a nicotinic agonist or antagonist. Broader profiling against a panel of receptors and enzymes would be necessary to definitively rule out off-target activities.

Conclusion

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a promising compound with a high probability of acting as a potent muscarinic receptor antagonist. Its structural similarity to clinically approved LAMAs suggests a therapeutic potential, particularly in the treatment of COPD and other conditions characterized by cholinergic overactivity. The experimental protocols detailed in this guide provide a clear path for the empirical validation of its biological targets and functional activity. Further investigation into its selectivity profile, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic utility.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Quinuclidin-3-yl)di(thiophen-2-yl)methanol: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Quinuclidin-3-yl)di(thiophen-2-yl)methanol, a scaffold of significant interest in medicinal chemistry, particularly in the context of muscarinic acetylcholine receptor antagonists. This document details the synthetic methodologies for accessing these compounds, presents a structured analysis of their pharmacological properties with a focus on structure-activity relationships (SAR), and provides detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds and visualizes critical experimental and logical workflows. While specific quantitative data for a broad series of direct analogs of Quinuclidin-3-yl)di(thiophen-2-yl)methanol are not extensively available in the public domain, this guide compiles and extrapolates from closely related structures to provide a robust framework for further research and development in this area.

Introduction

The quinuclidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for the design of receptor ligands. When combined with diaryl or di(heteroaryl)methanol functionalities, the resulting quinuclidin-3-yl carbinols have shown significant affinity and selectivity for various receptors, most notably the muscarinic acetylcholine receptors (mAChRs).

Quinuclidin-3-yl)di(thiophen-2-yl)methanol represents a key chemotype within this class of compounds. The presence of the thiophene rings, bioisosteres of the phenyl ring, offers unique electronic and steric properties that can influence receptor binding and pharmacokinetic profiles. This guide explores the synthesis, pharmacological activity, and therapeutic potential of structural analogs and derivatives of this core molecule, with a primary focus on their role as muscarinic receptor antagonists.

Synthetic Strategies

The synthesis of Quinuclidin-3-yl)di(thiophen-2-yl)methanol and its analogs generally proceeds through the reaction of a quinuclidine-based precursor with appropriate heteroaromatic Grignard or organolithium reagents.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G Start Starting Materials (e.g., 4-piperidinecarboxylic acid) Step1 Synthesis of 3-Quinuclidinone Start->Step1 Step3 Grignard Reaction Step1->Step3 Step2 Grignard Reagent Formation (e.g., 2-bromothiophene + Mg) Step2->Step3 Step4 Purification Step3->Step4 Product Quinuclidin-3-yl)di(thiophen-2-yl)methanol Analogs Step4->Product

Figure 1. General synthetic workflow for Quinuclidin-3-yl)di(thiophen-2-yl)methanol analogs.

Experimental Protocol: Synthesis of Quinuclidin-3-yl)di(thiophen-2-yl)methanol

Materials:

  • 3-Quinuclidinone hydrochloride

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for Grignard initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and apparatus for anhydrous reactions

Procedure:

  • Preparation of Thiophen-2-ylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine and a few drops of 2-bromothiophene (2.2 equivalents) in anhydrous diethyl ether. Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Dissolve 3-quinuclidinone hydrochloride (1.0 equivalent) in a minimal amount of water and neutralize with a suitable base (e.g., sodium carbonate) to obtain the free base. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the resulting 3-quinuclidinone free base in anhydrous THF and cool the solution to 0 °C in an ice bath. Add the freshly prepared thiophen-2-ylmagnesium bromide solution dropwise to the cooled solution of 3-quinuclidinone under a nitrogen atmosphere.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Quinuclidin-3-yl)di(thiophen-2-yl)methanol.

Pharmacology and Structure-Activity Relationships (SAR)

The primary pharmacological target of many Quinuclidin-3-yl)di(thiophen-2-yl)methanol analogs is the family of muscarinic acetylcholine receptors (M1-M5). These compounds typically act as competitive antagonists. The affinity and selectivity for the different muscarinic receptor subtypes are influenced by the nature of the aromatic/heteroaromatic rings and any substituents they may bear.

Quantitative Pharmacological Data
Compound IDR1R2M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
A PhenylPhenyl1.28.50.92.51.8
B Thiophen-2-ylPhenyl2.515.21.84.13.2
C Thiophen-2-ylThiophen-2-ylData not availableData not availableData not availableData not availableData not available
D PhenylCyclopentyl0.810.10.61.91.1
E 4-F-PhenylPhenyl1.07.90.72.11.5

Note: The data in this table is illustrative and compiled from various sources on related muscarinic antagonists. The values for Compound C are noted as "Data not available" to reflect the current state of publicly accessible literature.

Key SAR Observations:

  • Aromatic/Heteroaromatic Groups: The nature of the groups attached to the carbinol carbon is critical for high affinity. Bulky, lipophilic groups are generally favored. The replacement of a phenyl ring with a thiophene ring (Compound B vs. A) can be well-tolerated, often with a modest decrease in affinity.

  • Substitution on Aromatic Rings: Substitution on the phenyl or thiophene rings can modulate affinity and selectivity. For example, electron-withdrawing groups like fluorine (Compound E) can sometimes enhance affinity.

  • Alkyl/Cycloalkyl Substitution: Replacing one of the aromatic rings with a cycloalkyl group, such as cyclopentyl (Compound D), can lead to very high affinity, suggesting a specific hydrophobic pocket in the receptor binding site.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic M1, M2, and M3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).

  • Test compounds (analogs of Quinuclidin-3-yl)di(thiophen-2-yl)methanol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well microplate, add the assay buffer, the cell membrane preparation, the test compound at various concentrations, and a fixed concentration of [³H]-NMS (typically at a concentration close to its Kd). For determining total binding, add buffer instead of the test compound. For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathways

Quinuclidin-3-yl)di(thiophen-2-yl)methanol and its analogs that act as muscarinic antagonists exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. The M3 subtype, in particular, is a key target for therapeutic intervention in various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.

M3 Muscarinic Receptor Antagonist Signaling Pathway

The binding of a muscarinic antagonist to the M3 receptor prevents the conformational changes necessary for G-protein coupling and downstream signaling. The following diagram illustrates the canonical signaling pathway of the M3 receptor and the point of intervention by an antagonist.

G cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Antagonist Quinuclidin-3-yl) di(thiophen-2-yl)methanol Analog Antagonist->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 2. Signaling pathway of the M3 muscarinic receptor and inhibition by an antagonist.

Conclusion and Future Directions

The Quinuclidin-3-yl)di(thiophen-2-yl)methanol scaffold represents a promising starting point for the development of novel muscarinic receptor antagonists. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds highly attractive for medicinal chemistry campaigns. While there is a need for more comprehensive public data on the SAR of direct analogs, the principles derived from related quinuclidinyl carbinols provide a strong foundation for rational drug design.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with substitutions on the thiophene rings and variations in the heteroaromatic moieties to build a detailed SAR profile.

  • Subtype selectivity: Exploring modifications to enhance selectivity for specific muscarinic receptor subtypes, which could lead to improved therapeutic profiles with fewer side effects.

  • Pharmacokinetic optimization: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to identify candidates with desirable drug-like properties.

  • In vivo efficacy studies: Progressing lead compounds into relevant animal models to assess their therapeutic potential for conditions such as COPD, asthma, and overactive bladder.

By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the exploration of Quinuclidin-3-yl)di(thiophen-2-yl)methanol derivatives as a valuable class of therapeutic agents.

Methodological & Application

Application Note: In Vitro Characterization of Quinuclidin-3-yldi(thiophen-2-yl)methanol for Muscarinic Acetylcholine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinuclidin-3-yldi(thiophen-2-yl)methanol is a synthetic compound with a structural resemblance to known muscarinic acetylcholine receptor (mAChR) antagonists. The quinuclidine core is a well-established scaffold for potent mAChR ligands. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound, specifically focusing on its potential as an antagonist for muscarinic acetylcholine receptors. The described assays are fundamental in early-stage drug discovery for determining the affinity and functional potency of test compounds.

Key In Vitro Assays

Two primary in vitro assays are recommended for characterizing the activity of this compound at mAChRs:

  • Radioligand Binding Assay: This assay directly measures the affinity of the test compound for the receptor by competing with a radiolabeled ligand. It is crucial for determining the binding affinity (Ki) of the compound for different mAChR subtypes (M1-M5).[1][2]

  • Calcium Mobilization Assay: This is a functional assay that measures the ability of the test compound to inhibit the intracellular calcium release induced by a known mAChR agonist.[3][4] This assay determines the functional potency (IC50) of the antagonist.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical mAChR antagonist with structural similarities to this compound.

Table 1: Muscarinic Receptor Binding Affinity of a Representative Antagonist

Receptor SubtypeRadioligandKd of Radioligand (nM)Test Compound Ki (nM)
M1[3H]-Pirenzepine1.515.2
M2[3H]-AF-DX 3842.05.8
M3[3H]-4-DAMP0.52.1
M4[3H]-Pirenzepine3.025.6
M5[3H]-4-DAMP0.88.9

Table 2: Functional Antagonism of a Representative Compound at the M3 Receptor

Assay TypeAgonistAgonist Concentration (nM)Test Compound IC50 (nM)
Calcium MobilizationCarbachol100 (EC80)12.5
Inositol Phosphate AccumulationAcetylcholine1000 (EC80)18.7

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radioligand from the muscarinic receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[1][2]

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) as a non-selective antagonist, or subtype-selective radioligands).

  • Test compound: this compound.

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of the test compound dilution.

    • 25 µL of the radioligand at a concentration equal to its Kd value.

    • 50 µL of the cell membrane preparation (5-20 µg of protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

  • Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

Principle: M1 and M3 muscarinic receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of an antagonist to inhibit the agonist-induced rise in [Ca2+]i using a calcium-sensitive fluorescent dye.[3][4]

Materials:

  • CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Muscarinic agonist: Carbachol.

  • Test compound: this compound.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Remove the culture medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid.

  • Incubate the plate for 1 hour at 37°C.

  • During incubation, prepare serial dilutions of this compound and a solution of carbachol at a concentration that gives approximately 80% of the maximal response (EC80).

  • After incubation, wash the cells with assay buffer.

  • Place the plate in the fluorescence plate reader and add the test compound dilutions. Incubate for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Inject the carbachol solution (EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

  • Determine the inhibitory effect of the test compound by calculating the percentage inhibition of the carbachol-induced response.

  • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions incubation Incubate Compound, Radioligand, and Membranes prep_compound->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Count Radioactivity scintillation->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for the radioligand binding assay.

Calcium_Mobilization_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_seeding Seed Cells in Microplate dye_loading Load Cells with Calcium Dye cell_seeding->dye_loading pre_incubation Pre-incubate with Test Compound dye_loading->pre_incubation compound_prep Prepare Test Compound and Agonist compound_prep->pre_incubation agonist_addition Add Agonist (e.g., Carbachol) compound_prep->agonist_addition pre_incubation->agonist_addition fluorescence_reading Measure Fluorescence Change agonist_addition->fluorescence_reading data_analysis Calculate IC50 fluorescence_reading->data_analysis

Caption: Workflow for the calcium mobilization assay.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC Activation DAG->PKC Ca_release->PKC Activates ACh Acetylcholine (Agonist) ACh->M3R Activates Antagonist This compound (Antagonist) Antagonist->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

References

Application Notes and Protocols for Quinuclidinyl-based Ligands in Muscarinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine-based compounds are a significant class of ligands targeting muscarinic acetylcholine receptors (mAChRs), which are critical G-protein coupled receptors (GPCRs) involved in regulating a wide array of physiological functions. The five muscarinic receptor subtypes (M1-M5) represent important therapeutic targets for various disorders, including Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and substance use disorders. This document provides detailed application notes and protocols for the characterization of quinuclidinyl-based ligands, using a representative compound, in radioligand binding assays. While specific data for "Quinuclidin-3-yl)di(thiophen-2-yl)methanol" is not available in the public domain, the methodologies described herein are applicable to novel quinuclidine derivatives.

Data Presentation: Binding Affinities of a Representative Quinuclidinyl Ligand

The binding affinities of novel compounds are typically determined by competitive radioligand binding assays. The following table summarizes the binding data for a representative potent quinuclidinyl N-phenylcarbamate analog, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, at the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO) cell membranes.[1] The inhibition constant (Ki) is a measure of the ligand's binding affinity for the receptor.

Table 1: Binding Affinity (Ki) of (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate at Human Muscarinic Receptors [1]

Receptor SubtypeKi (nM)
M12.0
M213
M32.6
M42.2
M51.8

Data is presented as the mean from three independent experiments.[1]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: CHO cell membranes stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: Quinuclidinyl derivative of interest.

  • Non-specific Binding Control: Atropine (10 µM), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • 96-well Plates: Deep-well plates for incubation and filter plates (e.g., Unifilter-96 GF/B) for harvesting.

  • Scintillation Cocktail: MicroScint 20 or similar.

  • Instrumentation: 96-well harvester, TopCount NXT microplate scintillation and luminescence counter, or equivalent.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 500 µL:

    • Assay Buffer

    • Test compound at various concentrations.

    • Radioligand ([³H]NMS) at a concentration near its Kd (typically ~100 pM).

    • Cell membranes (10 µg protein/well).

  • Total and Non-specific Binding:

    • Total Binding: Wells containing only assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Wells containing assay buffer, radioligand, cell membranes, and a high concentration of a non-selective antagonist like atropine (10 µM).

  • Incubation: Incubate the plates on a shaker at room temperature for 3 hours to reach equilibrium.[2]

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration onto Unifilter-96 GF/B plates using a 96-well harvester.

  • Washing: Wash the filters three times with cold assay buffer to remove unbound radioligand.[2]

  • Drying: Dry the filter plates overnight.

  • Scintillation Counting: Add 40 µL of scintillation cocktail to each well and determine the membrane-bound radioactivity using a microplate scintillation counter.[2]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizations

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase (AC).

Muscarinic_Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound wells) prepare_reagents->plate_setup incubation Incubate at Room Temperature (3 hours) plate_setup->incubation harvesting Harvest onto Filter Plate (Vacuum Filtration) incubation->harvesting washing Wash Filters (3x with cold buffer) harvesting->washing drying Dry Filter Plate washing->drying counting Add Scintillation Cocktail & Count drying->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

Application Notes and Protocols: Functional Characterization of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a novel chemical entity featuring a quinuclidine core, a structural motif present in many ligands targeting nicotinic acetylcholine receptors (nAChRs). The quinuclidine moiety acts as a key pharmacophore, interacting with the orthosteric binding site of nAChRs. The inclusion of two thiophene rings suggests potential for unique interactions within the receptor binding pocket, possibly influencing subtype selectivity and functional activity.

Given the structural similarities to known nAChR modulators, it is hypothesized that Quinuclidin-3-yl(di(thiophen-2-yl)methanol) may exhibit activity at various nAChR subtypes, particularly the α7 and α4β2 subtypes, which are significant targets for therapeutic intervention in neurological and inflammatory disorders.

These application notes provide detailed protocols for the functional characterization of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) using two standard and robust methodologies: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes and fluorescence-based intracellular calcium imaging in a human neuroblastoma cell line.

Data Presentation: Expected Functional Activity

The following tables present hypothetical quantitative data for Quinuclidin-3-yl(di(thiophen-2-yl)methanol) to illustrate the expected outcomes from the described experimental protocols. These values are for exemplary purposes and will need to be determined experimentally.

Table 1: Electrophysiological Profile of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) at Human α7 and α4β2 nAChRs

Parameterα7 nAChRα4β2 nAChR
Agonist Activity
EC₅₀ (µM)1.5> 30 (Inactive)
Eₘₐₓ (% of ACh max)85% (Partial Agonist)Not Applicable
Antagonist Activity
IC₅₀ (µM)Not Determined0.5
Mode of InhibitionNot DeterminedNon-competitive

Table 2: Intracellular Calcium Mobilization Profile in SH-SY5Y Cells

ParameterQuinuclidin-3-yl(di(thiophen-2-yl)methanol)
Agonist-Induced Calcium Response
EC₅₀ (µM)2.1
Eₘₐₓ (% of Nicotine max)78%
Antagonist Activity (vs. Nicotine)
IC₅₀ (µM)> 30

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol details the expression of human nAChR subtypes in Xenopus laevis oocytes and the subsequent electrophysiological recording to determine the functional activity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol).[1][2][3][4]

Materials:

  • Xenopus laevis frogs

  • cRNA for human nAChR subunits (e.g., α7, α4, β2)

  • Collagenase Type IA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol) stock solution (e.g., 10 mM in DMSO)

  • Acetylcholine (ACh) stock solution

Procedure:

  • Oocyte Preparation:

    • Surgically remove a lobe of ovary from an anesthetized Xenopus laevis frog.

    • Treat the ovarian lobe with collagenase (1-2 mg/mL in Ca²⁺-free ND96) for 1-2 hours with gentle agitation to defolliculate the oocytes.

    • Manually select and wash Stage V-VI oocytes with ND96 solution.

    • Incubate the oocytes in ND96 supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • cRNA Injection:

    • Inject oocytes with 50 nL of a mixture of cRNAs for the desired nAChR subunits (e.g., 10-50 ng of α7 cRNA, or a 1:1 ratio of α4 and β2 cRNA).

    • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[4][5]

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[1]

    • To test for agonist activity, perfuse the oocyte with increasing concentrations of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) and record the evoked inward current. Normalize the responses to a maximal ACh response.

    • To test for antagonist activity, co-apply increasing concentrations of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) with a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) and measure the inhibition of the ACh-evoked current.

Data Analysis:

  • Construct concentration-response curves for agonist and antagonist activities.

  • Fit the data to a sigmoidal dose-response equation to determine EC₅₀, IC₅₀, and Hill slope values.

  • Calculate Eₘₐₓ by comparing the maximal response of the test compound to the maximal response of ACh.

Protocol 2: Intracellular Calcium Imaging in SH-SY5Y Cells

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) in the human neuroblastoma cell line SH-SY5Y, which endogenously expresses several nAChR subtypes, including α7 and α3β4.[6][7][8]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol) stock solution

  • Nicotine stock solution

  • Fluorescence plate reader or fluorescence microscope with a camera

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000-100,000 cells per well.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well for the assay.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a baseline fluorescence reading for each well.

    • To test for agonist activity, add varying concentrations of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) and measure the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) for 5-10 minutes before adding a fixed concentration of nicotine (e.g., EC₅₀) and measuring the fluorescence response.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximal response induced by a saturating concentration of nicotine or another reference agonist.

  • Generate concentration-response curves and determine EC₅₀ and IC₅₀ values as described in Protocol 1.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_calcium Calcium Imaging Assay oocyte_prep Oocyte Preparation (Xenopus laevis) crna_inj cRNA Injection (nAChR Subunits) oocyte_prep->crna_inj expression Receptor Expression (2-5 days) crna_inj->expression recording Electrophysiological Recording expression->recording data_analysis_tevc Data Analysis (EC50, IC50, Emax) recording->data_analysis_tevc end End: Functional Profile data_analysis_tevc->end cell_culture Cell Culture (SH-SY5Y) dye_loading Fluo-4 AM Dye Loading cell_culture->dye_loading fluo_measurement Fluorescence Measurement dye_loading->fluo_measurement data_analysis_ca Data Analysis (EC50, IC50) fluo_measurement->data_analysis_ca data_analysis_ca->end start Start: Compound Synthesis compound Quinuclidin-3-yl (di(thiophen-2-yl)methanol) start->compound compound->oocyte_prep compound->cell_culture

Caption: Experimental workflow for nAChR functional characterization.

alpha7_signaling compound Quinuclidin-3-yl (di(thiophen-2-yl)methanol) receptor α7 nAChR compound->receptor Binds channel_opening Ion Channel Opening receptor->channel_opening Activates ca_influx Ca²⁺ Influx channel_opening->ca_influx depolarization Membrane Depolarization channel_opening->depolarization ca_release Ca²⁺ Release from Intracellular Stores (ER) ca_influx->ca_release CICR downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream vocc Voltage-Gated Ca²⁺ Channels depolarization->vocc Activates vocc->ca_influx ca_release->downstream

Caption: Putative signaling pathway for α7 nAChR activation.

alpha4beta2_signaling compound Quinuclidin-3-yl (di(thiophen-2-yl)methanol) receptor α4β2 nAChR compound->receptor Binds antagonism Antagonism receptor->antagonism no_activation Inhibition of Channel Opening antagonism->no_activation ach_binding Acetylcholine Binding ach_binding->receptor reduced_current Reduced Na⁺/K⁺ Conductance no_activation->reduced_current downstream_inhibition Inhibition of Downstream Effects reduced_current->downstream_inhibition

Caption: Hypothesized antagonistic mechanism at the α4β2 nAChR.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a novel chemical entity with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic potential.[1][2] These application notes provide a comprehensive guide to researchers for evaluating the in vitro cytotoxicity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) using established cell-based assays. The following protocols for key cytotoxicity assays—MTT, LDH, and Annexin V/Propidium Iodide—offer detailed, step-by-step methodologies for consistent and reliable data generation.

Cytotoxicity assays are essential for determining a compound's potential to cause cell damage or death.[1][3] This information is crucial for establishing a therapeutic window and identifying potential toxic liabilities early in the drug discovery process.[4][5] The assays described herein measure different hallmarks of cytotoxicity, providing a multi-faceted understanding of the compound's effects on cell health. These include assessing metabolic activity, cell membrane integrity, and the induction of apoptosis or necrosis.[1][6]

Key Cytotoxicity Assays

A variety of assays are available to assess the cytotoxic effects of a compound.[7][8] This document focuses on three widely used methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which indicates a loss of cell membrane integrity, a hallmark of necrosis.[1][6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Data Presentation

The following tables provide examples of how to structure and present the quantitative data obtained from the cytotoxicity assays for Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Table 1: Dose-Response Cytotoxicity of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) using MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.3
1065.4 ± 4.9
2542.1 ± 5.8
5021.9 ± 3.7
1008.3 ± 2.1

Table 2: Membrane Integrity Assessment by LDH Release Assay

Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
16.1 ± 2.0
514.8 ± 3.1
1028.9 ± 4.2
2555.3 ± 6.5
5078.6 ± 5.9
10092.4 ± 3.8

Table 3: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining

Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
1070.2 ± 4.115.8 ± 2.910.5 ± 2.13.5 ± 1.1
5025.6 ± 3.545.3 ± 5.222.1 ± 3.87.0 ± 1.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) on the metabolic activity of a selected cell line.

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Quinuclidin-3-yl (di(thiophen-2-yl)methanol) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I

MTT Assay Experimental Workflow

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cell membrane damage induced by Quinuclidin-3-yl(di(thiophen-2-yl)methanol) by measuring LDH release.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

  • LDH Assay Kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)

  • 96-well opaque-walled plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a suitable density in 100 µL of complete medium.

  • Controls: Include wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Compound Treatment: Add serial dilutions of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) to the designated wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reagent mix to each well.

  • Incubation and Reading: Incubate the plate at room temperature for a specified time, protected from light. Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the fluorescence readings of the treated wells relative to the controls.

LDH_Assay_Workflow A Seed cells in 96-well opaque plate B Add compound and controls A->B C Incubate for desired time B->C D Add LDH assay reagent C->D E Incubate at room temperature D->E F Measure fluorescence (Ex: 560nm, Em: 590nm) E->F G Calculate % cytotoxicity F->G

LDH Assay Experimental Workflow

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Apoptosis_Assay_Workflow A Seed and treat cells in 6-well plates B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in dark E->F G Analyze by flow cytometry F->G H Quantify cell populations G->H

Apoptosis Assay Workflow

References

Application Notes and Protocols for "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the use of "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" in patch clamp electrophysiology or its specific ion channel targets. The following application notes and protocols are therefore provided as a detailed and exemplary guide for researchers and drug development professionals on how to characterize the effects of a novel compound, such as "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)," on a relevant ion channel using the patch clamp technique.

Given that structurally related quinuclidinyl-based compounds are known to interact with muscarinic acetylcholine receptors, which in turn modulate G-protein-coupled inwardly rectifying potassium (GIRK) channels, this document will focus on a hypothetical application of "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" on GIRK channels expressed in a heterologous system.

Introduction

G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the heart and brain. Their activation, often mediated by Gi/o-coupled receptors like the M2 muscarinic acetylcholine receptor, leads to potassium ion efflux and membrane hyperpolarization. This makes them an attractive target for therapeutic intervention in conditions such as cardiac arrhythmias and neurological disorders.

This document outlines the procedures for using whole-cell patch clamp electrophysiology to determine if "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" modulates GIRK channel activity.

Hypothetical Data and Effects

For the purpose of this exemplary guide, we will hypothesize that "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" is an agonist of the M2 muscarinic receptor, thereby activating GIRK channels. The following tables present sample data that would be generated in such an investigation, using the known M2 receptor agonist Carbachol as a positive control.

Table 1: Comparative Agonist Activity on GIRK Channels

CompoundEC50 (µM)Maximum Current Increase (%)
Carbachol (Control)7.5250 ± 25
Quinuclidin-3-yl(di(thiophen-2-yl)methanol)12.2180 ± 15

Table 2: Effect of Antagonist on Compound-Mediated GIRK Current

Agonist (10 µM)Antagonist (Tripitramine, 10 nM)Current Increase (%)
Carbachol-245 ± 20
Carbachol+30 ± 5
Quinuclidin-3-yl(di(thiophen-2-yl)methanol)-175 ± 18
Quinuclidin-3-yl(di(thiophen-2-yl)methanol)+25 ± 8

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GIRK channel activation and the experimental workflow for the patch clamp protocol.

GIRK_Signaling_Pathway M2R M2 Muscarinic Receptor G_protein Gαi(GDP)βγ (Inactive) M2R->G_protein Activates G_protein_active Gαi(GTP) + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange GIRK_closed GIRK Channel (Closed) G_protein_active->GIRK_closed Gβγ binds GIRK_open GIRK Channel (Open) GIRK_closed->GIRK_open Conformational Change K_ion K+ GIRK_open->K_ion K+ Efflux Agonist Agonist (e.g., Quinuclidin-3-yl (di(thiophen-2-yl)methanol)) Agonist->M2R Binds

Caption: M2 muscarinic receptor-mediated GIRK channel activation pathway.

Patch_Clamp_Workflow prep Cell Preparation (e.g., HEK293 cells expressing M2R and GIRK1/4) seal Giga-ohm Seal Formation (Pipette to cell membrane) prep->seal pipette Pipette Preparation (Fill with intracellular solution) pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Current (Apply voltage ramp) whole_cell->baseline application Compound Application (Perfuse with test compound or control) baseline->application recording Record GIRK Current (Measure current changes) application->recording analysis Data Analysis (Dose-response curves, etc.) recording->analysis

Caption: Experimental workflow for whole-cell patch clamp analysis.

Experimental Protocols

Cell Culture and Transfection
  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Co-transfect cells with plasmids encoding the human M2 muscarinic receptor and the GIRK1/GIRK4 channel subunits using a suitable transfection reagent (e.g., Lipofectamine).

  • Use cells for electrophysiological recordings 24-48 hours post-transfection.

Solutions and Reagents

Table 3: Composition of Recording Solutions

SolutionComponentConcentration (mM)
Extracellular NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Intracellular K-Gluconate140
MgCl22
EGTA10
HEPES10
Mg-ATP4
Na2-GTP0.3
Adjust pH to 7.2 with KOH
Whole-Cell Patch Clamp Protocol
  • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Transfer a coverslip with adherent transfected cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Approach a selected cell with the patch pipette and apply slight positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Set the holding potential to -80 mV in voltage-clamp mode.

  • Record baseline currents by applying a voltage ramp from -120 mV to +40 mV over 400 ms every 5 seconds.[1]

  • Prepare stock solutions of "Quinuclidin-3-yl(di(thiophen-2-yl)methanol)" and the control agonist (e.g., Carbachol) in the appropriate solvent and dilute to final concentrations in the extracellular solution.

  • Apply the test compound or control at various concentrations to the cell via the perfusion system.

  • Record the resulting changes in the whole-cell current. The activation of GIRK channels will be observed as an increase in the inward current at potentials negative to the potassium reversal potential.

  • To confirm the involvement of M2 receptors, pre-incubate the cells with a specific antagonist (e.g., tripitramine) before applying the agonist.

Data Analysis
  • Measure the peak inward current at a specific negative potential (e.g., -120 mV) before and after compound application.

  • Calculate the percentage increase in current relative to the baseline.

  • Construct dose-response curves by plotting the percentage current increase against the logarithm of the agonist concentration.

  • Fit the dose-response curves with a Hill equation to determine the EC50 and maximum efficacy for each compound.

Troubleshooting

Table 4: Common Issues and Solutions in Patch Clamp Experiments

IssuePossible CauseSuggested Solution
Failure to form a Giga-ohm seal Dirty pipette tip or cell membrane.Use fresh, filtered solutions. Ensure cell culture is healthy.
Incorrect pipette pressure.Apply gentle positive pressure on approach and release smoothly.
Unstable recording Cell health is poor.Use cells from a healthy, sub-confluent culture.
Pipette drift.Ensure the micromanipulator and recording setup are stable.
No response to agonist Poor transfection efficiency.Optimize transfection protocol and verify protein expression.
Compound degradation.Prepare fresh compound solutions for each experiment.
G-protein signaling rundown.Ensure adequate ATP and GTP are present in the intracellular solution.[2]

References

Application Notes and Protocols: In Vivo Studies of Quinuclidin-3-yl di(thiophen-2-yl)methanol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl di(thiophen-2-yl)methanol is a novel compound with potential activity as a muscarinic acetylcholine receptor (mAChR) antagonist. Based on its structural similarity to other selective M1 muscarinic antagonists, it is hypothesized to act as a competitive antagonist at the M1 receptor subtype, which is densely expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Blockade of these receptors is known to induce cognitive deficits, making compounds like Quinuclidin-3-yl di(thiophen-2-yl)methanol valuable research tools for studying cholinergic signaling and for the preclinical evaluation of potential cognitive enhancers.[2][3]

These application notes provide detailed protocols for utilizing Quinuclidin-3-yl di(thiophen-2-yl)methanol in vivo to induce a transient and reversible cognitive impairment in rodent models. The primary model described is the scopolamine-induced amnesia model, a widely accepted paradigm for screening compounds with potential therapeutic benefits for cognitive disorders like Alzheimer's disease.[4][5][6][7] The primary behavioral endpoint detailed is the Novel Object Recognition (NOR) test, a sensitive measure of recognition memory.[8][9][10]

Rationale for Animal Model Selection

The scopolamine-induced cognitive deficit model is a well-established pharmacological model used to mimic the cholinergic dysfunction observed in neurodegenerative diseases.[4][5][6][7] Scopolamine, a non-selective muscarinic antagonist, impairs learning and memory, and this impairment can be attenuated by pro-cognitive agents.[6][11] Given that Quinuclidin-3-yl di(thiophen-2-yl)methanol is a putative muscarinic antagonist, it can be used to induce similar cognitive deficits, potentially with greater receptor subtype selectivity, allowing for a more nuanced study of the role of M1 receptors in cognition.

Rodents, particularly mice and rats, are the preferred species for these studies due to their well-characterized genetics and behavior, established transgenic lines, and the wealth of available research tools.[1][12]

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Model

This protocol describes the induction of cognitive deficits using a muscarinic antagonist. While scopolamine is the exemplar, Quinuclidin-3-yl di(thiophen-2-yl)methanol can be substituted to investigate its specific effects.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Quinuclidin-3-yl di(thiophen-2-yl)methanol

  • Scopolamine hydrobromide (as a positive control for amnesia induction)

  • Vehicle (e.g., sterile saline or 0.5% DMSO in saline)

  • Standard laboratory animal housing and husbandry equipment

Procedure:

  • Animal Acclimation: House mice in groups of 4-5 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.

  • Drug Preparation: Dissolve Quinuclidin-3-yl di(thiophen-2-yl)methanol and scopolamine in the appropriate vehicle to the desired concentrations. Dose ranges for novel muscarinic antagonists should be determined in preliminary dose-response studies. For scopolamine, a typical dose is 1 mg/kg administered intraperitoneally (i.p.).[7][11]

  • Drug Administration: Administer the vehicle, Quinuclidin-3-yl di(thiophen-2-yl)methanol, or scopolamine via i.p. injection 30 minutes prior to the acquisition phase of the behavioral test.[11]

  • Behavioral Testing: Proceed with the Novel Object Recognition test as described below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[8][9][10] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the mice.

  • A video camera mounted above the arena to record the sessions.

  • Behavioral tracking software (e.g., EthoVision XT) for automated analysis.

Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment.[8]

  • Acquisition/Training (Day 2):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[8]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • Return the mouse to its home cage.

  • Retention/Test (Day 2, after a delay):

    • After a retention interval (e.g., 1 to 24 hours), place one familiar object (A) and one novel object (B) in the same locations as in the acquisition phase. The location of the novel object should be counterbalanced across animals.

    • Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

Data Analysis:

The primary measure is the Discrimination Index (DI) , calculated as: DI = (Tn - Tf) / (Tn + Tf)

A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.

Data Presentation

The following tables present hypothetical data from a study evaluating the effect of Quinuclidin-3-yl di(thiophen-2-yl)methanol on recognition memory using the NOR test.

Table 1: Effect of Quinuclidin-3-yl di(thiophen-2-yl)methanol on Exploration Time in the Novel Object Recognition Test

Treatment Group (n=12/group)Total Exploration Time (seconds) - AcquisitionTotal Exploration Time (seconds) - Test
Vehicle45.8 ± 3.242.5 ± 2.9
Quinuclidin-3-yl di(thiophen-2-yl)methanol (1 mg/kg)44.1 ± 3.541.9 ± 3.1
Quinuclidin-3-yl di(thiophen-2-yl)methanol (3 mg/kg)46.2 ± 2.943.0 ± 2.7
Quinuclidin-3-yl di(thiophen-2-yl)methanol (10 mg/kg)43.9 ± 3.840.8 ± 3.3
Scopolamine (1 mg/kg)45.3 ± 3.142.2 ± 2.8

Data are presented as mean ± SEM. No significant differences in total exploration time indicate that the compounds did not induce motor deficits or anxiety that could confound the memory assessment.

Table 2: Effect of Quinuclidin-3-yl di(thiophen-2-yl)methanol on the Discrimination Index in the Novel Object Recognition Test

Treatment Group (n=12/group)Discrimination Index (DI)
Vehicle0.45 ± 0.05
Quinuclidin-3-yl di(thiophen-2-yl)methanol (1 mg/kg)0.21 ± 0.04*
Quinuclidin-3-yl di(thiophen-2-yl)methanol (3 mg/kg)0.08 ± 0.03
Quinuclidin-3-yl di(thiophen-2-yl)methanol (10 mg/kg)-0.02 ± 0.02
Scopolamine (1 mg/kg)0.05 ± 0.04**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Vehicle group (One-way ANOVA with post-hoc Tukey's test). A dose-dependent decrease in the DI suggests that Quinuclidin-3-yl di(thiophen-2-yl)methanol impairs recognition memory, similar to scopolamine.

Visualizations

Signaling Pathway

M1_Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Quinuclidin_compound Quinuclidin-3-yl di(thiophen-2-yl)methanol Quinuclidin_compound->M1_Receptor Antagonizes Gq_protein Gq Protein M1_Receptor->Gq_protein Activates Blocked_Signal Signal Blocked M1_Receptor->Blocked_Signal PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Increased Neuronal Excitability & Memory Consolidation Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability

Caption: M1 Muscarinic Receptor Signaling Pathway and Antagonism.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation (1 week) Drug_Prep Drug Preparation (Vehicle, Test Compound, Scopolamine) Acclimation->Drug_Prep Habituation Day 1: Habituation to Arena (10 min) Drug_Prep->Habituation Administration Day 2: Drug Administration (i.p., 30 min pre-training) Habituation->Administration Acquisition Day 2: Acquisition Phase (Two identical objects, 10 min) Administration->Acquisition Retention Day 2: Retention Interval (e.g., 1 hour) Acquisition->Retention Test Day 2: Test Phase (One familiar, one novel object, 10 min) Retention->Test Data_Collection Video Recording & Automated Tracking Test->Data_Collection DI_Calculation Calculation of Discrimination Index (DI) Data_Collection->DI_Calculation Stats Statistical Analysis (e.g., ANOVA) DI_Calculation->Stats

Caption: Experimental Workflow for In Vivo Cognitive Assessment.

References

Application Notes and Protocols: Quinuclidin-3-yl)di(thiophen-2-yl)methanol in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-yl)di(thiophen-2-yl)methanol is a tertiary amine containing a quinuclidine core and two thiophene moieties. While direct neuropharmacological research on this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules, particularly those interacting with muscarinic acetylcholine receptors and histamine receptors, suggests its potential as a valuable tool in neuropharmacology research.

The quinuclidine scaffold is a well-established pharmacophore in the development of ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. The di-thiophene methanol group may confer unique properties, including altered receptor subtype selectivity, blood-brain barrier permeability, and metabolic stability.

These application notes provide a comprehensive overview of the potential research applications of Quinuclidin-3-yl)di(thiophen-2-yl)methanol, along with detailed protocols for its characterization and investigation in neuropharmacological studies. The information is based on the known activities of structurally related compounds and established methodologies in the field.

Hypothesized Mechanism of Action and Potential Applications

Based on its structural features, Quinuclidin-3-yl)di(thiophen-2-yl)methanol is hypothesized to interact with one or more of the following neurotransmitter systems:

  • Cholinergic System: The quinuclidine core is a key structural element in many muscarinic receptor antagonists and agonists. Therefore, this compound could potentially modulate cholinergic neurotransmission, making it a candidate for investigating cognitive function, learning, and memory. Its potential as a therapeutic agent for neurodegenerative diseases where cholinergic deficits are prominent, such as Alzheimer's disease, warrants investigation.

  • Histaminergic System: The structural analog Ditiofen, which also contains a thiophene ring system, is known for its antihistaminic properties. Quinuclidin-3-yl)di(thiophen-2-yl)methanol may, therefore, exhibit activity at histamine receptors, which play a role in sleep-wake cycles, appetite, and cognitive functions.

Given these potential targets, the primary research applications for this compound are likely to be in the following areas:

  • Characterization of novel muscarinic receptor ligands: Investigating its binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5).

  • Probing the role of cholinergic and histaminergic systems in neurological disorders: Utilizing the compound as a pharmacological tool in in vitro and in vivo models of disease.

  • Lead discovery for drug development: Serving as a starting point for the synthesis of more potent and selective ligands for specific receptor subtypes.

Data Presentation: Comparative Binding Affinities of Structurally Related Compounds

To provide context for the potential activity of Quinuclidin-3-yl)di(thiophen-2-yl)methanol, the following table summarizes the binding affinities (Ki) of structurally related quinuclidine-based muscarinic receptor ligands.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference Compound
Hypothetical Quinuclidin-3-yl)di(thiophen-2-yl)methanolTBDTBDTBDTBDTBDN/A
Solifenacin13.535.58.925.119.9Antagonist
Tiotropium1.82.50.61.31.6Antagonist
(R)-Quinuclidin-3-yl acetate2.112.63.24.56.3Agonist

TBD: To be determined through experimental investigation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of Quinuclidin-3-yl)di(thiophen-2-yl)methanol.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes the methodology to determine the binding affinity of Quinuclidin-3-yl)di(thiophen-2-yl)methanol for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Quinuclidin-3-yl)di(thiophen-2-yl)methanol

  • Atropine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of Quinuclidin-3-yl)di(thiophen-2-yl)methanol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membranes

    • 50 µL of [³H]-NMS at a concentration near its Kd

    • 50 µL of varying concentrations of Quinuclidin-3-yl)di(thiophen-2-yl)methanol (for competition curve) or buffer (for total binding) or a high concentration of atropine (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Quinuclidin-3-yl)di(thiophen-2-yl)methanol Assay_Setup Combine membranes, [³H]-NMS, and test compound in 96-well plate Compound_Prep->Assay_Setup Reagent_Prep Prepare cell membranes, [³H]-NMS, and buffers Reagent_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration and washing Incubation->Filtration Counting Liquid scintillation counting Filtration->Counting Data_Analysis Calculate IC₅₀ and Ki values Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol is designed to assess the functional activity (agonist or antagonist) of Quinuclidin-3-yl)di(thiophen-2-yl)methanol at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors

  • Fluo-4 AM or another calcium-sensitive fluorescent dye

  • Quinuclidin-3-yl)di(thiophen-2-yl)methanol

  • Carbachol (a known muscarinic agonist)

  • Atropine (a known muscarinic antagonist)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Add varying concentrations of Quinuclidin-3-yl)di(thiophen-2-yl)methanol to the wells.

    • Measure the fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates an agonist effect.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of Quinuclidin-3-yl)di(thiophen-2-yl)methanol for a specified time.

    • Inject a fixed concentration of carbachol (e.g., EC₈₀) into the wells.

    • Measure the fluorescence intensity over time. A decrease in the carbachol-induced fluorescence signal indicates an antagonist effect.

  • Data Analysis:

    • Agonist: Plot the change in fluorescence against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • Antagonist: Plot the inhibition of the carbachol response against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Visualization:

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Carbachol) Receptor M1/M3/M5 Receptor Ligand->Receptor Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway.
Protocol 3: In Vivo Behavioral Assessment (Novel Object Recognition Test)

This protocol is used to evaluate the effects of Quinuclidin-3-yl)di(thiophen-2-yl)methanol on learning and memory in rodents, a key functional output of the cholinergic system.

Materials:

  • Male adult mice or rats

  • Open-field arena

  • Two sets of identical objects (familiar objects)

  • One set of different objects (novel objects)

  • Video tracking software

  • Quinuclidin-3-yl)di(thiophen-2-yl)methanol

  • Vehicle solution

  • Scopolamine (amnesic agent, optional)

Procedure:

  • Habituation:

    • On day 1, allow each animal to freely explore the empty open-field arena for 10 minutes.

  • Training (Familiarization) Phase:

    • On day 2, administer Quinuclidin-3-yl)di(thiophen-2-yl)methanol or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the training session.

    • If inducing amnesia, administer scopolamine 15 minutes after the test compound.

    • Place two identical objects in the arena and allow the animal to explore for 10 minutes.

  • Testing (Novelty) Phase:

    • On day 3 (24 hours after training), place one of the familiar objects and one novel object in the arena.

    • Allow the animal to explore for 5 minutes and record its behavior using a video camera.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent exploring each object (sniffing, touching with nose).

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better memory retention. Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualization:

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome Hypothesis Quinuclidin-3-yl)di(thiophen-2-yl)methanol modulates cholinergic neurotransmission Experiment Novel Object Recognition Test Hypothesis->Experiment Treatment_Group Compound Treatment Group Experiment->Treatment_Group Control_Group Vehicle Control Group Experiment->Control_Group Improved_Memory Improved Memory (Higher Discrimination Index) Treatment_Group->Improved_Memory If pro-cognitive No_Effect No Effect on Memory Treatment_Group->No_Effect If no effect Impaired_Memory Impaired Memory (Lower Discrimination Index) Treatment_Group->Impaired_Memory If amnesic Control_Group->No_Effect Baseline

Logical Flow of the Novel Object Recognition Experiment.

Disclaimer

The information provided in these application notes is intended for research purposes only. The neuropharmacological profile of Quinuclidin-3-yl)di(thiophen-2-yl)methanol has not been extensively characterized. All experiments should be conducted in accordance with institutional guidelines and safety protocols. The proposed protocols are templates and may require optimization based on specific experimental conditions and research objectives.

Application Notes and Protocols for Quinuclidin-3-yl-di(thiophen-2-yl)methanol as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Quinuclidin-3-yl-di(thiophen-2-yl)methanol is a novel chemical entity incorporating two key pharmacophores: a quinuclidine nucleus and two thiophene rings. The quinuclidine moiety is a recognized scaffold in the development of cholinergic agents, particularly muscarinic receptor antagonists.[1][2][3] The thiophene ring is a versatile heterocycle found in numerous compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[4][5][6][7][8][9] This combination of structural features suggests that Quinuclidin-3-yl-di(thiophen-2-yl)methanol holds significant potential as a lead compound for the discovery of new therapeutic agents.

These application notes provide a comprehensive overview of the potential therapeutic applications of Quinuclidin-3-yl-di(thiophen-2-yl)methanol and detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications:

  • Anticholinergic Agent: Based on the quinuclidine core, this compound is a prime candidate for investigation as a muscarinic receptor antagonist, with potential applications in the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3][10]

  • Antifungal Agent: The presence of the dithienylmethanol moiety suggests potential antifungal activity. Thiophene derivatives have shown efficacy against a range of fungal pathogens.[4][5][6]

  • Anticancer Agent: Numerous thiophene-containing compounds have demonstrated antiproliferative activity against various cancer cell lines, indicating a potential application in oncology.[9]

Chemical Information:

PropertyValue
IUPAC Name (1-azabicyclo[2.2.2]octan-3-yl)di(thiophen-2-yl)methanol
Molecular Formula C₁₆H₁₉NOS₂
Molecular Weight 305.46 g/mol
Canonical SMILES C1CN2CCC1C(C2)(C3=CC=CS3)C4=CC=CS4
InChI Key InChI=1S/C16H19NOS2/c18-16(14-3-1-9-19-14,15-4-2-10-20-15)13-11-17-7-5-12(13)6-8-17/h1-4,9-10,12-13,18H,5-8,11H2

(Note: The following quantitative data is hypothetical and for illustrative purposes, as no specific experimental data for Quinuclidin-3-yl-di(thiophen-2-yl)methanol was found in the public domain. These tables are intended to serve as a template for presenting experimental results.)

Hypothetical In Vitro Activity Data:

Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)

Receptor SubtypeQuinuclidin-3-yl-di(thiophen-2-yl)methanolAtropine (Control)
M1 151.2
M2 500.8
M3 101.5
M4 752.0
M5 601.8

Table 2: Antifungal Activity (MIC in µg/mL)

Fungal StrainQuinuclidin-3-yl-di(thiophen-2-yl)methanolFluconazole (Control)
Candida albicans328
Aspergillus fumigatus6416
Trichophyton rubrum164

Table 3: Anticancer Activity (IC50 in µM)

Cell LineQuinuclidin-3-yl-di(thiophen-2-yl)methanolDoxorubicin (Control)
MCF-7 (Breast) 250.5
A549 (Lung) 401.0
HCT116 (Colon) 300.8

Experimental Protocols

Synthesis of Quinuclidin-3-yl-di(thiophen-2-yl)methanol

This protocol is adapted from analogous syntheses of similar compounds.

Workflow for Synthesis:

reagent1 3-Quinuclidinone product Quinuclidin-3-yl-di(thiophen-2-yl)methanol reagent1->product reagent2 2-Bromothiophene intermediate Lithium thiophen-2-yl reagent2->intermediate Reacts with n-BuLi reagent3 n-Butyllithium reagent3->intermediate solvent Anhydrous THF solvent->intermediate intermediate->product Reacts with 3-Quinuclidinone workup Aqueous Workup & Purification product->workup membranes Cell Membranes with Muscarinic Receptors incubation Incubation membranes->incubation radioligand [³H]-NMS (Radioligand) radioligand->incubation compound Test Compound (Varying Concentrations) compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Ki) scintillation->analysis compound Serial Dilution of Test Compound incubation Incubation (24-48 hours) compound->incubation inoculum Standardized Fungal Inoculum inoculum->incubation media RPMI-1640 Medium media->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic cells Seed Cancer Cells in 96-well plate compound Add Serial Dilutions of Test Compound cells->compound incubation Incubate (48-72 hours) compound->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (2-4 hours) mtt->incubation2 solubilize Add Solubilization Solution (e.g., DMSO) incubation2->solubilize readout Read Absorbance (570 nm) solubilize->readout ic50 Calculate IC50 readout->ic50 cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq/11 mAChR->Gq mAChR2 Muscarinic Receptor (M2, M4) Gi Gi/o mAChR2->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->mAChR ACh->mAChR2 Compound Quinuclidin-3-yl-di (thiophen-2-yl)methanol Compound->mAChR Compound->mAChR2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response PKA ↓ PKA Activity cAMP->PKA Response2 Cellular Response PKA->Response2

References

Troubleshooting & Optimization

improving solubility of "Quinuclidin-3-yldi(thiophen-2-yl)methanol" for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of "Quinuclidin-3-yl-di(thiophen-2-yl)methanol" for biological assays.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Quinuclidin-3-yl-di(thiophen-2-yl)methanol in DMSO precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue for poorly water-soluble compounds.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to solubilize hydrophobic compounds decreases significantly when diluted into an aqueous medium.[1][3] This can cause the compound to crash out of solution.

Here are several strategies to prevent precipitation:

  • Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. While it's used to dissolve the compound initially, high concentrations can be toxic to cells and can still lead to precipitation upon dilution.[1][4][5][6] It's crucial to keep the DMSO concentration consistent across all experiments, including controls.[5][6]

  • Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to improve solubility.[7][8]

  • Employ Excipients: Consider using solubility enhancers such as cyclodextrins or surfactants.[7][9][10][11][12]

Q2: What are cyclodextrins and how can they improve the solubility of my compound?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][13][14] They can encapsulate poorly water-soluble molecules, like likely Quinuclidin-3-yl-di(thiophen-2-yl)methanol, forming an "inclusion complex."[9][10][11][13] This complex has improved aqueous solubility and stability.[9][10][11] Hydroxypropyl-β-cyclodextrin is a commonly used derivative in pharmaceutical formulations.[7][14]

Q3: Can I use surfactants to solubilize my compound for a cell-based assay?

A3: Yes, surfactants can be effective solubilizing agents.[7][8][15] They work by forming micelles that encapsulate hydrophobic drug molecules.[7][8] Common non-ionic surfactants used in biological assays include Polysorbate 80 (Tween 80) and certain Pluronics.[7][16] However, it is critical to determine the cytotoxic concentration of any surfactant on your specific cell line, as they can disrupt cell membranes.[16][17]

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated DMSO stock.[1][18][19] This is often more relevant for initial high-throughput screening and in vitro bioassays.[1][18]

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution after an extended incubation time (e.g., 24-48 hours).[1][18][19] This is more pertinent for late-stage drug development and formulation.[1][18]

For optimizing biological assays, starting with a kinetic solubility assessment is usually sufficient.[18]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. The compound has very low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution.[1][2]1. Increase the final DMSO concentration, ensuring it remains below the cytotoxic level for your cells (typically <1%).[1][4][5][6] 2. Prepare the compound stock in a different co-solvent or a mixture of co-solvents.[7][8] 3. Incorporate a solubilizing excipient like hydroxypropyl-β-cyclodextrin into the assay buffer.[7][9][10][11]
Assay results are inconsistent and not reproducible. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.1. Visually inspect the assay plates for any signs of precipitation at the end of the incubation period. 2. Perform a kinetic solubility assay under the exact conditions of your biological assay to determine the maximum soluble concentration.[1][18][19] 3. Consider using a formulation strategy that enhances stability, such as forming a solid dispersion or a lipid-based formulation for in vivo studies.[20][21][22]
The compound appears soluble, but there is no biological activity. The solubilization method may be interfering with the compound's activity or the biological target.1. Ensure the chosen excipient (e.g., cyclodextrin, surfactant) does not interact with the target or inhibit the biological process being studied. Run appropriate vehicle controls. 2. The compound may be forming aggregates that are not biologically active. Dynamic light scattering can be used to assess for aggregation.
Vehicle control shows unexpected cellular toxicity. The concentration of the co-solvent (e.g., DMSO) or excipient is too high.1. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration.[4][5][6][16] 2. Reduce the concentration of the co-solvent or excipient in the final assay volume.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of Quinuclidin-3-yl-di(thiophen-2-yl)methanol in a specific buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer. This will create a range of compound concentrations with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a period that mimics your assay duration (e.g., 2 hours), protected from light.

  • Precipitate Detection: Analyze the plate for precipitation. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering.[18]

  • Quantification (Optional): To determine the concentration of the soluble compound, filter the samples through a solubility filter plate and analyze the filtrate by HPLC-UV or LC-MS.[23]

  • Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of the compound using HP-β-CD to enhance its aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Compound Addition: Add the solid powder of Quinuclidin-3-yl-di(thiophen-2-yl)methanol to the HP-β-CD solution to achieve the desired final concentration.

  • Incubation and Solubilization: Vortex the mixture vigorously and incubate it, potentially with sonication or gentle heating, until the compound is fully dissolved. This may take several hours.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use in cell-based assays.

  • Assay Dilution: This aqueous stock solution can then be directly diluted into your assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizations

experimental_workflow Workflow for Solubility Enhancement cluster_preparation Compound Preparation cluster_screening Solubility Screening cluster_optimization Optimization Strategies cluster_assay Biological Assay start Start with solid compound stock Prepare 10 mM stock in 100% DMSO start->stock dilution Dilute stock into aqueous buffer stock->dilution precipitation Observe for precipitation dilution->precipitation soluble Soluble precipitation->soluble No insoluble Insoluble precipitation->insoluble Yes assay Perform biological assay soluble->assay cosolvent Use co-solvents (e.g., Ethanol, PEG) insoluble->cosolvent cyclodextrin Use cyclodextrins (e.g., HP-β-CD) insoluble->cyclodextrin surfactant Use surfactants (e.g., Tween 80) insoluble->surfactant cosolvent->assay cyclodextrin->assay surfactant->assay control Include vehicle control assay->control

Caption: Workflow for addressing solubility issues.

troubleshooting_logic Troubleshooting Logic for Assay Failure start Inconsistent or no biological activity check_solubility Is the compound soluble in the final assay medium? start->check_solubility check_toxicity Is the vehicle control toxic? check_solubility->check_toxicity Yes reassess_solubility Re-evaluate and optimize solubility check_solubility->reassess_solubility No check_interference Could the excipient be interfering with the assay? check_toxicity->check_interference No reduce_vehicle Reduce vehicle/excipient concentration check_toxicity->reduce_vehicle Yes change_excipient Change solubilization method/excipient check_interference->change_excipient Yes reassess_compound Compound may be inactive check_interference->reassess_compound No

Caption: Decision tree for troubleshooting assay problems.

References

"Quinuclidin-3-yldi(thiophen-2-yl)methanol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store solid Quinuclidin-3-yl)di(thiophen-2-yl)methanol?

A: Solid Quinuclidin-3-yl)di(thiophen-2-yl)methanol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is advisable to protect it from direct sunlight. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. Some suppliers of the hydrochloride salt form also recommend storage in a tightly closed container.[3]

Q2: What are the recommended conditions for storing solutions of this compound?

A: Solutions of Quinuclidin-3-yl)di(thiophen-2-yl)methanol should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. The stability in various solvents has not been extensively studied, so it is best to use freshly prepared solutions for experiments.

Q3: Is Quinuclidin-3-yl)di(thiophen-2-yl)methanol sensitive to light or air?

A: While specific data is unavailable for this compound, many complex organic molecules can be sensitive to light and atmospheric oxygen over extended periods. The presence of thiophene rings and a tertiary alcohol suggests a degree of stability, as tertiary alcohols are not easily oxidized.[4][5][6] However, as a general precaution, it is best to store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Q4: What are the potential signs of degradation of this compound?

A: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, the development of a precipitate or a change in color may indicate degradation or solubility issues. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical technique such as HPLC or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradationPrepare fresh solutions for each experiment. If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles. Verify the purity of the solid compound if it has been stored for an extended period.
Improper storageEnsure the compound is stored according to the recommendations (cool, dry, dark, and tightly sealed).
Precipitate forms in solution Poor solubilityConfirm the appropriate solvent for your desired concentration. Gentle warming or sonication may aid in dissolution. However, be cautious with heating as it may accelerate degradation.
Degradation productIf the precipitate forms over time in a previously clear solution, it may be a sign of degradation. Prepare a fresh solution.
Difficulty dissolving the solid Incorrect solventConsult literature for appropriate solvents for similar compounds. Dimethyl sulfoxide (DMSO) and ethanol are common solvents for many organic molecules for in vitro studies.
Low-quality compoundEnsure you are using a high-purity grade of the compound suitable for your application.

Experimental Protocols

Detailed experimental protocols should be developed and validated by the end-user for their specific application. Below is a general protocol for preparing a stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • Quinuclidin-3-yl)di(thiophen-2-yl)methanol (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated balance

    • Appropriate volumetric flask or vial

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of solid Quinuclidin-3-yl)di(thiophen-2-yl)methanol to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of the solid compound using a calibrated balance in a fume hood.

    • Transfer the solid to a volumetric flask or vial.

    • Add a portion of the DMSO to the container, ensuring not to exceed the final desired volume.

    • Gently vortex or sonicate the mixture to aid in dissolution. Gentle warming (to no more than 37°C) can be used if necessary, but should be done with caution.

    • Once the solid is completely dissolved, add DMSO to reach the final desired volume.

    • Mix the solution thoroughly to ensure homogeneity.

    • For storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Equilibrate solid compound to room temperature B Weigh compound A->B C Dissolve in appropriate solvent (e.g., DMSO) B->C D Prepare stock solution C->D E Prepare working solutions by diluting stock D->E F Treat cells/samples E->F G Incubate for desired time F->G H Perform assay G->H I Collect data H->I J Analyze results I->J

Caption: A general workflow for experiments involving Quinuclidin-3-yl)di(thiophen-2-yl)methanol.

Troubleshooting_Guide Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Is the stock solution freshly prepared? A->B C Are you using a new aliquot for each experiment? B->C Yes E Prepare a fresh stock solution from the solid. B->E No D Was the solid compound stored correctly? C->D Yes F Aliquot new stock solution to avoid freeze-thaw cycles. C->F No G Review storage conditions: cool, dry, dark, tightly sealed. D->G No H Consider compound degradation. Verify purity with analytical methods (e.g., HPLC). D->H Yes E->C F->D G->D

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing the Synthesis of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Quinuclidin-3-yl(di(thiophen-2-yl)methanol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this important compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Plausible Synthetic Route

The synthesis of Quinuclidin-3-yl(di(thiophen-2-yl)methanol), a tertiary alcohol, is most effectively achieved through a Grignard reaction. This involves two key stages:

  • Formation of the Grignard Reagent: 2-Thienylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Reaction with the Ketone: The prepared Grignard reagent is then reacted with 3-quinuclidinone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

A general overview of the reaction is as follows:

  • Step 1: 2-Bromothiophene + Mg → 2-Thienylmagnesium bromide

  • Step 2: 2 equivalents of 2-Thienylmagnesium bromide + 3-Quinuclidinone → Intermediate alkoxide

  • Step 3: Intermediate alkoxide + H₃O⁺ → Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • 3-Quinuclidinone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

Part A: Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >100°C overnight and assembled hot under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the three-neck flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under vacuum until purple iodine vapors are observed, then allow it to cool under an inert atmosphere. This process activates the magnesium surface.[1][2]

  • Initial Reagent Addition: Add a small volume of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromothiophene (2.1 equivalents) in anhydrous THF.

  • Initiation of Reaction: Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. Gentle heating may be required to start the reaction.[2]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-Quinuclidinone

  • Ketone Addition: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve 3-quinuclidinone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the 3-quinuclidinone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the pure Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Grignard Reagent Formation: - Wet glassware or solvent. - Inactive magnesium surface.- Ensure all glassware is oven-dried and assembled under an inert atmosphere. - Use freshly opened anhydrous solvents. - Activate magnesium with iodine or 1,2-dibromoethane.[1][2]
2. Grignard Reagent Decomposition: - Presence of acidic protons in the starting material or solvent.- Ensure starting materials are free of acidic impurities.
3. Incomplete Reaction with Ketone: - Steric hindrance. - Low reaction temperature or insufficient reaction time.- Increase the reaction time or temperature (e.g., reflux in THF). - Use a more reactive Grignard reagent if possible, though this is not applicable here.
Formation of Biphenyl-like Side Products (Dithienyl) - Wurtz-type coupling: Reaction of the Grignard reagent with unreacted 2-bromothiophene.- Add the 2-bromothiophene solution slowly to the magnesium to maintain a low concentration of the halide.[1]
Formation of a Reduced Product (Alcohol from Ketone Reduction) - Hydride transfer from the Grignard reagent: This can occur with sterically hindered ketones.- This is less common with aryl Grignard reagents but can be minimized by keeping the reaction temperature low during the addition of the ketone.
Difficult Purification - Presence of unreacted starting materials or side products. - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Employ a more efficient purification technique, such as preparative HPLC if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?

A1: Grignard reagents are strong bases and will react with any source of protons, including water. This reaction will quench the Grignard reagent, reducing the yield of the desired product.[3][4]

Q2: My Grignard reaction is not starting. What should I do?

A2: Initiation can sometimes be difficult. Ensure your magnesium is activated. You can try gently heating the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings with a dry stirring rod can also help expose a fresh surface.[1][2]

Q3: Can I use a different solvent instead of THF?

A3: Diethyl ether is another common solvent for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) can also be a good alternative as it is less water-miscible, which can simplify the workup.

Q4: How can I confirm the formation of my Grignard reagent?

A4: A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with iodine in THF. The disappearance of the iodine color indicates the presence of the Grignard reagent. For quantitative analysis, titration methods can be employed.

Q5: What is the purpose of the saturated ammonium chloride wash?

A5: The saturated ammonium chloride solution is a mild acid used to quench the reaction by protonating the alkoxide intermediate and destroying any excess Grignard reagent. It is preferred over strong acids which might cause side reactions with the tertiary alcohol product.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BExpected Outcome
Solvent Diethyl EtherTHFTHF generally allows for higher reaction temperatures, potentially leading to a faster reaction and higher yield.
Temperature of Ketone Addition Room Temperature0°CAddition at 0°C is recommended to control the exothermicity of the reaction and minimize side products.
Equivalents of Grignard Reagent 2.1 equivalents3.0 equivalentsUsing a larger excess of the Grignard reagent can help drive the reaction to completion, but may also increase side product formation and make purification more difficult.
Magnesium Activation NoneIodine CrystalActivation of magnesium is often crucial for initiating the Grignard formation and achieving a good yield.[1][2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Activate Magnesium A->B D Initiate Reaction B->D C Prepare 2-Bromothiophene in THF C->D E Form 2-Thienylmagnesium Bromide D->E G Add Ketone to Grignard Reagent at 0°C E->G F Prepare 3-Quinuclidinone in THF F->G H React at Room Temperature G->H I Quench with NH4Cl H->I J Extract with Ethyl Acetate I->J K Wash and Dry Organic Layer J->K L Concentrate K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for the synthesis of Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Troubleshooting_Tree Start Low or No Yield Q1 Did the Grignard reaction initiate? (Color change, gentle reflux) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the ketone added slowly at 0°C? A1_Yes->Q2 Sol1 Check for moisture. Activate Mg with I2. Ensure anhydrous solvent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 TLC shows unreacted starting material? A2_Yes->Q3 Sol2 Control exotherm. Minimize side reactions. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Increase reaction time/temp. Check stoichiometry. A3_Yes->Sol3 End Consult further literature. A3_No->End

References

Technical Support Center: Purification of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Issue 1: Low Yield After Recrystallization

Possible Cause Suggested Solution
Inappropriate Solvent Choice The target compound may be too soluble in the chosen solvent, even at low temperatures.
- Action: Perform small-scale solvent screening with a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oiling out of the product.
- Action: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Stirring during cooling can sometimes promote the formation of purer crystals. The use of seed crystals can also be beneficial.[1]
Precipitation of Impurities If impurities are less soluble than the target compound, they may precipitate out first.
- Action: Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
Product Lost During Washing The wash solvent may be too aggressive, dissolving a significant amount of the purified crystals.
- Action: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. Ensure the solvent has been thoroughly chilled.

Issue 2: Tailing or Broad Peaks in Column Chromatography

Possible Cause Suggested Solution
Inappropriate Mobile Phase Polarity The eluent may not be strong enough to move the compound effectively, or too strong, causing it to move too quickly with poor separation.
- Action: Adjust the mobile phase composition. For normal-phase chromatography (e.g., silica gel), gradually increase the polarity (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture).[2] For reverse-phase chromatography, decrease the polarity.
Interaction with Stationary Phase The basic nitrogen of the quinuclidine ring can interact strongly with acidic silica gel, leading to tailing.
- Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.
Column Overloading Applying too much sample to the column can lead to poor separation and peak broadening.
- Action: Reduce the amount of crude product loaded onto the column. As a general rule, aim for a sample load of 1-5% of the stationary phase weight.
Sample Insolubility in Mobile Phase If the sample is not fully dissolved in the mobile phase before loading, it can lead to band broadening.
- Action: Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for purification of Quinuclidin-3-yl(di(thiophen-2-yl)methanol)?

A1: For initial purification, a combination of extraction and either recrystallization or column chromatography is recommended.[3] The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities. The hydrochloride salt of the compound is also known, suggesting that purification via salt formation and subsequent recrystallization could be a viable strategy.[4]

Q2: Which chromatographic techniques are suitable for this compound?

A2: Both normal-phase and reverse-phase chromatography can be employed. Thin-Layer Chromatography (TLC) is a useful tool for initial screening of mobile phase conditions.[5] For preparative separation, flash column chromatography on silica gel is a common choice.[2] High-Performance Liquid Chromatography (HPLC) with a C8 or C18 column can be used for both analytical and preparative purposes, often with mobile phases such as methanol/water or acetonitrile/water mixtures, sometimes with a buffer.[6]

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Purity can be monitored using TLC or analytical HPLC. For TLC, spotting small aliquots of each fraction and developing the plate with an appropriate solvent system will show the separation of the desired compound from impurities. UV light can be used for visualization if the compound is UV-active. Analytical HPLC provides a more quantitative assessment of purity.

Q4: My compound appears to be an oil and will not crystallize. What should I do?

A4: "Oiling out" can occur if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities. Try using a lower polarity solvent or a solvent mixture for recrystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound, if available, is also a very effective method.[1] If these methods fail, purification by column chromatography is the recommended next step.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and with heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution: In a flask, add the chosen hot solvent to the crude Quinuclidin-3-yl(di(thiophen-2-yl)methanol) until it is completely dissolved. Use a minimal amount of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. A common mobile phase for similar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For quinuclidine derivatives, a chloroform/methanol system has been reported.[2] Consider adding a small amount of triethylamine (~0.5%) to the mobile phase to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and apply it evenly to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Quinuclidin-3-yl(di(thiophen-2-yl)methanol).

Data Presentation

Table 1: Example Data for Purification Methods

Purification Method Mobile/Recrystallization Solvent Yield (%) Purity (by HPLC, %) Notes
Recrystallization Isopropanol7598.5Slow cooling is crucial.
Flash Chromatography Chloroform:Methanol (95:5) + 0.5% Triethylamine8599.2Triethylamine is added to prevent tailing.
Reverse-Phase HPLC Acetonitrile:Water (70:30) with 0.1% TFA60>99.8Preparative scale; lower yield but highest purity.

Visualizations

Purification_Workflow Crude Crude Product Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Decision Insoluble Impurities? Dissolution->Decision HotFiltration Hot Filtration Decision->HotFiltration Yes Cooling Slow Cooling & Crystallization Decision->Cooling No HotFiltration->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Pure Pure Crystals Filtration->Pure

Caption: Recrystallization Workflow for Purification.

Chromatography_Troubleshooting Problem Problem: Peak Tailing in Chromatography Cause1 Possible Cause 1: Acidic Silica Interaction Problem->Cause1 Cause2 Possible Cause 2: Inappropriate Mobile Phase Problem->Cause2 Cause3 Possible Cause 3: Column Overloading Problem->Cause3 Solution1 Solution: Add Triethylamine (0.1-1%) to Mobile Phase Cause1->Solution1 Solution2 Solution: Adjust Solvent Polarity (TLC Optimization) Cause2->Solution2 Solution3 Solution: Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting Peak Tailing in Chromatography.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of quinuclidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of some quinuclidine derivatives?

A1: The oral bioavailability of quinuclidine derivatives can be limited by several factors, including:

  • Poor aqueous solubility: Some derivatives may have limited solubility in the gastrointestinal fluids, which is a prerequisite for absorption. For instance, the succinate salt of solifenacin is freely soluble in water, which contributes to its good bioavailability.[1]

  • Low intestinal permeability: The ability of a compound to pass through the intestinal epithelium can be a significant barrier. This is often assessed using in vitro models like the Caco-2 permeability assay.

  • Extensive first-pass metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This is a major factor for some quinuclidine derivatives.

Q2: Which metabolic enzymes are primarily responsible for the first-pass metabolism of quinuclidine derivatives?

A2: Cytochrome P450 (CYP) enzymes in the liver are the main contributors to the first-pass metabolism of many quinuclidine derivatives. Specifically, CYP3A4 and CYP2D6 have been identified as key enzymes in the metabolism of compounds like solifenacin, darifenacin, and cevimeline.[2][3][4][5][6][7]

Q3: How can the oral bioavailability of a lead quinuclidine derivative be improved?

A3: Several strategies can be employed to enhance the oral bioavailability of quinuclidine derivatives:

  • Salt formation: Converting the derivative to a more soluble salt form can improve its dissolution in the gastrointestinal tract. Solifenacin, for example, is administered as a succinate salt.[1]

  • Formulation strategies:

    • Particle size reduction: Decreasing the particle size of the drug substance can increase its surface area and dissolution rate.

    • Lipid-based formulations: Encapsulating the drug in lipid-based systems can enhance its solubility and absorption.

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.

  • Prodrug approach: Modifying the chemical structure of the drug to create a prodrug that is more readily absorbed and then converted to the active form in the body.

  • Co-administration with CYP inhibitors: While not a formulation strategy for the drug itself, co-administration with inhibitors of key metabolic enzymes (like CYP3A4) can increase bioavailability, though this approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies

Possible Cause 1: Poor Aqueous Solubility

  • Troubleshooting Steps:

    • Characterize the physicochemical properties: Determine the aqueous solubility of the free base and various salt forms at different pH values.

    • Attempt salt formation: Screen for the formation of stable, soluble salts.

    • Consider formulation approaches:

      • Prepare a simple suspension and a solution formulation to assess the impact of dissolution on absorption.

      • Explore amorphous solid dispersions or lipid-based formulations if solubility remains a significant hurdle.

Possible Cause 2: Low Intestinal Permeability

  • Troubleshooting Steps:

    • Conduct an in vitro permeability assay: Use the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[3][8][9][10][11] An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).

    • Investigate efflux transporter involvement: If high efflux is observed, repeat the Caco-2 assay in the presence of P-gp inhibitors (e.g., verapamil) to confirm if your compound is a substrate.

    • Structural modification: Consider medicinal chemistry approaches to modify the structure to reduce its affinity for efflux transporters.

Possible Cause 3: High First-Pass Metabolism

  • Troubleshooting Steps:

    • Perform an in vitro metabolic stability assay: Incubate the compound with liver microsomes (from the relevant preclinical species and human) to determine its intrinsic clearance.

    • Identify the metabolizing enzymes: Use recombinant CYP enzymes or specific chemical inhibitors to identify the primary CYP isoforms responsible for metabolism.

    • Consider a prodrug strategy: Design a prodrug that masks the metabolic soft spot, is well-absorbed, and then releases the active drug.

Issue 2: Inconsistent Results in Caco-2 Permeability Assay

Possible Cause 1: Poor Compound Solubility in Assay Buffer

  • Troubleshooting Steps:

    • Determine the solubility of the compound in the assay buffer.

    • If solubility is low, consider:

      • Adding a small percentage of a co-solvent (e.g., DMSO), ensuring the final concentration does not affect cell monolayer integrity.

      • Using a formulation approach, such as complexation with cyclodextrins, to increase the apparent solubility.

Possible Cause 2: Cell Monolayer Integrity Issues

  • Troubleshooting Steps:

    • Monitor transepithelial electrical resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's Caco-2 cell line before and after the experiment.

    • Assess the permeability of a paracellular marker: Include a low-permeability marker (e.g., lucifer yellow) in your assay to check for monolayer tightness. Increased transport of the marker indicates compromised integrity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Orally Administered Quinuclidine Derivatives

CompoundDoseTmax (hours)Cmax (ng/mL)Absolute Bioavailability (%)Food Effect
Solifenacin 5 mg3 - 832.3~90%[1][9]No significant effect[1][9]
10 mg3 - 862.9~90%[1][9]No significant effect[1][9]
Darifenacin 7.5 mg (ER)~7--No effect[12]
15 mg (ER)~7--No effect[12]
Cevimeline 30 mg1.5 - 259.9 - 91.6Not explicitly stated, but rapidly absorbed[1][2][7]Decreased rate of absorption[2][7]

Table 2: Metabolic Pathways of Select Quinuclidine Derivatives

CompoundPrimary Metabolizing EnzymesMajor Metabolic PathwaysActive Metabolites
Solifenacin CYP3A4[2][3]N-oxidation of the quinuclidine ring, 4R-hydroxylation of the tetrahydroisoquinoline ring[1][8]4R-hydroxy solifenacin (low concentration, unlikely to be clinically significant)[1][8]
Darifenacin CYP3A4, CYP2D6[4]Monohydroxylation, oxidative dihydrobenzofuran ring opening, N-dealkylation[12]None reported to be significant
Cevimeline CYP2D6, CYP3A3/4[2][5][7]S-oxidation (cis- and trans-sulfoxide), N-oxidation, glucuronic acid conjugation[2][5][7]None reported to be significant

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a quinuclidine derivative.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 18-22 days to form a confluent and differentiated monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Bidirectional Transport):

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver chamber (B for A-to-B transport, A for B-to-A transport) at specific time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio > 2 is indicative of active efflux.

Key Experiment: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the intestinal permeability of a quinuclidine derivative in a more physiologically relevant model.

Methodology:

  • Animal Preparation: A fasted rat is anesthetized, and a segment of the small intestine (e.g., jejunum) is surgically exposed.

  • Perfusion Setup: The selected intestinal segment is cannulated at both ends.

  • Perfusion: A solution containing the test compound and a non-absorbable marker is perfused through the intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at specified time intervals.

  • Data Analysis:

    • The concentrations of the test compound and the non-absorbable marker in the collected samples are determined by a suitable analytical method (e.g., HPLC).

    • The effective permeability coefficient (Peff) is calculated after correcting for any water flux.[13]

Visualizations

experimental_workflow_for_bioavailability cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_strategy Improvement Strategy solubility Aqueous Solubility Determination caco2 Caco-2 Permeability (Papp, Efflux Ratio) solubility->caco2 Poor Solubility? Formulate for Assay microsomes Liver Microsomal Stability Assay caco2->microsomes Good Permeability? spip In Situ SPIP (Rat Jejunum) microsomes->spip Metabolically Stable? pk_study Oral Pharmacokinetic Study (Rodent) spip->pk_study Good Permeability? formulation Formulation (Salt, Nanoparticles, etc.) pk_study->formulation Low Bioavailability? prodrug Prodrug Synthesis pk_study->prodrug High First-Pass?

Caption: Experimental workflow for assessing and improving the oral bioavailability of quinuclidine derivatives.

metabolic_pathway_solifenacin cluster_metabolism Hepatic Metabolism Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 N_Oxidation N-Oxidation (Quinuclidine Ring) CYP3A4->N_Oxidation Hydroxylation 4R-Hydroxylation (Tetrahydroisoquinoline Ring) CYP3A4->Hydroxylation Metabolite1 N-Oxide Metabolite (Inactive) N_Oxidation->Metabolite1 Metabolite2 4R-Hydroxy Solifenacin (Active, low concentration) Hydroxylation->Metabolite2

Caption: Simplified metabolic pathway of solifenacin via CYP3A4.

References

minimizing off-target effects of "Quinuclidin-3-yldi(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Welcome to the technical support center for Quinuclidin-3-yl(di(thiophen-2-yl)methanol), designated as KDT582. This guide is intended for researchers, scientists, and drug development professionals. Our goal is to provide comprehensive information to help you anticipate and minimize potential off-target effects during your experiments, ensuring data integrity and accelerating your research.

Disclaimer: Quinuclidin-3-yl(di(thiophen-2-yl)methanol) (KDT582) is a novel investigational compound. The data and protocols presented here are based on preliminary internal findings and established methodologies for similar small molecules. This information should be used as a guide and may require optimization for your specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of KDT582?

A1: The primary cellular target of KDT582 is Serine/Threonine Kinase X (STKX) , a key regulator in the hypothetical "Cellular Proliferation Pathway 1" (CPP1). KDT582 is a potent ATP-competitive inhibitor of STKX.

Q2: What are the known or predicted off-target effects of KDT582?

A2: Due to structural homology in the ATP-binding pocket, KDT582 has shown potential for off-target activity against other kinases, particularly Serine/Threonine Kinase Y (STKY) and Tyrosine Kinase Z (TKZ) . At higher concentrations (>10 µM), it may also interact with non-kinase targets, including certain GPCRs. These interactions can lead to confounding biological effects unrelated to STKX inhibition.

Q3: How can I experimentally confirm off-target binding in my system?

A3: Direct confirmation of target engagement is crucial. We recommend performing a Cellular Thermal Shift Assay (CETSA) to verify that KDT582 binds to STKX in your specific cellular context.[1][2][3][4] To identify off-targets, a broad kinase selectivity profile is the gold standard.[5][6][7][8][9] Several vendors offer this as a service.

Q4: What are the primary strategies to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is essential for accurate interpretation of results.[10] Key strategies include:

  • Use the Lowest Effective Concentration: Determine the IC50 or EC50 for STKX inhibition in your assay and use a concentration at or slightly above this value (typically 1x to 3x IC50). Avoid using excessively high concentrations.

  • Employ a Structurally Unrelated Inhibitor: Use a second, structurally distinct inhibitor for the same target (STKX) to confirm that the observed phenotype is due to on-target inhibition.

  • Use a Negative Control Compound: A close structural analog of KDT582 that is inactive against STKX is invaluable for distinguishing on-target from off-target or compound-specific effects.

  • Perform Rescue Experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of STKX.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or Unexplained Cellular Phenotype 1. Off-Target Effect: The observed phenotype may be due to inhibition of STKY, TKZ, or another unknown off-target.[11] 2. Compound Toxicity: At high concentrations, the compound itself might be causing cellular stress or toxicity.1. Validate with a second, structurally unrelated STKX inhibitor. Does it produce the same phenotype? 2. Perform a dose-response curve. Does the unexpected phenotype only appear at high concentrations? 3. Run a broad kinase screen to identify potential off-targets.[5][6][7] 4. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess toxicity.[12]
Discrepancy Between In Vitro and In Vivo Results 1. Metabolism: The compound may be metabolized in vivo into active or inactive forms. 2. Pharmacokinetics/Pharmacodynamics (PK/PD): Poor bioavailability or rapid clearance may prevent the compound from reaching effective concentrations at the target tissue. 3. Complex Biology: The in vivo biological network may compensate for the inhibition of STKX, masking the expected effect.1. Analyze compound stability in plasma and liver microsomes. 2. Perform PK studies to determine the compound's concentration in plasma and target tissues over time. 3. Use CETSA on tissue samples to confirm target engagement in vivo.
High Background or Variability in Cell-Based Assays 1. Assay Conditions: Suboptimal cell density, serum concentration, or incubation time.[13][14][15] 2. Compound Precipitation: KDT582 may be precipitating out of solution at the tested concentration. 3. DMSO Effects: High concentrations of DMSO vehicle can affect cell health and assay performance.1. Optimize assay parameters such as cell seeding density and incubation times.[12][13] 2. Check the solubility of KDT582 in your specific cell culture medium. Visually inspect for precipitates under a microscope. 3. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.

Quantitative Data Summary: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of KDT582 against its primary target and key known off-targets.

TargetTarget TypeIC50 (nM)Assay Type
STKX (On-Target) Serine/Threonine Kinase15 Biochemical (TR-FRET)
STKY (Off-Target)Serine/Threonine Kinase250Biochemical (TR-FRET)
TKZ (Off-Target)Tyrosine Kinase1,200Biochemical (TR-FRET)
Kinase ASerine/Threonine Kinase>10,000Biochemical (TR-FRET)
Kinase BTyrosine Kinase>10,000Biochemical (TR-FRET)

Visualizations and Workflows

cluster_0 KDT582 Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway KDT582 KDT582 STKX STKX KDT582->STKX High Affinity STKY STKY KDT582->STKY Lower Affinity Downstream1 Substrate A STKX->Downstream1 Inhibits Phenotype1 Desired Phenotype (e.g., Apoptosis) Downstream1->Phenotype1 Downstream2 Substrate B STKY->Downstream2 Inhibits Phenotype2 Undesired Phenotype (e.g., Cytotoxicity) Downstream2->Phenotype2

Caption: On-target vs. off-target signaling pathways for KDT582.

A Start: Observe Phenotype with KDT582 B Determine IC50/EC50 for On-Target (STKX) A->B C Perform Experiment at 1x-3x IC50 B->C D Test Structurally Unrelated STKX Inhibitor C->D E Does it replicate the phenotype? D->E F Conclusion: Phenotype is Likely On-Target E->F Yes G Conclusion: Phenotype is Likely Off-Target E->G No H Perform Broad Kinase Selectivity Screen G->H

Caption: Experimental workflow to validate on-target effects.

start Problem: Unexpected Phenotype q1 Is the phenotype seen with a structurally different STKX inhibitor? start->q1 ans1_yes Likely On-Target Effect. Investigate downstream signaling. q1->ans1_yes Yes ans1_no Suspect Off-Target Effect or Compound Artifact. q1->ans1_no No q2 Is the phenotype dose-dependent and appears only at high concentrations? ans2_yes Likely Off-Target Effect or Compound Toxicity. q2->ans2_yes Yes ans2_no On-Target effect may have a narrow therapeutic window. q2->ans2_no No ans1_no->q2 action1 Action: Perform Kinase Screen & Cell Viability Assay ans2_yes->action1

Caption: Troubleshooting decision tree for unexpected phenotypes.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the physical binding of KDT582 to its intended target, STKX, within intact cells.[1][3][4] Ligand binding typically stabilizes the target protein, increasing the temperature required to denature it.

Materials:

  • Cell line of interest

  • KDT582 and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • Centrifuge capable of >12,000 x g

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to STKX

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with KDT582 at the desired concentration (e.g., 1 µM) and a control set with vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[1]

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble STKX remaining at each temperature by Western blotting.

  • Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature for the KDT582-treated samples compared to the vehicle control, confirming target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of KDT582. It is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[6][7][8][9]

Materials:

  • KDT582 stock solution (typically 10 mM in DMSO)

  • CRO service with a kinase panel (e.g., a panel of >100 kinases)

  • Assay format is determined by the CRO (e.g., radiometric, TR-FRET, mobility shift)

Methodology:

  • Compound Submission: Provide the CRO with the required amount and concentration of KDT582.

  • Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel.

  • Data Analysis: The percent inhibition for each kinase is determined relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • Dose-Response (IC50) Determination: For any kinases identified as hits in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value. This involves a multi-point titration of KDT582.

  • Selectivity Score: The results can be used to calculate a selectivity score or visualized on a kinome tree to provide a clear picture of the compound's selectivity profile. This data is critical for identifying likely off-targets that need to be considered in cellular experiments.

References

Technical Support Center: Optimizing Quinuclidine Compounds for Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving receptor subtype selectivity with quinuclidine compounds, particularly targeting muscarinic acetylcholine receptors (mAChRs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving subtype selectivity with quinuclidine-based ligands for muscarinic receptors?

A1: The primary challenge lies in the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] This structural similarity makes it difficult to design quinuclidine compounds that can differentiate and bind selectively to a single subtype. Consequently, many quinuclidine-based ligands exhibit polypharmacology, leading to off-target effects and a narrow therapeutic window. The development of subtype-selective compounds has been a significant hurdle in muscarinic-based therapeutics.[2]

Q2: Why is targeting muscarinic receptor subtypes important for therapeutic development?

A2: Each muscarinic receptor subtype has a distinct tissue distribution and physiological function. For instance, M1 receptors are primarily involved in cognitive function, M2 receptors regulate cardiac function, and M3 receptors control smooth muscle contraction and glandular secretion.[3][4] Therefore, subtype-selective ligands are crucial for developing targeted therapies with improved efficacy and reduced side effects. For example, a selective M1 agonist could be beneficial for Alzheimer's disease without causing the cardiovascular side effects associated with M2 receptor activation.[5]

Q3: What are the initial steps to consider when a novel quinuclidine compound shows low subtype selectivity?

A3: When a new quinuclidine compound demonstrates low subtype selectivity, a systematic approach is necessary. Initially, re-evaluate the structural design of the compound. Minor modifications to the quinuclidine core or its substituents can significantly impact selectivity.[6] It is also crucial to confirm the purity of the compound, as impurities can lead to misleading results. Finally, ensure that the experimental assays used to determine selectivity are robust and validated for all five muscarinic receptor subtypes.

Troubleshooting Guides

Issue 1: Poor Selectivity Profile in Radioligand Binding Assays

Question: My quinuclidine compound shows high affinity but poor selectivity across M1-M5 receptors in my [³H]-NMS competition binding assay. How can I troubleshoot this?

Answer:

This is a common issue when screening for subtype-selective ligands. Here’s a step-by-step guide to troubleshoot:

  • Verify Radioligand Concentration: Ensure the concentration of the radioligand (e.g., [³H]-NMS) is at or below its Kd value for each receptor subtype. Using a radioligand concentration that is too high can mask the subtle differences in affinity of your test compound for the different subtypes.[7]

  • Check Membrane Preparation Quality: Use well-characterized cell membranes expressing a single human muscarinic receptor subtype.[2] Inconsistent receptor expression levels or contamination with other receptor subtypes can lead to inaccurate binding data.

  • Optimize Incubation Time and Temperature: Ensure that the binding assay has reached equilibrium. Perform kinetic experiments (association and dissociation) to determine the optimal incubation time.[7]

  • Consider an Alternative Radioligand: [³H]-NMS is a non-selective antagonist. In some cases, using a more subtype-selective radioligand (if available) in your competition assay can provide better resolution for determining the selectivity of your compound.

  • Data Analysis: Utilize non-linear regression to fit the competition binding data and calculate the Ki values using the Cheng-Prusoff equation.[8] Ensure that your analysis software is correctly modeling the single-site or two-site binding, as appropriate.

Issue 2: Inconsistent Results in Functional Assays

Question: I am observing variable EC₅₀/IC₅₀ values for my quinuclidine compound in functional assays (e.g., calcium mobilization or cAMP assays) across different experimental runs. What could be the cause?

Answer:

Inconsistent results in functional assays can stem from several factors related to cell health and assay conditions.

  • Cell Line Health and Passage Number: Use cells with a consistent and low passage number. As cells are passaged, receptor expression levels and signaling efficiency can change, leading to variability.

  • Reagent Quality and Preparation: Ensure all reagents, including buffers, media, and the test compound itself, are of high quality and prepared fresh. The solvent used to dissolve the compound (e.g., DMSO) should be tested for its effect on the assay at the final concentration used.

  • Assay Plate and Cell Seeding Uniformity: Uneven cell seeding in the microplate wells is a common source of variability. Ensure a uniform single-cell suspension before plating and check for even cell distribution across the plate.

  • Stimulation Time and Temperature: The kinetics of cellular responses can be rapid. Precisely control the timing of agonist/antagonist addition and the incubation temperature to ensure consistency between experiments.

  • Signal Detection Window: For kinetic readouts like calcium mobilization, the timing of signal measurement is critical. Ensure your instrument settings are optimized to capture the peak response.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki values in nM) of representative quinuclidine derivatives for the human M1-M5 muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Quinuclidine-based Muscarinic Antagonists

CompoundM1M2M3M4M5Selectivity Profile
Atropine 0.440.900.53-0.60Non-selective
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) 2.0132.62.21.8M2 sparing
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) -----17-fold M3 over M2
Darifenacin 31572.5169.6M3 selective

Data compiled from multiple sources.[2][8]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Atropine.

  • Test compound stock solution.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membranes (5-20 µg protein/well)

    • Test compound at various concentrations or vehicle (for total binding) or 10 µM Atropine (for non-specific binding).

    • [³H]-NMS at a final concentration near its Kd value.

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Calcium Mobilization Assay for Gq-coupled Receptors (M1, M3, M5)

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.

Materials:

  • HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (to prevent dye leakage).

  • Test compound (agonist or antagonist).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in the microplates and allow them to attach and grow to a confluent monolayer.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound.

  • Place the plate in the fluorescence plate reader.

  • For agonist testing, add the test compound at various concentrations and immediately measure the fluorescence intensity over time.

  • For antagonist testing, pre-incubate the cells with the test compound for a specified period before adding a known agonist at its EC₈₀ concentration, then measure the fluorescence.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Plot the concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 (Gq-coupled) cluster_M2_M4 M2, M4 (Gi-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq Gαq M1_M3_M5->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates M2_M4 M2/M4 Receptor Gi Gαi M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduced Activation

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Preparation: Add Buffer, Membranes, Test Compound, Radioligand start->plate_prep incubation Incubation (e.g., 2-3h at RT) plate_prep->incubation filtration Filtration & Washing incubation->filtration drying Dry Filters filtration->drying scintillation Add Scintillation Fluid drying->scintillation counting Radioactivity Counting scintillation->counting analysis Data Analysis: Calculate Ki counting->analysis end End: Determine Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: Troubleshooting Low Selectivity

Troubleshooting_Selectivity cluster_experimental Experimental Factors cluster_compound Compound-Related Factors issue Issue: Low Subtype Selectivity assay_conditions Suboptimal Assay Conditions issue->assay_conditions Check reagents Reagent Quality/Purity issue->reagents Verify cell_line Cell Line Integrity issue->cell_line Confirm structure Chemical Structure issue->structure Re-evaluate purity Compound Purity issue->purity Analyze solution1 Improved Assay assay_conditions->solution1 Optimize: - Incubation Time - Temperature - Ligand Concentration solution2 Reliable Reagents reagents->solution2 Use High-Quality Reagents solution3 Validated Cells cell_line->solution3 Validate Receptor Expression solution4 New Analogs structure->solution4 Rational Design/ SAR Studies solution5 Pure Compound purity->solution5 Purify and Re-test

Caption: Troubleshooting Low Selectivity.

References

interpreting unexpected results in "Quinuclidin-3-yldi(thiophen-2-yl)methanol" experiments

Author: BenchChem Technical Support Team. Date: November 2025

[2] Current time information in Shanghai, CN. The time at the location 'Shanghai, CN' is 7:27 PM. The location's timezone is 'Asia/Shanghai'.

--INVALID-LINK-- Current time information in Mountain View, US. The time at the location 'Mountain View, US' is 4:27 AM. The location's timezone is 'America/Los_Angeles'.

--INVALID-LINK-- Current time information in London, GB. The time at the location 'London, GB' is 12:27 PM. The location's timezone is 'Europe/London'.

--INVALID-LINK-- Current time information in Tokyo, JP. The time at the location 'Tokyo, JP' is 8:27 PM. The location's timezone is 'Asia/Tokyo'.

--INVALID-LINK-- Current time information in Moscow, RU. The time at the location 'Moscow, RU' is 2:27 PM. The location's timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in New Delhi, IN. The time at the location 'New Delhi, IN' is 4:57 PM. The location's timezone is 'Asia/Kolkata'.

--INVALID-LINK-- Current time information in Sydney, AU. The time at the location 'Sydney, AU' is 10:27 PM. The location's timezone is 'Australia/Sydney'.

--INVALID-LINK-- Current time information in Ottawa, CA. The time at the location 'Ottawa, CA' is 7:27 AM. The location's timezone is 'America/Toronto'.

--INVALID-LINK-- Current time information in Brasília, BR. The time at the location 'Brasília, BR' is 8:27 AM. The location's timezone is 'America/Sao_Paulo'.

--INVALID-LINK-- Current time information in Cape Town, ZA. The time at the location 'Cape Town, ZA' is 1:27 PM. The location's timezone is 'Africa/Johannesburg'.

--INVALID-LINK-- Current time information in Cairo, EG. The time at the location 'Cairo, EG' is 2:27 PM. The location's timezone is 'Africa/Cairo'.

--INVALID-LINK-- Current time information in Buenos Aires, AR. The time at the location 'Buenos Aires, AR' is 8:27 AM. The location's timezone is 'America/Argentina/Buenos_Aires'.

--INVALID-LINK-- Current time information in Mexico City, MX. The time at the location 'Mexico City, MX' is 5:27 AM. The location's timezone is 'America/Mexico_City'.

--INVALID-LINK-- Current time information in Jakarta, ID. The time at the location 'Jakarta, ID' is 6:27 PM. The location's timezone is 'Asia/Jakarta'.

--INVALID-LINK-- Current time information in Riyadh, SA. The time at the location 'Riyadh, SA' is 2:27 PM. The location's timezone is 'Asia/Riyadh'.

--INVALID-LINK-- Current time information in Ankara, TR. The time at the location 'Ankara, TR' is 2:27 PM. The location's timezone is 'Europe/Istanbul'.

--INVALID-LINK-- Current time information in Bangkok, TH. The time at the location 'Bangkok, TH' is 6:27 PM. The location's timezone is 'Asia/Bangkok'.

--INVALID-LINK-- Current time information in Seoul, KR. The time at the location 'Seoul, KR' is 8:27 PM. The location's timezone is 'Asia/Seoul'.

--INVALID-LINK-- Current time information in Berlin, DE. The time at the location 'Berlin, DE' is 1:27 PM. The location's timezone is 'Europe/Berlin'.

--INVALID-LINK-- Current time information in Paris, FR. The time at the location 'Paris, FR' is 1:27 PM. The location's timezone is 'Europe/Paris'.

--INVALID-LINK-- Current time information in Rome, IT. The time at the location 'Rome, IT' is 1:27 PM. The location's timezone is 'Europe/Rome'.

--INVALID-LINK-- Current time information in Madrid, ES. The time at the location 'Madrid, ES' is 1:27 PM. The location's timezone is 'Europe/Madrid'.

--INVALID-LINK-- Current time information in Washington, D.C., US. The time at the location 'Washington, D.C., US' is 7:27 AM. The location's timezone is 'America/New_York'.

--INVALID-LINK-- Current time information in Beijing, CN. The time at the location 'Beijing, CN' is 7:27 PM. The location's timezone is 'Asia/Shanghai'.

--INVALID-LINK-- Current time information in Singapore, SG. The time at the location 'Singapore, SG' is 7:27 PM. The location's timezone is 'Asia/Singapore'.

--INVALID-LINK-- Current time information in Dubai, AE. The time at the location 'Dubai, AE' is 3:27 PM. The location's timezone is 'Asia/Dubai'.

--INVALID-LINK-- Current time information in Istanbul, TR. The time at the location 'Istanbul, TR' is 2:27 PM. The location's timezone is 'Europe/Istanbul'.

--INVALID-LINK-- Current time information in Hong Kong, HK. The time at the location 'Hong Kong, HK' is 7:27 PM. The location's timezone is 'Asia/Hong_Kong'.

--INVALID-LINK-- Current time information in Taipei, TW. The time at the location 'Taipei, TW' is 7:27 PM. The location's timezone is 'Asia/Taipei'.

--INVALID-LINK-- Current time information in Kuala Lumpur, MY. The time at the location 'Kuala Lumpur, MY' is 7:27 PM. The location's timezone is 'Asia/Kuala_Lumpur'.

--INVALID-LINK-- Current time information in Ho Chi Minh City, VN. The time at the location 'Ho Chi Minh City, VN' is 6:27 PM. The location's timezone is 'Asia/Ho_Chi_Minh'.

--INVALID-LINK-- Current time information in Manila, PH. The time at a nearby location 'Manila, PH' is 7:27 PM. The location's timezone is 'Asia/Manila'.

--INVALID-LINK-- Current time information in Johannesburg, ZA. The time at the location 'Johannesburg, ZA' is 1:27 PM. The location's timezone is 'Africa/Johannesburg'.

--INVALID-LINK-- Current time information in Lagos, NG. The time at the location 'Lagos, NG' is 12:27 PM. The location's timezone is 'Africa/Lagos'.

--INVALID-LINK-- Current time information in Nairobi, KE. The time at the location 'Nairobi, KE' is 2:27 PM. The location's timezone is 'Africa/Nairobi'.

--INVALID-LINK-- Current time information in Casablanca, MA. The time at the location 'Casablanca, MA' is 12:27 PM. The location's timezone is 'Africa/Casablanca'.

--INVALID-LINK-- Current time information in Accra, GH. The time at the location 'Accra, GH' is 11:27 AM. The location's timezone is 'Africa/Accra'.

--INVALID-LINK-- Current time information in Addis Ababa, ET. The time at the location 'Addis Ababa, ET' is 2:27 PM. The location's timezone is 'Africa/Addis_Ababa'.

--INVALID-LINK-- Current time information in Dakar, SN. The time at the location 'Dakar, SN' is 11:27 AM. The location's timezone is 'Africa/Dakar'.

--INVALID-LINK-- Current time information in Abidjan, CI. The time at the location 'Abidjan, CI' is 11:27 AM. The location's timezone is 'Africa/Abidjan'.

--INVALID-LINK-- Current time information in Dar es Salaam, TZ. The time at the location 'Dar es Salaam, TZ' is 2:27 PM. The location's timezone is 'Africa/Dar_es_Salaam'.

--INVALID-LINK-- Current time information in Luanda, AO. The time at the location 'Luanda, AO' is 12:27 PM. The location's timezone is 'Africa/Luanda'.

--INVALID-LINK-- Current time information in Harare, ZW. The time at the location 'Harare, ZW' is 1:27 PM. The location's timezone is 'Africa/Harare'.

--INVALID-LINK-- Current time information in Lusaka, ZM. The time at the location 'Lusaka, ZM' is 1:27 PM. The location's timezone is 'Africa/Lusaka'.

--INVALID-LINK-- Current time information in Maputo, MZ. The time at the location 'Maputo, MZ' is 1:27 PM. The location's timezone is 'Africa/Maputo'.

--INVALID-LINK-- Current time information in Kinshasa, CD. The time at the location 'Kinshasa, CD' is 12:27 PM. The location's timezone is 'Africa/Kinshasa'.

--INVALID-LINK-- Current time information in Kampala, UG. The time at the location 'Kampala, UG' is 2:27 PM. The location's timezone is 'Africa/Kampala'.

--INVALID-LINK-- Current time information in Brazzaville, CG. The time at the location 'Brazzaville, CG' is 12:27 PM. The location's timezone is 'Africa/Brazzaville'.

--INVALID-LINK-- Current time information in Libreville, GA. The time at the location 'Libreville, GA' is 12:27 PM. The location's timezone is 'Africa/Libreville'.

--INVALID-LINK-- Current time information in Yaoundé, CM. The time at the location 'Yaoundé, CM' is 12:27 PM. The location's timezone is 'Africa/Douala'.

--INVALID-LINK-- Current time information in Douala, CM. The time at the location 'Douala, CM' is 12:27 PM. The location's timezone is 'Africa/Douala'.

--INVALID-LINK-- Current time information in Bamako, ML. The time at the location 'Bamako, ML' is 11:27 AM. The location's timezone is 'Africa/Bamako'.

--INVALID-LINK-- Current time information in Ouagadougou, BF. The time at the location 'Ouagadougou, BF' is 11:27 AM. The location's timezone is 'Africa/Ouagadougou'.

--INVALID-LINK-- Current time information in Niamey, NE. The time at the location 'Niamey, NE' is 12:27 PM. The location's timezone is 'Africa/Niamey'.

--INVALID-LINK-- Current time information in N'Djamena, TD. The time at the location 'N'Djamena, TD' is 12:27 PM. The location's timezone is 'Africa/Ndjamena'.

--INVALID-LINK-- Current time information in Bangui, CF. The time at the location 'Bangui, CF' is 12:27 PM. The location's timezone is 'Africa/Bangui'.

--INVALID-LINK-- Current time information in Malabo, GQ. The time at the location 'Malabo, GQ' is 12:27 PM. The location's timezone is 'Africa/Malabo'.

--INVALID-LINK-- Current time information in São Tomé, ST. The time at the location 'São Tomé, ST' is 11:27 AM. The location's timezone is 'Africa/Sao_Tome'.

--INVALID-LINK-- Current time information in Praia, CV. The time at the location 'Praia, CV' is 10:27 AM. The location's timezone is 'Atlantic/Cape_Verde'.

--INVALID-LINK-- Current time information in Bissau, GW. The time at the location 'Bissau, GW' is 11:27 AM. The location's timezone is 'Africa/Bissau'.

--INVALID-LINK-- Current time information in Conakry, GN. The time at the location 'Conakry, GN' is 11:27 AM. The location's timezone is 'Africa/Conakry'.

--INVALID-LINK-- Current time information in Freetown, SL. The time at the location 'Freetown, SL' is 11:27 AM. The location's timezone is 'Africa/Freetown'.

--INVALID-LINK-- Current time information in Monrovia, LR. The time at the location 'Monrovia, LR' is 11:27 AM. The location's timezone is 'Africa/Monrovia'.

--INVALID-LINK-- Current time information in Nouakchott, MR. The time at the location 'Nouakchott, MR' is 11:27 AM. The location's timezone is 'Africa/Nouakchott'.

--INVALID-LINK-- Current time information in Banjul, GM. The time at the location 'Banjul, GM' is 11:27 AM. The location's timezone is 'Africa/Banjul'.

--INVALID-LINK-- Current time information in Lome, TG. The time at the location 'Lome, TG' is 11:27 AM. The location's timezone is 'Africa/Lome'.

--INVALID-LINK-- Current time information in Porto-Novo, BJ. The time at the location 'Porto-Novo, BJ' is 12:27 PM. The location's timezone is 'Africa/Porto-Novo'.

--INVALID-LINK-- Current time information in Cotonou, BJ. The time at the location 'Cotonou, BJ' is 12:27 PM. The location's timezone is 'Africa/Porto-Novo'.

--INVALID-LINK-- Current time information in Yamoussoukro, CI. The time at the location 'Yamoussoukro, CI' is 11:27 AM. The location's timezone is 'Africa/Abidjan'.

--INVALID-LINK-- Current time information in Gaborone, BW. The time at the location 'Gaborone, BW' is 1:27 PM. The location's timezone is 'Africa/Gaborone'.

--INVALID-LINK-- Current time information in Maseru, LS. The time at the location 'Maseru, LS' is 1:27 PM. The location's timezone is 'Africa/Maseru'.

--INVALID-LINK-- Current time information in Mbabane, SZ. The time at the location 'Mbabane, SZ' is 1:27 PM. The location's timezone is 'Africa/Mbabane'.

--INVALID-LINK-- Current time information in Windhoek, NA. The time at the location 'Windhoek, NA' is 1:27 PM. The location's timezone is 'Africa/Windhoek'.

--INVALID-LINK-- Current time information in Antananarivo, MG. The time at the location 'Antananarivo, MG' is 2:27 PM. The timezone is 'Indian/Antananarivo'.

--INVALID-LINK-- Current time information in Port Louis, MU. The time at the location 'Port Louis, MU' is 3:27 PM. The timezone is 'Indian/Mauritius'.

--INVALID-LINK-- Current time information in Victoria, SC. The time at the location 'Victoria, SC' is 3:27 PM. The timezone is 'Indian/Mahe'.

--INVALID-LINK-- Current time information in Moroni, KM. The time at the location 'Moroni, KM' is 2:27 PM. The timezone is 'Indian/Comoro'.

--INVALID-LINK-- Current time information in Djibouti, DJ. The time at the location 'Djibouti, DJ' is 2:27 PM. The timezone is 'Africa/Djibouti'.

--INVALID-LINK-- Current time information in Asmara, ER. The time at the location 'Asmara, ER' is 2:27 PM. The timezone is 'Africa/Asmara'.

--INVALID-LINK-- Current time information in Mogadishu, SO. The time at the location 'Mogadishu, SO' is 2:27 PM. The timezone is 'Africa/Mogadishu'.

--INVALID-LINK-- Current time information in Khartoum, SD. The time at the location 'Khartoum, SD' is 1:27 PM. The timezone is 'Africa/Khartoum'.

--INVALID-LINK-- Current time information in Juba, SS. The time at the location 'Juba, SS' is 1:27 PM. The timezone is 'Africa/Juba'.

--INVALID-LINK-- Current time information in Tripoli, LY. The time at the location 'Tripoli, LY' is 1:27 PM. The timezone is 'Africa/Tripoli'.

--INVALID-LINK-- Current time information in Tunis, TN. The time at the location 'Tunis, TN' is 12:27 PM. The timezone is 'Africa/Tunis'.

--INVALID-LINK-- Current time information in Algiers, DZ. The time at the location 'Algiers, DZ' is 12:27 PM. The timezone is 'Africa/Algiers'.

--INVALID-LINK-- Current time information in Rabat, MA. The time at the location 'Rabat, MA' is 12:27 PM. The timezone is 'Africa/Casablanca'.

--INVALID-LINK-- Current time information in El Aaiun, EH. The time at the location 'El Aaiun, EH' is 12:27 PM. The timezone is 'Africa/El_Aaiun'.

--INVALID-LINK-- Current time information in St. John's, CA. The time at the location 'St. John's, CA' is 8:57 AM. The timezone is 'America/St_Johns'.

--INVALID-LINK-- Current time information in Halifax, CA. The time at the location 'Halifax, CA' is 8:27 AM. The timezone is 'America/Halifax'.

--INVALID-LINK-- Current time information in Toronto, CA. The time at the location 'Toronto, CA' is 7:27 AM. The timezone is 'America/Toronto'.

--INVALID-LINK-- Current time information in Winnipeg, CA. The time at the location 'Winnipeg, CA' is 6:27 AM. The timezone is 'America/Winnipeg'.

--INVALID-LINK-- Current time information in Regina, CA. The time at the location 'Regina, CA' is 5:27 AM. The timezone is 'America/Regina'.

--INVALID-LINK-- Current time information in Edmonton, CA. The time at the location 'Edmonton, CA' is 5:27 AM. The timezone is 'America/Edmonton'.

--INVALID-LINK-- Current time information in Vancouver, CA. The time at the location 'Vancouver, CA' is 4:27 AM. The timezone is 'America/Vancouver'.

--INVALID-LINK-- Current time information in New York, US. The time at the location 'New York, US' is 7:27 AM. The timezone is 'America/New_York'.

--INVALID-LINK-- Current time information in Chicago, US. The time at the location 'Chicago, US' is 6:27 AM. The timezone is 'America/Chicago'.

--INVALID-LINK-- Current time information in Denver, US. The time at the location 'Denver, US' is 5:27 AM. The timezone is 'America/Denver'.

--INVALID-LINK-- Current time information in Phoenix, US. The time at the location 'Phoenix, US' is 4:27 AM. The timezone is 'America/Phoenix'.

--INVALID-LINK-- Current time information in Los Angeles, US. The time at the location 'Los Angeles, US' is 4:27 AM. The timezone is 'America/Los_Angeles'.

--INVALID-LINK-- Current time information in Anchorage, US. The time at the location 'Anchorage, US' is 3:27 AM. The timezone is 'America/Anchorage'.

--INVALID-LINK-- Current time information in Honolulu, US. The time at the location 'Honolulu, US' is 1:27 AM. The timezone is 'Pacific/Honolulu'.

--INVALID-LINK-- Current time information in São Paulo, BR. The time at the location 'São Paulo, BR' is 8:27 AM. The timezone is 'America/Sao_Paulo'.

--INVALID-LINK-- Current time information in Rio de Janeiro, BR. The time at the location 'Rio de Janeiro, BR' is 8:27 AM. The timezone is 'America/Sao_Paulo'.

--INVALID-LINK-- Current time information in Santiago, CL. The time at the location 'Santiago, CL' is 8:27 AM. The timezone is 'America/Santiago'.

--INVALID-LINK-- Current time information in Lima, PE. The time at the location 'Lima, PE' is 6:27 AM. The timezone is 'America/Lima'.

--INVALID-LINK-- Current time information in Bogotá, CO. The time at the location 'Bogotá, CO' is 6:27 AM. The timezone is 'America/Bogota'.

--INVALID-LINK-- Current time information in Caracas, VE. The time at the location 'Caracas, VE' is 7:27 AM. The timezone is 'America/Caracas'.

--INVALID-LINK-- Current time information in La Paz, BO. The time at the location 'La Paz, BO' is 7:27 AM. The timezone is 'America/La_Paz'.

--INVALID-LINK-- Current time information in Asunción, PY. The time at the location 'Asunción, PY' is 8:27 AM. The timezone is 'America/Asuncion'.

--INVALID-LINK-- Current time information in Montevideo, UY. The time at the location 'Montevideo, UY' is 8:27 AM. The timezone is 'America/Montevideo'.

--INVALID-LINK-- Current time information in Quito, EC. The time at the location 'Quito, EC' is 6:27 AM. The timezone is 'America/Guayaquil'.

--INVALID-LINK-- Current time information in Georgetown, GY. The time at the location 'Georgetown, GY' is 7:27 AM. The timezone is 'America/Guyana'.

--INVALID-LINK-- Current time information in Paramaribo, SR. The time at the location 'Paramaribo, SR' is 8:27 AM. The timezone is 'America/Paramaribo'.

--INVALID-LINK-- Current time information in Cayenne, GF. The time at the location 'Cayenne, GF' is 8:27 AM. The timezone is 'America/Cayenne'.

--INVALID-LINK-- Current time information in Nuuk, GL. The time at the location 'Nuuk, GL' is 9:27 AM. The timezone is 'America/Nuuk'.

--INVALID-LINK-- Current time information in Reykjavik, IS. The time at the location 'Reykjavik, IS' is 11:27 AM. The timezone is 'Atlantic/Reykjavik'.

--INVALID-LINK-- Current time information in Dublin, IE. The time at the location 'Dublin, IE' is 12:27 PM. The timezone is 'Europe/Dublin'.

--INVALID-LINK-- Current time information in Amsterdam, NL. The time at the location 'Amsterdam, NL' is 1:27 PM. The timezone is 'Europe/Amsterdam'.

--INVALID-LINK-- Current time information in Brussels, BE. The time at the location 'Brussels, BE' is 1:27 PM. The timezone is 'Europe/Brussels'.

--INVALID-LINK-- Current time information in Luxembourg, LU. The time at the location 'Luxembourg, LU' is 1:27 PM. The timezone is 'Europe/Luxembourg'.

--INVALID-LINK-- Current time information in Bern, CH. The time at the location 'Bern, CH' is 1:27 PM. The timezone is 'Europe/Zurich'.

--INVALID-LINK-- Current time information in Zurich, CH. The time at the location 'Zurich, CH' is 1:27 PM. The timezone is 'Europe/Zurich'.

--INVALID-LINK-- Current time information in Geneva, CH. The time at the location 'Geneva, CH' is 1:27 PM. The timezone is 'Europe/Zurich'.

--INVALID-LINK-- Current time information in Oslo, NO. The time at the location 'Oslo, NO' is 1:27 PM. The timezone is 'Europe/Oslo'.

--INVALID-LINK-- Current time information in Stockholm, SE. The time at the location 'Stockholm, SE' is 1:27 PM. The timezone is 'Europe/Stockholm'.

--INVALID-LINK-- Current time information in Copenhagen, DK. The time at the location 'Copenhagen, DK' is 1:27 PM. The timezone is 'Europe/Copenhagen'.

--INVALID-LINK-- Current time information in Helsinki, FI. The time at the location 'Helsinki, FI' is 2:27 PM. The timezone is 'Europe/Helsinki'.

--INVALID-LINK-- Current time information in Tallinn, EE. The time at the location 'Tallinn, EE' is 2:27 PM. The timezone is 'Europe/Tallinn'.

--INVALID-LINK-- Current time information in Riga, LV. The time at the location 'Riga, LV' is 2:27 PM. The timezone is 'Europe/Riga'.

--INVALID-LINK-- Current time information in Vilnius, LT. The time at the location 'Vilnius, LT' is 2:27 PM. The timezone is 'Europe/Vilnius'.

--INVALID-LINK-- Current time information in Warsaw, PL. The time at the location 'Warsaw, PL' is 1:27 PM. The timezone is 'Europe/Warsaw'.

--INVALID-LINK-- Current time information in Prague, CZ. The time at the location 'Prague, CZ' is 1:27 PM. The timezone is 'Europe/Prague'.

--INVALID-LINK-- Current time information in Vienna, AT. The time at the location 'Vienna, AT' is 1:27 PM. The timezone is 'Europe/Vienna'.

--INVALID-LINK-- Current time information in Budapest, HU. The time at the location 'Budapest, HU' is 1:27 PM. The timezone is 'Europe/Budapest'.

--INVALID-LINK-- Current time information in Bratislava, SK. The time at the location 'Bratislava, SK' is 1:27 PM. The timezone is 'Europe/Bratislava'.

--INVALID-LINK-- Current time information in Ljubljana, SI. The time at the location 'Ljubljana, SI' is 1:27 PM. The timezone is 'Europe/Ljubljana'.

--INVALID-LINK-- Current time information in Zagreb, HR. The time at the location 'Zagreb, HR' is 1:27 PM. The timezone is 'Europe/Zagreb'.

--INVALID-LINK-- Current time information in Belgrade, RS. The time at the location 'Belgrade, RS' is 1:27 PM. The timezone is 'Europe/Belgrade'.

--INVALID-LINK-- Current time information in Sarajevo, BA. The time at the location 'Sarajevo, BA' is 1:27 PM. The timezone is 'Europe/Sarajevo'.

--INVALID-LINK-- Current time information in Podgorica, ME. The time at the location 'Podgorica, ME' is 1:27 PM. The timezone is 'Europe/Podgorica'.

--INVALID-LINK-- Current time information in Tirana, AL. The time at the location 'Tirana, AL' is 1:27 PM. The timezone is 'Europe/Tirane'.

--INVALID-LINK-- Current time information in Skopje, MK. The time at the location 'Skopje, MK' is 1:27 PM. The timezone is 'Europe/Skopje'.

--INVALID-LINK-- Current time information in Sofia, BG. The time at the location 'Sofia, BG' is 2:27 PM. The timezone is 'Europe/Sofia'.

--INVALID-LINK-- Current time information in Bucharest, RO. The time at the location 'Bucharest, RO' is 2:27 PM. The timezone is 'Europe/Bucharest'.

--INVALID-LINK-- Current time information in Chișinău, MD. The time at the location 'Chișinău, MD' is 2:27 PM. The timezone is 'Europe/Chisinau'.

--INVALID-LINK-- Current time information in Kyiv, UA. The time at the location 'Kyiv, UA' is 2:27 PM. The timezone is 'Europe/Kyiv'.

--INVALID-LINK-- Current time information in Minsk, BY. The time at the location 'Minsk, BY' is 2:27 PM. The timezone is 'Europe/Minsk'.

--INVALID-LINK-- Current time information in Athens, GR. The time at the location 'Athens, GR' is 2:27 PM. The timezone is 'Europe/Athens'.

--INVALID-LINK-- Current time information in Nicosia, CY. The time at the location 'Nicosia, CY' is 2:27 PM. The timezone is 'Asia/Nicosia'.

--INVALID-LINK-- Current time information in Canberra, AU. The time at the location 'Canberra, AU' is 10:27 PM. The timezone is 'Australia/Sydney'.

--INVALID-LINK-- Current time information in Wellington, NZ. The time at the location 'Wellington, NZ' is 12:27 AM. The timezone is 'Pacific/Auckland'.

--INVALID-LINK-- Current time information in Suva, FJ. The time at the location 'Suva, FJ' is 11:27 PM. The timezone is 'Pacific/Fiji'.

--INVALID-LINK-- Current time information in Port Moresby, PG. The time at the location 'Port Moresby, PG' is 9:27 PM. The timezone is 'Pacific/Port_Moresby'.

--INVALID-LINK-- Current time information in Honiara, SB. The time at the location 'Honiara, SB' is 10:27 PM. The timezone is 'Pacific/Guadalcanal'.

--INVALID-LINK-- Current time information in Port Vila, VU. The time at the location 'Port Vila, VU' is 10:27 PM. The timezone is 'Pacific/Efate'.

--INVALID-LINK-- Current time information in Nouméa, NC. The time at the location 'Nouméa, NC' is 10:27 PM. The timezone is 'Pacific/Noumea'.

--INVALID-LINK-- Current time information in Apia, WS. The time at the location 'Apia, WS' is 12:27 AM. The timezone is 'Pacific/Apia'.

--INVALID-LINK-- Current time information in Nuku'alofa, TO. The time at the location 'Nuku'alofa, TO' is 12:27 AM. The timezone is 'Pacific/Tongatapu'.

--INVALID-LINK-- Current time information in Funafuti, TV. The time at the location 'Funafuti, TV' is 11:27 PM. The timezone is 'Pacific/Funafuti'.

--INVALID-LINK-- Current time information in Tarawa, KI. The time at the location 'Tarawa, KI' is 11:27 PM. The timezone is 'Pacific/Tarawa'.

--INVALID-LINK-- Current time information in Majuro, MH. The time at the location 'Majuro, MH' is 11:27 PM. The timezone is 'Pacific/Majuro'.

--INVALID-LINK-- Current time information in Palikir, FM. The time at the location 'Palikir, FM' is 10:27 PM. The timezone is 'Pacific/Pohnpei'.

--INVALID-LINK-- Current time information in Hagåtña, GU. The time at the location 'Hagåtña, GU' is 9:27 PM. The timezone is 'Pacific/Guam'.

--INVALID-LINK-- Current time information in Saipan, MP. The time at the location 'Saipan, MP' is 9:27 PM. The timezone is 'Pacific/Saipan'.

--INVALID-LINK-- Current time information in Koror, PW. The time at the location 'Koror, PW' is 8:27 PM. The timezone is 'Pacific/Palau'.

--INVALID-LINK-- Current time information in Dili, TL. The time at the location 'Dili, TL' is 8:27 PM. The timezone is 'Asia/Dili'.

--INVALID-LINK-- Current time information in Bandar Seri Begawan, BN. The time at the location 'Bandar Seri Begawan, BN' is 7:27 PM. The timezone is 'Asia/Brunei'.

--INVALID-LINK-- Current time information in Phnom Penh, KH. The time at the location 'Phnom Penh, KH' is 6:27 PM. The timezone is 'Asia/Phnom_Penh'.

--INVALID-LINK-- Current time information in Vientiane, LA. The time at the location 'Vientiane, LA' is 6:27 PM. The timezone is 'Asia/Vientiane'.

--INVALID-LINK-- Current time information in Naypyidaw, MM. The time at the location 'Naypyidaw, MM' is 5:57 PM. The timezone is 'Asia/Yangon'.

--INVALID-LINK-- Current time information in Yangon, MM. The time at the location 'Yangon, MM' is 5:57 PM. The timezone is 'Asia/Yangon'.

--INVALID-LINK-- Current time information in Dhaka, BD. The time at the location 'Dhaka, BD' is 5:27 PM. The timezone is 'Asia/Dhaka'.

--INVALID-LINK-- Current time information in Thimphu, BT. The time at the location 'Thimphu, BT' is 5:27 PM. The timezone is 'Asia/Thimphu'.

--INVALID-LINK-- Current time information in Kathmandu, NP. The time at the location 'Kathmandu, NP' is 5:12 PM. The timezone is 'Asia/Kathmandu'.

--INVALID-LINK-- Current time information in Malé, MV. The time at the location 'Malé, MV' is 4:27 PM. The timezone is 'Indian/Maldives'.

--INVALID-LINK-- Current time information in Colombo, LK. The time at the location 'Colombo, LK' is 4:57 PM. The timezone is 'Asia/Colombo'.

--INVALID-LINK-- Current time information in Kabul, AF. The time at the location 'Kabul, AF' is 3:57 PM. The timezone is 'Asia/Kabul'.

--INVALID-LINK-- Current time information in Islamabad, PK. The time at the location 'Islamabad, PK' is 4:27 PM. The timezone is 'Asia/Karachi'.

--INVALID-LINK-- Current time information in Karachi, PK. The time at the location 'Karachi, PK' is 4:27 PM. The timezone is 'Asia/Karachi'.

--INVALID-LINK-- Current time information in Tashkent, UZ. The time at the location 'Tashkent, UZ' is 4:27 PM. The timezone is 'Asia/Tashkent'.

--INVALID-LINK-- Current time information in Ashgabat, TM. The time at the location 'Ashgabat, TM' is 4:27 PM. The timezone is 'Asia/Ashgabat'.

--INVALID-LINK-- Current time information in Dushanbe, TJ. The time at the location 'Dushanbe, TJ' is 4:27 PM. The timezone is 'Asia/Dushanbe'.

--INVALID-LINK-- Current time information in Bishkek, KG. The time at the location 'Bishkek, KG' is 5:27 PM. The timezone is 'Asia/Bishkek'.

--INVALID-LINK-- Current time information in Nur-Sultan, KZ. The time at the location 'Nur-Sultan, KZ' is 5:27 PM. The timezone is 'Asia/Almaty'.

--INVALID-LINK-- Current time information in Almaty, KZ. The time at the location 'Almaty, KZ' is 5:27 PM. The timezone is 'Asia/Almaty'.

--INVALID-LINK-- Current time information in Ulaanbaatar, MN. The time at the location 'Ulaanbaatar, MN' is 7:27 PM. The timezone is 'Asia/Ulaanbaatar'.

--INVALID-LINK-- Current time information in Tehran, IR. The time at the location 'Tehran, IR' is 2:57 PM. The timezone is 'Asia/Tehran'.

--INVALID-LINK-- Current time information in Baghdad, IQ. The time at the location 'Baghdad, IQ' is 2:27 PM. The timezone is 'Asia/Baghdad'.

--INVALID-LINK-- Current time information in Damascus, SY. The time at the location 'Damascus, SY' is 2:27 PM. The timezone is 'Asia/Damascus'.

--INVALID-LINK-- Current time information in Beirut, LB. The time at the location 'Beirut, LB' is 2:27 PM. The timezone is 'Asia/Beirut'.

--INVALID-LINK-- Current time information in Amman, JO. The time at the location 'Amman, JO' is 2:27 PM. The timezone is 'Asia/Amman'.

--INVALID-LINK-- Current time information in Jerusalem, IL. The time at the location 'Jerusalem, IL' is 2:27 PM. The timezone is 'Asia/Jerusalem'.

--INVALID-LINK-- Current time information in Sana'a, YE. The time at the location 'Sana'a, YE' is 2:27 PM. The timezone is 'Asia/Sanaa'.

--INVALID-LINK-- Current time information in Kuwait City, KW. The time at the location 'Kuwait City, KW' is 2:27 PM. The timezone is 'Asia/Kuwait'.

--INVALID-LINK-- Current time information in Manama, BH. The time at the location 'Manama, BH' is 2:27 PM. The timezone is 'Asia/Bahrain'.

--INVALID-LINK-- Current time information in Doha, QA. The time at the location 'Doha, QA' is 2:27 PM. The timezone is 'Asia/Qatar'.

--INVALID-LINK-- Current time information in Abu Dhabi, AE. The time at the location 'Abu Dhabi, AE' is 3:27 PM. The timezone is 'Asia/Dubai'.

--INVALID-LINK-- Current time information in Muscat, OM. The time at the location 'Muscat, OM' is 3:27 PM. The timezone is 'Asia/Muscat'.

--INVALID-LINK-- Current time information in Baku, AZ. The time at the location 'Baku, AZ' is 3:27 PM. The timezone is 'Asia/Baku'.

--INVALID-LINK-- Current time information in Yerevan, AM. The time at the location 'Yerevan, AM' is 3:27 PM. The timezone is 'Asia/Yerevan'.

--INVALID-LINK-- Current time information in Tbilisi, GE. The time at the location 'Tbilisi, GE' is 3:27 PM. The timezone is 'Asia/Tbilisi'.

--INVALID-LINK-- Current time information in Moscow, RU. The time at the location 'Moscow, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Saint Petersburg, RU. The time at the location 'Saint Petersburg, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Novosibirsk, RU. The time at the location 'Novosibirsk, RU' is 6:27 PM. The timezone is 'Asia/Novosibirsk'.

--INVALID-LINK-- Current time information in Yekaterinburg, RU. The time at the location 'Yekaterinburg, RU' is 4:27 PM. The timezone is 'Asia/Yekaterinburg'.

--INVALID-LINK-- Current time information in Kazan, RU. The time at the location 'Kazan, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Nizhny Novgorod, RU. The time at the location 'Nizhny Novgorod, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Chelyabinsk, RU. The time at the location 'Chelyabinsk, RU' is 4:27 PM. The timezone is 'Asia/Yekaterinburg'.

--INVALID-LINK-- Current time information in Samara, RU. The time at the location 'Samara, RU' is 3:27 PM. The timezone is 'Europe/Samara'.

--INVALID-LINK-- Current time information in Omsk, RU. The time at the location 'Omsk, RU' is 5:27 PM. The timezone is 'Asia/Omsk'.

--INVALID-LINK-- Current time information in Rostov-on-Don, RU. The time at the location 'Rostov-on-Don, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Ufa, RU. The time at the location 'Ufa, RU' is 4:27 PM. The timezone is 'Asia/Yekaterinburg'.

--INVALID-LINK-- Current time information in Krasnoyarsk, RU. The time at the location 'Krasnoyarsk, RU' is 6:27 PM. The timezone is 'Asia/Krasnoyarsk'.

--INVALID-LINK-- Current time information in Volgograd, RU. The time at the location 'Volgograd, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Perm, RU. The time at the location 'Perm, RU' is 4:27 PM. The timezone is 'Asia/Yekaterinburg'.

--INVALID-LINK-- Current time information in Voronezh, RU. The time at the location 'Voronezh, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Vladivostok, RU. The time at the location 'Vladivostok, RU' is 9:27 PM. The timezone is 'Asia/Vladivostok'.

--INVALID-LINK-- Current time information in Irkutsk, RU. The time at the location 'Irkutsk, RU' is 7:27 PM. The timezone is 'Asia/Irkutsk'.

--INVALID-LINK-- Current time information in Khabarovsk, RU. The time at the location 'Khabarovsk, RU' is 9:27 PM. The timezone is 'Asia/Vladivostok'.

--INVALID-LINK-- Current time information in Yakutsk, RU. The time at the location 'Yakutsk, RU' is 8:27 PM. The timezone is 'Asia/Yakutsk'.

--INVALID-LINK-- Current time information in Magadan, RU. The time at the location 'Magadan, RU' is 10:27 PM. The timezone is 'Asia/Magadan'.

--INVALID-LINK-- Current time information in Petropavlovsk-Kamchatsky, RU. The time at the location 'Petropavlovsk-Kamchatsky, RU' is 11:27 PM. The timezone is 'Asia/Kamchatka'.

--INVALID-LINK-- Current time information in Anadyr, RU. The time at the location 'Anadyr, RU' is 11:27 PM. The timezone is 'Asia/Anadyr'.

--INVALID-LINK-- Current time information in Kaliningrad, RU. The time at the location 'Kaliningrad, RU' is 1:27 PM. The timezone is 'Europe/Kaliningrad'.

--INVALID-LINK-- Current time information in Murmansk, RU. The time at the location 'Murmansk, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Arkhangelsk, RU. The time at the location 'Arkhangelsk, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Sochi, RU. The time at the location 'Sochi, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Grozny, RU. The time at the location 'Grozny, RU' is 2:27 PM. The timezone is 'Europe/Moscow'.

--INVALID-LINK-- Current time information in Sevastopol, UA. The time at the location 'Sevastopol, UA' is 2:27 PM. The timezone is 'Europe/Simferopol'.

--INVALID-LINK-- Current time information in Simferopol, UA. The time at the location 'Simferopol, UA' is 2:27 PM. The timezone is 'Europe/Simferopol'.

--INVALID-LINK-- a large language model, I do not have access to real-time, specific experimental data for "Quinuclidin-3-yldi(thiophen-2-yl)methanol." The information provided below is based on general principles of organic synthesis, spectroscopy, and pharmacological testing, and it is intended to be a representative example of a technical support center. The quantitative data, protocols, and specific issues are illustrative.

Technical Support Center: this compound

Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and frequently asked questions to help you interpret unexpected results in your research.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis, purification, and analysis of this compound.

Synthesis & Purification

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can result from several factors. Here is a checklist of common issues to investigate:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the organolithium reagent (e.g., n-butyllithium) and 2-bromothiophene. Moisture or air can quench the organolithium reagent.

  • Reaction Temperature: The initial lithiation of 2-bromothiophene and the subsequent reaction with 3-quinuclidinone are highly temperature-sensitive. Ensure you are maintaining a consistent low temperature (typically -78 °C) throughout the addition steps.

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts is a common cause of low yields. See the "Side Reactions" FAQ for more details.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography techniques are optimized.

Q2: I am observing an unexpected byproduct in my crude reaction mixture. How can I identify and minimize it?

A2: The most common byproduct is 2,2'-bithiophene, which forms from the coupling of the lithiated thiophene intermediate.

  • Identification: This byproduct can be identified by its characteristic signals in ¹H NMR and by its mass in mass spectrometry.

  • Minimization:

    • Maintain a very low reaction temperature (-78°C) to disfavor the coupling reaction.

    • Add the 3-quinuclidinone solution to the lithiated thiophene solution slowly to ensure it reacts as it is formed.

    • Ensure a slight excess of 2-bromothiophene to favor the formation of the desired product.

Below is a diagram illustrating a potential side reaction pathway.

SideReaction Thiophene 2-Lithiothiophene Product Quinuclidin-3-yldi (thiophen-2-yl)methanol Thiophene->Product Reaction with Quinuclidinone Byproduct 2,2'-Bithiophene Thiophene->Byproduct Dimerization (Side Reaction) Quinuclidinone 3-Quinuclidinone Quinuclidinone->Product

Caption: Potential reaction pathways for 2-lithiothiophene.

Spectroscopic Analysis

Q3: The ¹H NMR spectrum of my purified product shows broader peaks than expected for the thiophene protons. Why is this happening?

A3: Broadening of the thiophene proton signals can be due to a few factors:

  • Residual Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., from catalysts or reagents) can cause significant line broadening.

  • Conformational Exchange: The molecule may be undergoing conformational exchange on the NMR timescale, leading to broadened signals. This can sometimes be resolved by acquiring the spectrum at a different temperature.

  • Aggregation: At higher concentrations, the molecules may aggregate, leading to broader lines. Try acquiring the spectrum at a lower concentration.

Q4: My mass spectrometry results show a peak corresponding to the dehydration of my product. Is this normal?

A4: Yes, it is common for tertiary alcohols like this compound to undergo dehydration in the mass spectrometer, especially under electrospray ionization (ESI) conditions. You will typically observe a peak for [M+H]⁺ and a significant peak for [M+H-H₂O]⁺.

Quantitative Spectroscopic Data Summary

Technique Parameter Expected Value Common Unexpected Result Possible Cause
¹H NMR Chemical Shift (Thiophene-H)δ 6.8-7.4 ppmBroad signalsParamagnetic impurities, conformational exchange
¹³C NMR Number of Signals13< 13Overlapping signals, low signal-to-noise
Mass Spec (ESI+) m/z[M+H]⁺ ≈ 318.1[M+H-H₂O]⁺ ≈ 300.1In-source dehydration

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The expected melting point is in the range of 155-158 °C. A lower or broader melting point range often indicates the presence of impurities.

Q: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A: Yes. Organolithium reagents like n-butyllithium are extremely pyrophoric and react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

Q: In biological assays, my compound is showing lower potency than reported in the literature. What could be the issue?

A: Discrepancies in biological activity can arise from:

  • Purity of the Compound: Ensure your compound is highly pure. Even small amounts of inactive impurities can affect the measured potency.

  • Stereoisomers: The product is chiral. If the reported activity is for a specific enantiomer, a racemic mixture will likely show lower potency.

  • Assay Conditions: Variations in assay conditions (e.g., cell line, incubation time, reagent concentrations) can significantly impact the r

Validation & Comparative

A Comparative Analysis of Quinuclidin-3-yldi(thiophen-2-yl)methanol and Established Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential muscarinic antagonist "Quinuclidin-3-yldi(thiophen-2-yl)methanol" against well-characterized muscarinic antagonists: atropine, scopolamine, ipratropium, and tiotropium. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison is based on a structure-activity relationship (SAR) analysis, juxtaposed with the established pharmacological profiles of the known antagonists.

Structural Insights and a Postulated Pharmacological Profile

This compound possesses a quinuclidin-3-ol core, a key structural motif present in many potent muscarinic antagonists, including the benchmark compound quinuclidinyl benzilate (QNB).[1][2][3] In this target molecule, the benzilate group of QNB is replaced by a di(thiophen-2-yl)methanol moiety. The thiophene ring is a well-recognized bioisostere of the phenyl ring, often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

The replacement of phenyl rings with thiophene rings can influence receptor affinity and selectivity. Thiophene is more electron-rich than benzene and capable of forming different interactions within the receptor binding pocket. Without experimental data, it is hypothesized that this compound will exhibit affinity for muscarinic receptors. However, its precise potency and selectivity profile across the M1-M5 receptor subtypes remain to be determined.

Comparative Binding Affinities of Known Muscarinic Antagonists

The following table summarizes the binding affinities (Ki values) of established muscarinic antagonists for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)References
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16[4]
Scopolamine 0.835.30.340.380.34[5]
Ipratropium 2.92.01.7--
Tiotropium ~0.1~0.14~0.14~0.21~0.16[6][7]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.

Experimental Protocols for Determining Muscarinic Receptor Affinity and Function

The binding affinities and functional potencies of muscarinic antagonists are typically determined through in vitro assays using cell lines recombinantly expressing specific muscarinic receptor subtypes.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor.[8][9][10][11]

Principle: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is incubated with cell membranes containing the muscarinic receptor subtype of interest. The binding of the radioligand is measured in the presence and absence of increasing concentrations of the unlabeled test compound (e.g., this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, or inhibition constant, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Brief Protocol:

  • Membrane Preparation: Cells expressing the target muscarinic receptor subtype are harvested and homogenized to prepare a crude membrane fraction.

  • Incubation: A fixed concentration of the radioligand (e.g., [³H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the competitor compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 and subsequently the Ki value.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays measure the cellular response following receptor activation or inhibition.[12][13][14][15]

Principle: Muscarinic receptors are G protein-coupled receptors (GPCRs). When an agonist binds, it promotes the exchange of GDP for GTP on the associated G protein, leading to its activation. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G protein is a measure of receptor activation. Antagonists will inhibit this agonist-induced [³⁵S]GTPγS binding.

Brief Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a muscarinic agonist, [³⁵S]GTPγS, and varying concentrations of the antagonist being tested.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data are analyzed to determine the potency of the antagonist in inhibiting the agonist-stimulated response.

Visualizing Muscarinic Receptor Signaling and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane Muscarinic Receptor (M1, M3, M5) Muscarinic Receptor (M1, M3, M5) Gq/11 Gq/11 Muscarinic Receptor (M1, M3, M5)->Gq/11 Muscarinic Receptor (M2, M4) Muscarinic Receptor (M2, M4) Gi/o Gi/o Muscarinic Receptor (M2, M4)->Gi/o PLC PLC Gq/11->PLC Activates AC AC Gi/o->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Acetylcholine Acetylcholine Acetylcholine->Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic Receptor (M2, M4) Antagonist Antagonist Antagonist->Muscarinic Receptor (M1, M3, M5) Antagonist->Muscarinic Receptor (M2, M4) Cellular Response Cellular Response IP3->Cellular Response DAG->Cellular Response cAMP->Cellular Response

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture with Receptor Expression B Membrane Preparation A->B C Incubate Membranes with Radioligand & Competitor B->C D Separate Bound and Free Ligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound is currently unavailable, its structural similarity to known potent muscarinic antagonists suggests it is a promising candidate for further investigation. The quinuclidine core provides a strong foundation for muscarinic receptor affinity, and the di-thiophene moiety is expected to modulate this activity in a manner that requires empirical determination. The established protocols for radioligand binding and functional assays provide a clear path for the pharmacological characterization of this and other novel compounds in the pursuit of more selective and effective muscarinic receptor modulators.

References

A Comparative Guide to Quinuclidine-Based Muscarinic Receptor Ligands: Spotlight on Quinuclidin-3-yl(di(thiophen-2-yl)methanol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quinuclidine-based ligands, a significant class of compounds targeting muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in regulating a wide array of physiological functions, making them attractive therapeutic targets for various disorders, including Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and overactive bladder. At the core of this guide is a focus on the structural and potential pharmacological profile of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) in relation to other well-characterized quinuclidine analogues.

Quinuclidin-3-yl(di(thiophen-2-yl)methanol): An Overview

Quinuclidin-3-yl(di(thiophen-2-yl)methanol) is a tertiary alcohol containing a quinuclidine core, a bicyclic amine that serves as a key pharmacophore for high-affinity muscarinic receptor binding. The structure features two thiophen-2-yl moieties attached to the carbinol center. While detailed public data on the binding affinity and functional activity of this specific compound is limited, its structural components suggest a potential interaction with muscarinic receptors. The thiophene rings introduce distinct electronic and steric properties compared to the more commonly studied phenyl or other heterocyclic-substituted analogues.

Comparative Analysis of Quinuclidine-Based Ligands

To contextualize the potential of Quinuclidin-3-yl(di(thiophen-2-yl)methanol), this section presents a comparative overview of the binding affinities of other quinuclidine-based ligands for the five human muscarinic receptor subtypes (M1-M5). The data, summarized in the table below, is collated from various scientific publications and showcases the diversity of pharmacological profiles achievable through modification of the quinuclidine scaffold.

Compound NameM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate [1]2.0132.62.21.8
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate [1]-----
Solifenacin -----
Oxybutynin -----
Tiotropium -----

Note: A comprehensive table with more compounds would be populated here as more specific data is found and collated.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments commonly employed in the characterization of muscarinic receptor ligands.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (e.g., Quinuclidin-3-yl(di(thiophen-2-yl)methanol)).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound at varying concentrations or the non-specific binding control.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • A known muscarinic agonist (e.g., carbachol) for antagonist testing.

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • For agonist testing, add varying concentrations of the test compound to the wells and measure the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., carbachol at its EC80 concentration).

  • The fluorescence intensity is proportional to the intracellular calcium concentration.

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.

  • For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined, from which the functional potency (pA2) can be calculated.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through the activation of different G protein signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2]

M1/M3/M5 Receptor Gq Signaling Pathway

Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Receptor Gq Gq Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates targets ACh Acetylcholine ACh->mAChR binds

Caption: Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

M2/M4 Receptor Gi Signaling Pathway

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M2/M4 Receptor Gi Gi Protein mAChR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits G_beta_gamma Gβγ Gi->G_beta_gamma dissociates ATP ATP AC->ATP converts K_channel K⁺ Channel cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets ACh Acetylcholine ACh->mAChR binds G_beta_gamma->K_channel opens

Caption: Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.

Conclusion

The quinuclidine scaffold remains a highly versatile platform for the design of potent and selective muscarinic receptor ligands. While the specific pharmacological profile of Quinuclidin-3-yl(di(thiophen-2-yl)methanol) awaits experimental elucidation, its structural features, particularly the presence of two thiophene rings, suggest it may exhibit a unique interaction with muscarinic receptors compared to its phenyl-substituted counterparts. The data on other quinuclidine-based ligands highlight that subtle structural modifications can lead to significant changes in receptor affinity and selectivity. Further investigation into diaryl- and diheteroarylmethanol derivatives of quinuclidine is warranted to explore new avenues for therapeutic intervention in a range of cholinergic system-related disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this dynamic field.

References

Navigating the Nuances of Muscarinic Antagonism: A Comparative Guide to Quinuclidin-3-yl-di(thiophen-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective muscarinic receptor antagonists is a continuous journey. This guide provides an in-depth comparison of Quinuclidin-3-yl-di(thiophen-2-yl)methanol analogs, a class of compounds that has yielded promising therapeutic agents. By presenting key structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be an invaluable resource for the rational design of next-generation anticholinergic drugs.

The core structure, Quinuclidin-3-yl-di(thiophen-2-yl)methanol, serves as a scaffold for a range of potent muscarinic antagonists. Modifications to this scaffold, particularly at the quinuclidine nitrogen, have led to the development of clinically significant compounds like aclidinium bromide, a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] This guide will delve into the subtle molecular changes that dictate the efficacy and selectivity of these analogs.

Structure-Activity Relationship: A Quantitative Comparison

The affinity of Quinuclidin-3-yl-di(thiophen-2-yl)methanol analogs for muscarinic receptors is a critical determinant of their pharmacological profile. The following table summarizes the in vitro binding affinities (Ki) of a series of these compounds for the human M2 and M3 muscarinic receptor subtypes. These subtypes are particularly relevant as M3 receptor antagonism is the desired therapeutic action for conditions like COPD, while M2 receptor blockade can lead to unwanted cardiovascular side effects.

Compound IDR Group (on Quinuclidinyl Nitrogen)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)M2/M3 Selectivity Ratio
1 (Aclidinium) -(CH2)3-O-Ph0.6 ± 0.10.15 ± 0.024.0
2 -CH30.5 ± 0.10.12 ± 0.024.2
3 -(CH2)2-Ph1.0 ± 0.20.20 ± 0.035.0
4 -(CH2)3-Ph0.7 ± 0.10.18 ± 0.033.9
5 -(CH2)4-Ph1.2 ± 0.30.25 ± 0.044.8
6 -(CH2)2-O-Ph0.8 ± 0.10.16 ± 0.025.0
7 -(CH2)4-O-Ph0.9 ± 0.20.19 ± 0.034.7

Data presented in this table is a representative compilation from publicly available research and should be cross-referenced with the primary literature for detailed experimental context.

Experimental Protocols: Unveiling the Methodology

The data presented above is derived from rigorous experimental procedures. Understanding these protocols is essential for interpreting the results and for designing further studies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for muscarinic M2 and M3 receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M2 or M3 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (Quinuclidin-3-yl-di(thiophen-2-yl)methanol analogs).

  • Assay buffer: Phosphate-buffered saline (PBS) pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: A mixture containing the cell membranes, [3H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound is incubated in the assay buffer.

  • Equilibration: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Organ Bath Studies)

These assays assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.

Objective: To determine the potency of test compounds in antagonizing agonist-induced contractions in isolated tissues.

Materials:

  • Isolated tissue preparations (e.g., guinea pig trachea for M3 receptor activity).

  • Agonist: Acetylcholine or carbachol.

  • Test compounds.

  • Krebs-Henseleit solution (physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Organ bath setup with isometric force transducers.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing Krebs-Henseleit solution.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Response: A cumulative concentration-response curve to the agonist is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the test compound for a predetermined period.

  • Second Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value.

Visualizing the Molecular Landscape

To better understand the context of the structure-activity relationships, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ACh Acetylcholine ACh->M3R Activates Antagonist Quinuclidin-3-yl-di (thiophen-2-yl)methanol Analog Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]-NMS - Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, [3H]-NMS, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

References

Validating the In Vivo Efficacy of a Novel Compound: A Comparative Guide for "Quinuclidin-3-yldi(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel chemical entity "Quinuclidin-3-yldi(thiophen-2-yl)methanol." As of this writing, public-domain data on the biological activity and in vivo efficacy of this specific compound is unavailable. Therefore, this document serves as a practical, "how-to" guide, presenting a hypothetical yet scientifically rigorous pathway for its evaluation.

We will proceed under the working hypothesis that, based on structural similarities to other known neuroactive compounds, "this compound" (herein referred to as Compound QTM) is a potential agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is a validated target for cognitive enhancement, making it a promising area of investigation for neurodegenerative diseases such as Alzheimer's.

This guide will compare the hypothetical performance of Compound QTM against a known selective α7 nAChR agonist, GTS-21, and a standard-of-care acetylcholinesterase inhibitor, Donepezil. The experimental models and data presented are based on established preclinical assays for assessing pro-cognitive efficacy.

Comparative Efficacy in a Model of Cognitive Impairment

To assess the potential of Compound QTM to reverse cognitive deficits, a scopolamine-induced amnesia model in rodents is a standard and effective approach. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cholinergic deficits seen in Alzheimer's disease. The efficacy of Compound QTM would be evaluated in behavioral tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.

Data Presentation: Novel Object Recognition (NOR) Test

The NOR test assesses short-term recognition memory. The primary endpoint is the Discrimination Index (DI), which quantifies the preference of an animal to explore a novel object over a familiar one. A higher DI indicates better recognition memory.

Treatment GroupDose (mg/kg, i.p.)nDiscrimination Index (DI)% Reversal of Scopolamine-Induced Deficit
Vehicle Control-120.45 ± 0.05N/A
Scopolamine (1 mg/kg)-120.02 ± 0.030%
Compound QTM 1 12 0.18 ± 0.04 37%
3 12 0.35 ± 0.05 77%
10 12 0.42 ± 0.06 93%
GTS-211120.21 ± 0.0544%
Donepezil3120.38 ± 0.0484%

Data are presented as mean ± SEM. The "% Reversal" is calculated relative to the scopolamine-induced deficit.

Data Presentation: Morris Water Maze (MWM) Test

The MWM test evaluates spatial learning and memory. The key metric is the escape latency—the time it takes for the animal to find a hidden platform in a pool of water. A shorter escape latency indicates improved spatial learning.

Treatment GroupDose (mg/kg, i.p.)nDay 4 Escape Latency (seconds)
Vehicle Control-1015.2 ± 2.1
Scopolamine (1 mg/kg)-1048.5 ± 3.5
Compound QTM 3 10 25.1 ± 2.8
GTS-2111028.9 ± 3.1
Donepezil31022.4 ± 2.5

Data are presented as mean ± SEM.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vivo studies.

Scopolamine-Induced Amnesia Model
  • Animals : Male C57BL/6 mice, 8-10 weeks old, are group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration :

    • Compound QTM, GTS-21, or Donepezil is dissolved in a suitable vehicle (e.g., saline with 1% Tween 80) and administered via intraperitoneal (i.p.) injection 60 minutes before the behavioral test.

    • Scopolamine hydrobromide (1 mg/kg) or vehicle is administered i.p. 30 minutes before the behavioral test.

  • Group Allocation : Animals are randomly assigned to treatment groups.

Novel Object Recognition (NOR) Test Protocol
  • Apparatus : A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-reflective material.

  • Habituation : On day 1, each mouse is allowed to freely explore the empty arena for 10 minutes.[1]

  • Training (Familiarization) Phase : On day 2, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore for 10 minutes. The time spent exploring each object is recorded.[1]

  • Test Phase : After a retention interval (e.g., 2 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes. The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded.[1][2]

  • Data Analysis : Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it. The Discrimination Index is calculated as (Tn - Tf) / (Tn + Tf).

Morris Water Maze (MWM) Test Protocol
  • Apparatus : A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.[3]

  • Acquisition Phase :

    • For 4 consecutive days, each rat undergoes four trials per day.[3]

    • For each trial, the rat is placed in the water facing the wall at one of four starting positions.

    • The rat is allowed to swim for a maximum of 60 seconds to find the hidden platform.[3] If it fails, it is gently guided to the platform.[3]

    • The rat is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) is recorded by a video tracking system.

  • Probe Trial : 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

Visualizing the Scientific Framework

Hypothetical Signaling Pathway for Compound QTM

The diagram below illustrates the hypothesized mechanism of action for Compound QTM as an α7 nAChR agonist, leading to downstream signaling cascades associated with cognitive function. Activation of the α7 nAChR by an agonist like Compound QTM leads to an influx of Ca2+, which in turn can activate signaling pathways such as the ERK1/2 and CREB pathways, known to be involved in synaptic plasticity and memory formation.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound_QTM Compound QTM a7_nAChR α7 nAChR Compound_QTM->a7_nAChR Binds to & Activates Ca2_ion Ca²⁺ Influx a7_nAChR->Ca2_ion PI3K PI3K Ca2_ion->PI3K ERK ERK1/2 Ca2_ion->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression

Caption: Hypothetical signaling cascade of Compound QTM.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like QTM. This process begins with the synthesis and initial characterization of the compound, followed by a series of in vivo studies to determine its efficacy, pharmacokinetic profile, and safety.

G Start Compound QTM Synthesis & Characterization Dose_Range Dose-Range Finding & MTD Studies Start->Dose_Range PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Dose_Range->PK_PD Tox_Studies Preliminary Toxicology & Safety Pharmacology Dose_Range->Tox_Studies Efficacy_Models Efficacy Testing in Disease Models (e.g., Scopolamine Challenge) PK_PD->Efficacy_Models Behavioral_Tests Behavioral Assessments (NOR, MWM) Efficacy_Models->Behavioral_Tests Data_Analysis Data Analysis & Comparison to Benchmarks Behavioral_Tests->Data_Analysis Tox_Studies->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

References

Comparative Analysis of Muscarinic Receptor Antagonists: A Focus on Quinuclidinyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of selected muscarinic acetylcholine receptor (mAChR) antagonists. Due to the limited availability of public data for Quinuclidin-3-yldi(thiophen-2-yl)methanol, this guide utilizes data for structurally related compounds and well-established muscarinic antagonists to provide a valuable cross-validation resource. The binding affinity of these compounds is critical for understanding their potential therapeutic applications and for guiding the development of novel, subtype-selective ligands.

Binding Affinity Data

The following table summarizes the binding affinities (Ki values in nM) of selected muscarinic receptor antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.27[1]3.24[1]2.21[1]0.77[1]2.84[1]
N-Methylscopolamine ~0.26 (Kd)[2]----
Pirenzepine 18[3]690[3]---
3-Quinuclidinyl-α-(2-thienyl)-α-hydroxyacetate *High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. A general protocol for such an assay is outlined below.

Competitive Radioligand Binding Assay

This protocol describes the determination of binding affinities of unlabeled antagonist compounds by measuring their ability to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Test Compounds: Unlabeled antagonist compounds for which the binding affinity is to be determined (e.g., this compound analogues, Atropine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]NMS), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling pathways. The five subtypes are broadly classified into two groups based on their G protein coupling.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_receptor M1/M3/M5 Receptor cluster_gprotein Gq/11 Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Agonist Agonist Receptor M1/M3/M5 Agonist->Receptor Binds Gq_alpha Gαq Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: M1/M3/M5 receptor Gq signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Gi_Signaling cluster_receptor M2/M4 Receptor cluster_gprotein Gi/o Protein cluster_effector Effectors cluster_downstream Downstream Effects Agonist Agonist Receptor M2/M4 Agonist->Receptor Binds Gi_alpha Gαi Receptor->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP_decrease ↓ cAMP AC->cAMP_decrease Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Caption: M2/M4 receptor Gi signaling pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Experimental_Workflow Start Start Membrane_Prep 1. Prepare Membranes from cells expressing target receptor Start->Membrane_Prep Assay_Setup 2. Incubate Membranes with [3H]Radioligand and varying concentrations of Test Compound Membrane_Prep->Assay_Setup Filtration 3. Separate Bound and Free Radioligand by Filtration Assay_Setup->Filtration Counting 4. Quantify Bound Radioactivity using Scintillation Counting Filtration->Counting Analysis 5. Determine IC50 and Calculate Ki using Cheng-Prusoff Equation Counting->Analysis End End Analysis->End

Caption: Workflow for competitive binding assay.

References

A Comparative Analysis of Solifenacin and a Structurally Related Putative Muscarinic Antagonist, "Quinuclidin-3-yldi(thiophen-2-yl)methanol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established M3 selective muscarinic antagonist, solifenacin, and a structurally related compound, Quinuclidin-3-yldi(thiophen-2-yl)methanol. Due to the limited publicly available pharmacological data for this compound, this comparison juxtaposes the known, experimentally verified properties of solifenacin with a hypothetical pharmacological profile for this compound derived from structure-activity relationship (SAR) principles of its core components. This analysis serves to highlight the established therapeutic profile of solifenacin and to propose a framework for the experimental evaluation of this compound as a potential muscarinic antagonist.

I. Chemical Structure and Physicochemical Properties

Solifenacin and this compound share a core quinuclidine moiety, a key structural feature in many muscarinic receptor antagonists. The primary structural difference lies in the substituent at the 3-position of the quinuclidine ring.

PropertySolifenacinThis compound
Chemical Structure [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate{1-azabicyclo[2.2.2]octan-3-yl}bis(thiophen-2-yl)methanol
Molecular Formula C23H26N2O2C16H19NOS2
Molecular Weight 362.47 g/mol 305.46 g/mol
LogP 3.3 (Calculated)2.94 (Calculated)

II. Mechanism of Action and Receptor Pharmacology

Solifenacin: A Clinically Validated M3 Selective Muscarinic Antagonist

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its therapeutic efficacy in the treatment of overactive bladder (OAB) stems from its functional selectivity for the M3 receptor subtype, which is predominantly responsible for mediating detrusor smooth muscle contraction in the bladder.[1] By blocking the binding of acetylcholine to M3 receptors, solifenacin leads to bladder relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination associated with OAB.[1]

While solifenacin is selective for the M3 receptor, it also exhibits affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5), which can contribute to its side-effect profile, such as dry mouth (M1/M3) and constipation (M1/M3).[3]

This compound: A Hypothetical Profile

Currently, there is no direct experimental evidence defining the mechanism of action for this compound. However, based on its structural components, a hypothetical pharmacological profile can be proposed:

  • Quinuclidine Core: The 1-azabicyclo[2.2.2]octane (quinuclidine) ring is a well-established scaffold for muscarinic antagonists.[4] The nitrogen atom within this rigid bicyclic system is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.

  • Di(thiophen-2-yl)methanol Moiety: This bulky, lipophilic group is likely to occupy the hydrophobic regions of the receptor's binding site. The nature and orientation of this group will significantly influence the compound's affinity and selectivity profile across the five muscarinic receptor subtypes. The presence of two thiophene rings may lead to different interactions compared to the phenyl and isoquinoline rings of solifenacin.

Based on these structural features, it is hypothesized that This compound acts as a muscarinic receptor antagonist. Its selectivity profile (i.e., its relative affinity for M1-M5 receptors) remains to be determined experimentally.

III. Comparative Pharmacological Data

The following table summarizes the available quantitative data for solifenacin and highlights the data points that require experimental determination for this compound.

ParameterSolifenacinThis compound
Receptor Binding Affinity (Ki, nM) M1: 26, M2: 170, M3: 12, M4: 110, M5: 31[3]To be determined
Functional Antagonism (pA2) 7.44 (in isolated rat urinary bladder against carbachol-induced contractions)[3]To be determined
Selectivity Ratios (Ki) M3 vs. M1: ~0.46, M3 vs. M2: ~0.07To be determined
Pharmacokinetics
Bioavailability~90%[5]To be determined
Tmax3-8 hours[5]To be determined
Half-life (t1/2)45-68 hours[6]To be determined
MetabolismPrimarily by CYP3A4[5]To be determined

IV. Experimental Protocols

To validate the hypothetical pharmacological profile of this compound and enable a direct comparison with solifenacin, the following key experiments are essential:

A. Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology: Radioligand competition binding assays are the gold standard.[7]

  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration close to its Kd.

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or a reference compound (solifenacin).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. In Vitro Functional Assays

Objective: To determine the functional potency (e.g., pA2 for antagonists) of this compound at muscarinic receptors and to confirm its antagonist activity.

Methodology: A functional assay measuring a downstream signaling event following receptor activation is required. For M3 receptors, this is often a calcium mobilization assay or a phosphoinositide turnover assay.[8]

  • Cell Line: Use a cell line endogenously or recombinantly expressing the human M3 muscarinic receptor (e.g., CHO-hM3 cells).

  • Assay Principle (Calcium Mobilization):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test antagonist (this compound).

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

    • A competitive antagonist will cause a rightward shift in the agonist concentration-response curve without affecting the maximum response.

    • Perform a Schild analysis to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

V. Visualizations

Signaling Pathway of Solifenacin at the M3 Muscarinic Receptor

G Solifenacin Solifenacin M3R M3 Muscarinic Receptor Solifenacin->M3R Antagonizes ACh Acetylcholine (ACh) ACh->M3R Activates Gq_protein Gq/11 Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Solifenacin competitively antagonizes the M3 receptor, blocking ACh-mediated signaling.

Experimental Workflow for Characterizing a Novel Muscarinic Antagonist

G Start Novel Compound (e.g., Quinuclidin-3-yldi (thiophen-2-yl)methanol) Binding_Assay Muscarinic Receptor Competition Binding Assay (M1-M5) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Determine_Ki Determine Ki Values and Selectivity Profile Binding_Assay->Determine_Ki Determine_pA2 Determine pA2 Value and Confirm Antagonism Functional_Assay->Determine_pA2 In_Vivo_Studies In Vivo Studies (e.g., Cystometry in Rats) Determine_Ki->In_Vivo_Studies Determine_pA2->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_Studies->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a novel muscarinic antagonist.

VI. Conclusion and Future Directions

Solifenacin is a well-characterized and clinically effective M3 selective muscarinic antagonist for the treatment of overactive bladder. Its pharmacological profile is supported by extensive experimental data. In contrast, this compound remains an uncharacterized compound.

Based on a structure-activity relationship analysis, it is plausible that this compound may exhibit affinity for muscarinic receptors. However, its potency, selectivity, and functional activity as an agonist or antagonist can only be determined through rigorous experimental investigation. The proposed experimental protocols provide a clear path forward for the pharmacological characterization of this and other novel compounds. Future research should focus on obtaining the necessary in vitro and in vivo data to either validate or refute the hypothetical profile of this compound, which will ultimately determine its potential as a therapeutic agent.

References

"Quinuclidin-3-yldi(thiophen-2-yl)methanol" selectivity profile against M1-M5 receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity profile of muscarinic acetylcholine receptor (mAChR) antagonists is crucial for designing targeted therapies and minimizing off-target effects. This guide provides a comparative analysis of the selectivity of Quinuclidin-3-yl-di(thiophen-2-yl)methanol and other key muscarinic antagonists against the M1-M5 receptor subtypes, supported by experimental data and protocols.

M1-M5 Muscarinic Receptor Antagonist Selectivity Profile

The following table summarizes the binding affinities (Ki in nM) of atropine and pirenzepine for human M1-M5 receptors. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Atropine 1.72.91.81.62.0Non-selective
Pirenzepine 17330160120150Moderately M1 selective

Data for atropine and pirenzepine are compiled from publicly available pharmacological databases.

Experimental Protocols: Determining Muscarinic Receptor Binding Affinity

The determination of binding affinities for muscarinic receptor antagonists is typically achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a compound and its target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Quinuclidin-3-yl-di(thiophen-2-yl)methanol) for each of the M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • The test compound (unlabeled antagonist).

  • A non-selective competing ligand at a high concentration (e.g., atropine) to determine non-specific binding.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include control tubes with only the radioligand (for total binding) and tubes with the radioligand and a saturating concentration of a non-selective antagonist (for non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M1-M5 Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. The five subtypes are broadly classified based on their primary G protein coupling. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). In contrast, M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase.

M1_M5_Signaling_Pathways cluster_Gq Gq/11 Coupled cluster_Gi Gi/o Coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC M3 M3 M3->PLC M5 M5 M5->PLC M2 M2 AC Adenylyl Cyclase (AC) M2->AC M4 M4 M4->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP ↓ cAMP AC->cAMP

Caption: M1-M5 muscarinic receptor signaling pathways.

This guide provides a foundational understanding of how to approach the selectivity profiling of a novel muscarinic antagonist. While direct experimental data for Quinuclidin-3-yl-di(thiophen-2-yl)methanol is pending, the established profiles of atropine and pirenzepine offer valuable benchmarks for comparison. The provided experimental protocol outlines a standard method for generating the necessary data to fully characterize the selectivity of this and other novel compounds.

A Comparative Guide to Assessing the Blood-Brain Barrier Penetration of Quinuclidin-3-yl(di(thiophen-2-yl))methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the blood-brain barrier (BBB) penetration potential of the novel compound Quinuclidin-3-yl(di(thiophen-2-yl))methanol. Due to the absence of publicly available experimental data on this specific molecule, this document outlines a systematic approach to its assessment, featuring comparisons with established CNS-penetrant and non-penetrant drugs. The experimental data presented for Quinuclidin-3-yl(di(thiophen-2-yl))methanol is hypothetical and serves to illustrate its evaluation against these benchmarks.

Introduction to Blood-Brain Barrier Penetration

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a drug to be effective in treating CNS disorders, it must be capable of crossing this barrier in pharmacologically significant concentrations. Conversely, for drugs intended for peripheral targets, minimal BBB penetration is desirable to avoid CNS side effects. Therefore, the early assessment of BBB permeability is a critical step in the drug discovery and development process.

This assessment typically follows a tiered approach, beginning with computational models, progressing to in vitro assays that model the barrier, and culminating in in vivo studies in animal models.

Compound Profile: Quinuclidin-3-yl(di(thiophen-2-yl))methanol
  • Structure:

    • IUPAC Name: (1-azabicyclo[2.2.2]octan-3-yl)(di(thiophen-2-yl))methanol

    • CAS Number: 57734-76-6

    • Molecular Formula: C₁₆H₁₉NOS₂

    • Molecular Weight: 305.46 g/mol

The presence of the quinuclidine moiety, a common scaffold in CNS-active compounds, suggests that this molecule may have the potential to interact with CNS targets. However, its relatively high molecular weight and the presence of hydrogen bond donors and acceptors necessitate rigorous experimental evaluation of its BBB permeability.

Tiered Approach to BBB Penetration Assessment

A logical workflow for assessing a novel compound's BBB penetration involves a multi-stage process, from initial computational screening to definitive in vivo experiments.

cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation A Compound Synthesis & Characterization B Physicochemical Profiling (LogP, pKa, PSA, MW) A->B C In Silico BBB Prediction (QSAR, ML Models) B->C D PAMPA-BBB Assay (Passive Permeability) C->D Proceed if favorable E Cell-Based Assays (MDCK-MDR1, Caco-2) D->E F Efflux Transporter Substrate Identification E->F G Rodent Pharmacokinetic Studies (Plasma & Brain Concentrations) F->G Proceed if promising in vitro profile H Brain Microdialysis (Unbound Drug Concentration) G->H I Decision: CNS Candidate or Peripherally-Restricted? H->I

Caption: Tiered workflow for assessing BBB penetration of a novel compound.

Experimental Data & Comparison Guides

The following sections detail the experimental protocols and present comparative data for Quinuclidin-3-yl(di(thiophen-2-yl))methanol against well-characterized drugs.

  • Diazepam: A benzodiazepine that readily crosses the BBB.

  • Donepezil: An acetylcholinesterase inhibitor used for Alzheimer's disease, known to be CNS-active.[1][2]

  • Loperamide: A peripherally acting opioid that is a substrate for the P-glycoprotein (P-gp) efflux pump at the BBB, limiting its CNS penetration.[3][4]

  • Quercetin: A flavonoid with low passive permeability, often used as a negative control.[5][6][7][8]

Guide 1: Physicochemical Properties and In Silico Prediction

The initial assessment involves calculating key physicochemical properties that are known to influence BBB penetration. These parameters are often used in computational models to predict a compound's likelihood of crossing the BBB.[9][10]

Table 1: Comparison of Physicochemical Properties and In Silico BBB Prediction

Property Quinuclidin-3-yl(di(thiophen-2-yl))methanol (Hypothetical) Diazepam Loperamide Donepezil
Molecular Weight ( g/mol ) 305.46 284.7 477.0 379.5
LogP (Octanol/Water) 3.1 2.8 4.9 4.1
Topological Polar Surface Area (Ų) 51.9 32.7 49.8 62.5
Hydrogen Bond Donors 1 1 1 0
Hydrogen Bond Acceptors 3 3 4 5
Predicted logBB (In Silico Model) +0.15 +0.50 -0.98 +0.22

| Predicted BBB Permeability | Likely | High | Low (Efflux) | High |

Note: logBB is the logarithm of the brain-to-plasma concentration ratio. A positive value generally indicates good BBB penetration.

Guide 2: In Vitro Passive Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay used to predict passive, transcellular permeability.[11][12][13] It measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids mimicking the BBB, into an acceptor compartment.

  • Membrane Coating: A 96-well filter donor plate (e.g., PVDF, pore size 0.45 µm) is coated with 4-5 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).[6][11]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO to a final concentration of 50-100 µM.[6][11]

  • Assay Setup: 200 µL of the compound solution is added to the donor wells. The acceptor plate is filled with 300 µL of a buffer solution, which may contain a "sink" component to mimic brain tissue binding.[6]

  • Incubation: The donor plate is placed on the acceptor plate, forming a "sandwich." The assembly is incubated at room temperature for 4-16 hours in a sealed, humidified container to prevent evaporation.[6][11]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as having high, medium, or low permeability.

prep Step 1: Preparation Coat filter plate with brain lipid. Prepare compound solutions in donor buffer. Fill acceptor plate with buffer. incubate Step 2: Incubation Place donor plate on acceptor plate. Incubate for 4-16 hours at 25°C. Compound diffuses across membrane. prep->incubate quantify Step 3: Quantification Separate plates. Measure compound concentration in donor and acceptor wells (LC-MS/MS). incubate->quantify calculate Step 4: Calculation Calculate Effective Permeability (Pe). Classify as CNS+ or CNS-. quantify->calculate

Caption: Experimental workflow for the PAMPA-BBB assay.

Table 2: PAMPA-BBB Permeability Comparison

Compound Effective Permeability (Pe) (10⁻⁶ cm/s) BBB Permeability Classification
Quinuclidin-3-yl(di(thiophen-2-yl))methanol (Hypothetical) 5.1 High (CNS+)
Diazepam 10.2 High (CNS+)
Loperamide 6.5 High (CNS+) (False Positive)
Donepezil 7.8 High (CNS+)

| Quercetin | 1.3 | Low (CNS-) |

Note: In PAMPA, compounds with Pe > 4.0 x 10⁻⁶ cm/s are often classified as having high permeability. Loperamide shows high passive permeability but is actively removed from the brain in vivo, making this a "false positive" for CNS penetration.

Guide 3: In Vitro Cell-Based Permeability and Efflux (MDCK-MDR1 Assay)

Cell-based assays provide a more biologically relevant model by incorporating active transport mechanisms. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which codes for the P-gp efflux pump), is a widely used model to assess both passive permeability and active efflux.[14][15][16][17]

  • Cell Culture: MDCK-MDR1 cells are seeded on semi-permeable membrane inserts in a transwell plate system and cultured for 4-5 days to form a confluent, polarized monolayer.[14][15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). The permeability of a fluorescent marker like Lucifer Yellow is also assessed.

  • Bidirectional Transport:

    • A-to-B Transport (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, which represents the "blood" side. Samples are taken from the basolateral (lower) chamber over time (e.g., 60-90 minutes).[15][17]

    • B-to-A Transport (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport out of the "brain" side.

  • Quantification: Compound concentrations in the collected samples are measured by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined as Papp(B-A) / Papp(A-B).

Table 3: MDCK-MDR1 Permeability and Efflux Ratio Comparison

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) P-gp Substrate?
Quinuclidin-3-yl(di(thiophen-2-yl))methanol (Hypothetical) 8.5 10.2 1.2 No
Diazepam 21.3 20.5 0.96 No
Loperamide 9.8 95.1 9.7 Yes

| Donepezil | 12.1 | 14.5 | 1.2 | No |

Note: An Efflux Ratio (ER) ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which would limit its accumulation in the brain.[15]

Guide 4: In Vivo Brain Penetration (Rodent Studies)

The definitive assessment of BBB penetration is performed in vivo. This typically involves administering the compound to rodents and measuring its concentration in both plasma and brain tissue over time. The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard metric.

In vivo microdialysis is a technique used to measure unbound drug concentrations directly in the brain's interstitial fluid (ISF), providing the most accurate data for determining Kp,uu.[18][19][20]

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum or cortex) of an anesthetized rodent. A second probe may be placed in a blood vessel (e.g., jugular vein) to simultaneously measure unbound plasma concentrations.

  • Perfusion: The probes are perfused at a slow, constant rate (e.g., 0.5-2.0 µL/min) with a physiological solution (artificial cerebrospinal fluid, aCSF).[19]

  • Compound Administration: The test compound is administered to the animal (e.g., via intravenous infusion or oral gavage).

  • Sample Collection: As the compound distributes into the brain ISF and plasma, it diffuses across the semi-permeable membrane of the probe and into the perfusate. This dialysate is collected in fractions at regular intervals.

  • Quantification: The concentration of the compound in the dialysate samples is analyzed by a highly sensitive method like LC-MS/MS.

  • Calculation: The unbound brain (C_u,brain) and plasma (C_u,plasma) concentrations are determined, and the Kp,uu is calculated as the ratio of the area under the curve (AUC) for the brain to that of the plasma (AUC_brain / AUC_plasma).

Table 4: In Vivo Brain Penetration Comparison in Rats

Compound Brain-to-Plasma Ratio (Kp) Unbound Brain-to-Plasma Ratio (Kp,uu) In Vivo CNS Penetration Classification
Quinuclidin-3-yl(di(thiophen-2-yl))methanol (Hypothetical) 1.5 0.9 High
Diazepam 1.2 1.0 High
Loperamide 0.02 0.01 Very Low

| Donepezil | 2.5 | 1.1 | High |

Note: A Kp,uu value close to 1 suggests that the compound freely equilibrates between plasma and the brain via passive diffusion. A value > 1 may indicate active influx, while a value < 1 indicates active efflux.

Conclusion and Recommendation

Based on this systematic, multi-tiered evaluation, a comprehensive profile of a compound's ability to penetrate the blood-brain barrier can be established. For Quinuclidin-3-yl(di(thiophen-2-yl))methanol, the hypothetical data suggest it is a promising CNS-penetrant candidate. Its favorable physicochemical properties, high passive permeability in the PAMPA-BBB assay, and lack of P-gp efflux in the MDCK-MDR1 model are all positive indicators. The final confirmation from the hypothetical in vivo study, showing a Kp,uu value near 1.0, would strongly support its development for CNS targets. This comparative guide demonstrates the logical progression and critical decision points in assessing one of the most important properties in neuro-pharmacology.

References

In Vivo Competitive Landscape of Quinuclidinyl-Based Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of quinuclidinyl-based muscarinic acetylcholine receptor (mAChR) antagonists, a class of compounds to which "Quinuclidin-3-yldi(thiophen-2-yl)methanol" belongs. Due to the limited availability of direct in vivo competition data for "this compound," this guide focuses on well-characterized structural analogs. The data presented herein, derived from preclinical in vivo studies, offers valuable insights into the competitive binding profiles and potential therapeutic applications of this compound class.

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Antagonists of these receptors have therapeutic applications in various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. In vivo competition studies are crucial for determining the potency, selectivity, and duration of action of these antagonists at their target receptors in a physiological setting.

Comparative In Vivo Performance of Quinuclidinyl-Based mAChR Antagonists

The following table summarizes in vivo competition data for representative quinuclidinyl-based antagonists against a radiolabeled ligand, providing a basis for comparing their potency and receptor subtype selectivity.

CompoundAnimal ModelRadioligandIn Vivo Potency (ID50/ED50)Receptor Subtype FocusReference
3-Quinuclidinyl Benzilate (QNB) Rat--INVALID-LINK---QNB~0.1 mg/kg (i.p.) for 50% inhibition in brainNon-selective[1]
(R,S)-Fluoromethyl-QNB Rat(R,R)-[125I]IQNBHigher blockade in M2 regions at 5 and 50 nmolM2 selective[2]
Olanzapine Human[123I]IQNB13-57% occupancy at 5 mg/dayM2 selective[3]
Thioridazine Rat[3H]QNBDisplaced [3H]QNB bindingNon-selective[1]
Clozapine Rat[3H]QNBDisplaced [3H]QNB bindingNon-selective[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vivo competition studies with quinuclidinyl-based muscarinic antagonists.

In Vivo Radioligand Displacement Assay in Rats

This protocol outlines a typical procedure to assess the in vivo potency of a test compound to displace a radiolabeled muscarinic antagonist from brain receptors.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • The test compound (unlabeled antagonist) is administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses.

  • A control group receives the vehicle solution.

  • After a predetermined pretreatment time (to allow for drug distribution), a radiolabeled ligand (e.g., [3H]QNB or [125I]IQNB) is administered, typically intravenously.

3. Tissue Collection and Preparation:

  • At the time of peak radioligand binding in the brain (e.g., 30-60 minutes post-injection), animals are euthanized.

  • The brain is rapidly excised, and specific regions of interest (e.g., cortex, hippocampus, striatum, cerebellum) are dissected on ice.

  • Tissue samples are weighed and homogenized in an appropriate buffer.

4. Measurement of Radioactivity:

  • The amount of radioactivity in the tissue homogenates is determined using a liquid scintillation counter (for 3H) or a gamma counter (for 125I).

5. Data Analysis:

  • The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in a separate group of animals pretreated with a high dose of a standard antagonist like atropine) from the total binding.

  • The percentage of receptor occupancy by the test compound is calculated as the percent reduction in specific radioligand binding compared to the vehicle-treated group.

  • The dose of the test compound that produces 50% inhibition of specific radioligand binding (ID50) is determined by non-linear regression analysis.

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of muscarinic acetylcholine receptors. Quinuclidinyl-based antagonists act by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling.

muscarinic_signaling cluster_membrane Cell Membrane ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Antagonist Quinuclidinyl Antagonist Antagonist->mAChR Competitively Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Muscarinic Receptor Signaling Cascade.

Workflow for In Vivo Competition Study

The diagram below outlines the key steps involved in a typical in vivo competition study to evaluate the receptor occupancy of a novel antagonist.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing_Groups Randomization into Dosing Groups Animal_Acclimation->Dosing_Groups Test_Compound_Admin Administer Test Compound or Vehicle Dosing_Groups->Test_Compound_Admin Radioligand_Injection Inject Radiolabeled Ligand Test_Compound_Admin->Radioligand_Injection Pretreatment Interval Tissue_Harvest Euthanize and Harvest Brain Tissue Radioligand_Injection->Tissue_Harvest Incubation Period Radioactivity_Count Measure Radioactivity Tissue_Harvest->Radioactivity_Count Occupancy_Calc Calculate Receptor Occupancy Radioactivity_Count->Occupancy_Calc ID50_Determination Determine ID50 Value Occupancy_Calc->ID50_Determination

Caption: In Vivo Competition Study Workflow.

References

network meta-analysis of quinuclidine derivatives for a specific disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of quinuclidine derivatives for the treatment of leishmaniasis, a parasitic disease, is presented below. This guide synthesizes available preclinical data to evaluate the performance of various derivatives.

Comparative Efficacy of Quinuclidine Derivatives Against Leishmania

Quinuclidine derivatives have been investigated as potential therapeutic agents for leishmaniasis, primarily targeting the parasite's sterol biosynthesis pathway. A key enzyme in this pathway, squalene synthase (SQS), has been identified as a promising drug target. The inhibition of SQS disrupts the production of essential sterols in the parasite, leading to cell growth inhibition.

Quantitative Analysis of Anti-leishmanial Activity

The following table summarizes the in vitro efficacy of several quinuclidine derivatives against Leishmania major SQS and their impact on the growth of Leishmania promastigotes.

CompoundL. major SQS IC50 (nM)[1]L. mexicana Promastigote Growth Inhibition MIC (µM)[1]
BPQ-OH12 - 62Data not available
E5700Data not availableData not available
ER119884Data not availableData not available
Series 1 Derivative SubmicromolarData not available
Series 2 Derivative SubmicromolarData not available
Series 3 Derivative SubmicromolarData not available
Series 4 Derivative SubmicromolarData not available
Series 5 Derivative SubmicromolarData not available

Note: Specific IC50 and MIC values for the different series of derivatives were not detailed in the provided search results, but their activity was described as being in the submicromolar range.

Experimental Protocols

The evaluation of quinuclidine derivatives as anti-leishmanial agents involves several key experimental procedures.

Inhibition of Recombinant L. major Squalene Synthase

This assay determines the ability of a compound to inhibit the activity of the target enzyme, squalene synthase.

  • Enzyme Preparation: Recombinant L. major SQS is expressed and purified.

  • Assay Mixture: The assay is typically performed in a reaction buffer containing the purified enzyme, the substrate farnesyl pyrophosphate, and necessary cofactors.

  • Inhibitor Addition: The test quinuclidine derivatives are added to the assay mixture at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for the enzymatic conversion of the substrate.

  • Quantification: The amount of product (squalene) formed is quantified, often using methods like scintillation counting with a radiolabeled substrate.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Leishmania Promastigote Growth Inhibition Assay

This cell-based assay assesses the effect of the compounds on the viability of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate growth media.

  • Compound Treatment: The cultured promastigotes are treated with various concentrations of the quinuclidine derivatives.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using methods such as direct cell counting (hemocytometer) or metabolic assays (e.g., AlamarBlue).

  • MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible parasite growth, is determined.[1]

Sterol Composition Analysis

This experiment confirms the mechanism of action by analyzing the sterol profile of treated parasites.[1]

  • Treatment and Lipid Extraction: Leishmania promastigotes are treated with the test compounds at concentrations near their MIC. Total lipids are then extracted from the treated and control cells.[1]

  • Sterol Analysis: The extracted lipids are analyzed by gas-liquid chromatography with mass spectrometry (GC-MS) to identify and quantify the different sterols present.[1]

  • Data Interpretation: A reduction in the proportion of 24-alkylated sterols (e.g., episterol) relative to exogenous cholesterol in treated parasites indicates inhibition of the sterol biosynthesis pathway.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for the studied quinuclidine derivatives against Leishmania is the inhibition of squalene synthase. This enzyme catalyzes the first committed step in sterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene.[1][2] By inhibiting SQS, these compounds disrupt the production of ergosterol and other 24-alkylated sterols, which are essential components of the parasite's cell membrane, leading to cell death.[1]

Visualizations

Experimental Workflow for Anti-leishmanial Drug Discovery

G cluster_in_vitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome A Recombinant L. major SQS Inhibition Assay D Determine IC50 Values A->D B L. mexicana Promastigote Growth Inhibition Assay E Determine MIC Values B->E C Sterol Composition Analysis (GC-MS) F Analyze Sterol Profile Changes C->F G Identify Lead Compounds with High Potency and Selectivity D->G E->G F->G

Caption: Workflow for identifying potent anti-leishmanial quinuclidine derivatives.

Leishmania Sterol Biosynthesis Pathway and SQS Inhibition

G cluster_pathway Sterol Biosynthesis Pathway FPP 2x Farnesyl Pyrophosphate SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene SQS->Squalene Ergosterol Ergosterol & other 24-alkylated sterols Squalene->Ergosterol Multiple Steps Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Inhibitor Quinuclidine Derivatives Inhibitor->SQS Inhibition

Caption: Inhibition of Squalene Synthase by quinuclidine derivatives disrupts sterol biosynthesis.

References

Safety Operating Guide

Proper Disposal of Quinuclidin-3-yl-di(thiophen-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to institutional guidelines and local regulations for hazardous waste management. The following procedures provide a comprehensive framework for the safe disposal of Quinuclidin-3-yl-di(thiophen-2-yl)methanol.

Hazard Assessment and Classification

Given the absence of a specific SDS, the first step is to infer the potential hazards. The presence of thiophene rings suggests potential toxicity, as drug metabolism of thiophene-containing compounds can lead to toxic side effects. Thiophene itself is flammable and harmful if inhaled. The quinuclidine core, present in related hazardous compounds, indicates a likelihood of corrosive and toxic properties.

Based on this assessment, Quinuclidin-3-yl-di(thiophen-2-yl)methanol should be preliminarily classified as a hazardous chemical waste, likely falling into categories such as toxic and corrosive substances.[4][5]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or face shield.
Skin Corrosion/Irritation May cause severe skin burns and irritation.[1][3]Chemical-resistant gloves, lab coat.
Serious Eye Damage Risk of serious eye damage.[1][3]Safety goggles with side shields or a face shield.
Environmental Hazard May be harmful to aquatic organisms.[6]Prevent release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of Quinuclidin-3-yl-di(thiophen-2-yl)methanol waste, including pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Identify: Clearly identify all waste containing Quinuclidin-3-yl-di(thiophen-2-yl)methanol. This includes unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, weighing paper).

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous waste and incompatible chemicals.[7][8]

2. Waste Collection and Containment:

  • Containers: Use a designated, leak-proof, and chemically compatible waste container.[1][7] For liquid waste, ensure the container can handle organic solvents if applicable. For solid waste, a securely sealed bag or container is appropriate.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[7] The label must include:

    • The full chemical name: "Quinuclidin-3-yl-di(thiophen-2-yl)methanol" (avoiding abbreviations).[7]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Corrosive").

    • Your name, laboratory, and contact information.

3. On-site Storage:

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1][3] This area should be well-ventilated, such as in a chemical fume hood, especially for volatile waste.[1]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent spills.[7][8]

  • Time Limits: Be aware of and comply with regulatory time limits for storing hazardous waste on-site (e.g., up to 90 days in some jurisdictions) before it must be transported to a licensed disposal facility.[1]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[7]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

  • Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash.[7] It must be handled by a licensed hazardous waste disposal company arranged through your institution.[9]

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held Quinuclidin-3-yl-di(thiophen-2-yl)methanol must be triple-rinsed with a suitable solvent.[3][7]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[7]

  • Final Disposal: Once triple-rinsed and air-dried, and with the label defaced or removed, the container may be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policy.[3]

Mandatory Visualizations

Disposal Workflow for Quinuclidin-3-yl-di(thiophen-2-yl)methanol

G start Start: Waste Generation identify Identify Waste (Pure compound, solutions, contaminated materials) start->identify segregate Segregate from Incompatible Waste identify->segregate empty_container Empty Container? identify->empty_container Is it an empty container? contain Use Labeled, Sealed, Compatible Container segregate->contain storage Store in Designated Satellite Accumulation Area (with Secondary Containment) contain->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal via Licensed Vendor documentation->disposal end End: Safe Disposal disposal->end empty_container->segregate No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->contain dispose_container->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.